molecular formula C10H14O4 B1497609 Diethyl 2-methylenecyclopropane-1,1-dicarboxylate CAS No. 106352-19-6

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Cat. No.: B1497609
CAS No.: 106352-19-6
M. Wt: 198.22 g/mol
InChI Key: OFZZBYRXKFCAPV-UHFFFAOYSA-N
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Description

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate ( 106352-19-6) is a highly valuable donor-acceptor (DA) cyclopropane extensively used as a versatile building block in organic synthesis. Its molecular structure, featuring electron-withdrawing ester groups and an electron-donating methylidene group, makes it a reactive substrate for ring-opening and annulation reactions under catalytic conditions. This compound is a key precursor for assembling complex carbocyclic structures; for instance, it undergoes catalytic annulation with 1,1-dicyanoalkenes to selectively form cyclopentylidenemalonates or spiro[2.3]hexane derivatives, valuable frameworks in medicinal chemistry . Furthermore, its reactivity profile allows it to serve as a synthetic intermediate for the development of novel compounds with potential anticonvulsant activity . The compound is also instrumental in methodologies such as the Tandem Oxidation Procedure (TOP) for the synthesis of complex esters . As a reagent, it enables researchers to explore new chemical spaces in the synthesis of natural product analogs and materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

diethyl 2-methylidenecyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-4-13-8(11)10(6-7(10)3)9(12)14-5-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZBYRXKFCAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652224
Record name Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106352-19-6
Record name Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Introduction: The Significance of a Strained Scaffold

This compound is a prominent member of the methylenecyclopropane (MCP) family, a class of highly strained, three-membered carbocycles. The inherent ring strain and the exocyclic double bond endow these molecules with unique chemical reactivity, making them valuable building blocks in organic synthesis. Their ability to undergo a variety of ring-opening and cycloaddition reactions has established them as versatile intermediates for the construction of more complex molecular architectures, which are often found in natural products and pharmaceutically active compounds. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound, with a focus on the underlying mechanisms and practical experimental considerations.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on two key approaches: the cyclopropanation of allenes and the intramolecular cyclization of functionalized precursors. Each strategy offers distinct advantages and is suited for different starting materials and desired scales of production.

Palladium-Catalyzed Cyclopropanation of Allenes

One of the most efficient and widely employed methods for the synthesis of this compound is the palladium-catalyzed reaction of an allene with a malonate derivative. This approach is valued for its high atom economy and the ability to construct the strained cyclopropane ring in a single step.

The catalytic cycle is believed to commence with the oxidative addition of a palladium(0) species to a suitable precursor, such as an allylic carbonate, to generate a π-allylpalladium(II) complex. This is followed by the coordination of the allene. The nucleophilic attack of the malonate enolate onto the central carbon of the coordinated allene, followed by reductive elimination, furnishes the desired methylenecyclopropane product and regenerates the palladium(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from the work of B. M. Trost and colleagues, pioneers in palladium-catalyzed cycloadditions.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Diethyl malonate

  • 1,2-propadiene (allene)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or nitrogen atmosphere

Procedure:

  • A dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet is charged with sodium hydride (1.2 equivalents) under an inert atmosphere.

  • Anhydrous THF is added, and the suspension is cooled to 0 °C.

  • Diethyl malonate (1.0 equivalent) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C to form the sodium salt.

  • In a separate flask, palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.2 equivalents) are dissolved in anhydrous THF.

  • The palladium catalyst solution is added to the malonate solution.

  • Allene (1.5 equivalents) is then bubbled through the reaction mixture at a controlled rate.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or GC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Intramolecular Cyclization via Nucleophilic Substitution

An alternative and classical approach involves the intramolecular cyclization of a suitably functionalized precursor. This method typically involves the generation of a carbanion adjacent to a leaving group, which then displaces it to form the three-membered ring.

The reaction proceeds via an SNi (internal nucleophilic substitution) mechanism. A strong base is used to deprotonate the α-carbon of the malonate ester, generating a nucleophilic carbanion. This carbanion then attacks the carbon bearing a leaving group (e.g., a halide or a tosylate) in an intramolecular fashion, leading to the formation of the cyclopropane ring. The choice of base and solvent is critical to ensure efficient cyclization and minimize side reactions.

Experimental Protocol: Intramolecular Cyclization

This protocol is a generalized procedure based on established methods for cyclopropane synthesis.

Materials:

  • Diethyl 2-(2-bromoallyl)malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Argon or nitrogen atmosphere

Procedure:

  • A dry, round-bottom flask is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of diethyl 2-(2-bromoallyl)malonate (1.0 equivalent) in anhydrous ethanol is added dropwise to the cooled ethoxide solution over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 12 hours.

  • The reaction progress is monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched with water.

  • The ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 50 mL).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting crude oil is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield the final product.

Comparative Analysis of Synthetic Routes

Parameter Palladium-Catalyzed Cyclopropanation Intramolecular Cyclization
Starting Materials Diethyl malonate, alleneDiethyl 2-(2-haloallyl)malonate
Key Reagents Palladium catalyst, phosphine ligandStrong base (e.g., NaOEt)
Atom Economy HighModerate (loss of leaving group)
Reaction Conditions Mild to moderate temperaturesTypically 0 °C to room temperature
Advantages Convergent, high atom economyUtilizes readily available starting materials
Disadvantages Cost of palladium catalyst, handling of allene gasRequires pre-functionalized substrate

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Palladium-Catalyzed Cyclopropanation cluster_1 Intramolecular Cyclization A Diethyl Malonate D This compound A->D B Allene B->D C Pd(0) Catalyst C->D Pd(OAc)₂/PPh₃ E Diethyl 2-(2-bromoallyl)malonate G This compound E->G F Base (NaOEt) F->G

Caption: Overview of the two primary synthetic routes to the target molecule.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ Pi_Allyl π-Allylpalladium(II) Complex Pd0->Pi_Allyl Oxidative Addition Allyl_Carbonate Allylic Carbonate Allyl_Carbonate->Pi_Allyl Coordinated_Complex Allene-Coordinated Complex Pi_Allyl->Coordinated_Complex Allene Allene Allene->Coordinated_Complex Intermediate Cyclization Intermediate Coordinated_Complex->Intermediate Nucleophilic Attack Malonate Malonate Enolate Malonate->Intermediate Intermediate->Pd0 Regenerates Catalyst Product Product Intermediate->Product Reductive Elimination

Caption: Simplified catalytic cycle for the palladium-catalyzed synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with palladium-catalyzed cyclopropanation of allenes and intramolecular cyclization being the most prominent. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. The continued development of novel catalytic systems promises to further enhance the efficiency and applicability of these synthetic strategies, solidifying the role of this compound as a valuable tool in modern organic synthesis.

References

  • Trost, B. M., & Ruhter, G. (1987). A new approach to methylenecyclopropanes. Journal of the American Chemical Society, 109(17), 5268–5270. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (1999). The Chemistry of Methylenecyclopropanes. Chemical Reviews, 100(4), 1099–1146. [Link]

  • Billups, W. E., & Bally, T. (2001). Methylenecyclopropanes: Synthesis and Reactions. In The Chemistry of the Cyclopropyl Group, Volume 2 (pp. 863-915). John Wiley & Sons, Ltd. [Link]

An In-depth Technical Guide to Diethyl 2-methylenecyclopropane-1,1-dicarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate is a versatile synthetic intermediate characterized by a highly strained three-membered ring and an exocyclic double bond. This unique structural motif imbues the molecule with significant potential energy, making it a reactive and valuable building block in organic synthesis. Its ability to undergo various transformations, particularly ring-opening and cycloaddition reactions, has positioned it as a key component in the construction of complex molecular architectures, with notable applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and insights into its applications, particularly in the realm of drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are crucial for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄PubChem[1]
Molecular Weight 198.22 g/mol PubChem[1]
CAS Number 106352-19-6PubChem[1]
Appearance Colorless oil (presumed)General knowledge
Boiling Point 218.3 °C at 760 mmHg (Predicted)LookChem[2]
Density 1.11 g/cm³ (Predicted)LookChem[2]
Refractive Index 1.47 (Predicted)LookChem[2]
LogP 1.2 (Computed)PubChem[1]
Topological Polar Surface Area 52.6 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm). The methylene protons on the cyclopropane ring would likely appear as complex multiplets in the upfield region, and the exocyclic methylene protons would be visible as singlets or narrowly split multiplets in the vinylic region.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show signals for the carbonyl carbons of the ester groups around 170 ppm. The quaternary carbon of the cyclopropane ring would be significantly downfield. The methylene carbons of the ethyl groups and the cyclopropane ring, as well as the exocyclic double bond carbons, would also have distinct chemical shifts.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to be dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester groups. A band around 1650 cm⁻¹ for the C=C stretch of the exocyclic double bond should also be present. C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed in the 2800-3100 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization mass spectrum would likely show the molecular ion peak at m/z 198. Subsequent fragmentation would involve the loss of ethoxy groups, ethylene, and carbon dioxide, leading to characteristic fragment ions. The NIST WebBook provides a mass spectrum for the isomeric Diethyl 3-methylenecyclopropane-1,2-dicarboxylate, which can offer some comparative insights.[3]

Synthesis

The synthesis of this compound typically involves the creation of the strained cyclopropane ring. While a specific, detailed protocol for this exact molecule is not widely published in open-access literature, a general and robust method for the synthesis of similar 1,1-dicarboxylate cyclopropanes involves the reaction of a malonic ester with a suitable dihaloalkane.

General Synthetic Approach: Base-Mediated Cyclization

A plausible and commonly employed strategy for the synthesis of the cyclopropane ring is the base-mediated intramolecular cyclization of a suitable precursor. One such approach involves the reaction of diethyl malonate with a 1,2-dihaloethane derivative under basic conditions.

Experimental Protocol: Synthesis of a Cyclopropane-1,1-dicarboxylate Derivative (Illustrative)

This protocol is for the synthesis of Diethyl cyclopropane-1,1-dicarboxylate and is provided as a representative example. Modifications would be necessary for the synthesis of the 2-methylene derivative.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl malonate is added dropwise to the sodium ethoxide solution with stirring.

  • 1,2-Dibromoethane is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by vacuum distillation to yield Diethyl cyclopropane-1,1-dicarboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is crucial to prevent the quenching of the sodium ethoxide base and the enolate intermediate by water.

  • Strong Base: Sodium ethoxide is a sufficiently strong base to deprotonate diethyl malonate, forming the nucleophilic enolate required for the subsequent alkylation reactions.

  • Stepwise Alkylation and Cyclization: The reaction proceeds via a two-step sequence. The first step is the Sₙ2 reaction of the malonate enolate with one of the bromine atoms of 1,2-dibromoethane. The second step is an intramolecular Sₙ2 reaction where the newly formed enolate attacks the carbon bearing the second bromine atom, leading to the formation of the cyclopropane ring.

Synthesis_Mechanism

Caption: General mechanism for the synthesis of a cyclopropane-1,1-dicarboxylate.

Chemical Reactivity and Applications in Drug Development

The high ring strain of the cyclopropane ring and the presence of the exocyclic double bond make this compound a highly reactive and versatile synthetic intermediate. Its chemistry is dominated by reactions that lead to the release of this strain.

Cycloaddition Reactions

One of the most powerful applications of this compound is in cycloaddition reactions, particularly [3+2] cycloadditions. In these reactions, the methylenecyclopropane acts as a three-carbon component, reacting with a two-atom partner (a dipolarophile) to form a five-membered ring.

Palladium-Catalyzed [3+2] Cycloaddition (Trimethylenemethane Cycloaddition):

TMM_Cycloaddition

Caption: Palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition.

This reaction is highly valuable in the synthesis of complex natural products and medicinally relevant compounds containing five-membered rings. The stereochemistry of the resulting cyclopentane can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Applications in Medicinal Chemistry

The utility of this compound and related structures in drug development stems from their ability to introduce conformational rigidity and unique three-dimensional structures into molecules. The cyclopropane ring is a bioisostere for a gem-dimethyl group or a double bond, and its incorporation can lead to improved metabolic stability, binding affinity, and pharmacokinetic properties.

While specific examples of drugs synthesized directly from this compound are not prominently featured in publicly available literature, the broader class of cyclopropane-containing molecules has seen significant success. For instance, related cyclopropane dicarboxylates are used as intermediates in the synthesis of drugs like Montelukast (an asthma medication) and Ketorolac (a nonsteroidal anti-inflammatory drug).[7] The unique reactivity of the methylene cyclopropane moiety offers a pathway to novel scaffolds that can be explored for various therapeutic targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally similar compounds, such as Diethyl cyclopropane-1,1-dicarboxylate, can provide guidance.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet for the specific CAS number (106352-19-6) before commencing any experimental work.[8]

Conclusion

This compound is a high-value synthetic intermediate with a rich and versatile chemistry. Its strained ring system provides the driving force for a variety of useful transformations, most notably cycloaddition reactions that provide access to complex five-membered ring systems. For researchers and scientists in drug development, this compound represents a powerful tool for the creation of novel molecular scaffolds with the potential for enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the design and synthesis of next-generation therapeutics.

References

  • Angene Chemical. Safety Data Sheet for this compound. Available from: [Link]

  • PubChem. Diethyl 2-methylcyclopentane-1,1-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Zheng, C. Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition. Synfacts, 2013, 9(1), 0001-0001.
  • PubChem. Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ChemTube3D. Trimethylenemethane Palladium Catalysed Cycloaddition – Overview. Available from: [Link]

  • Wikipedia. Trimethylenemethane cycloaddition. Available from: [Link]

  • 2a biotech. Product Detail for this compound. Available from: [Link]

  • SpectraBase. 2-Methyl-cyclopropane-1,1-dicarboxylic acid, diethyl ester. Available from: [Link]

  • PubChem. 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Silverman, S. M. (2010). PALLADIUM-CATALYZED ASYMMETRIC TRIMETHYLENEMETHANE CYCLOADDITION: DEVELOPMENT AND APPLICATION TO THE SYNTHESIS OF HIGHLY SUBSTITUTED CARBOCYCLES AND HETEROCYCLES. Stanford University.
  • Grokipedia. Trimethylenemethane cycloaddition. Available from: [Link]

  • PrepChem. Synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. Available from: [Link]

  • Cole-Parmer. SAFETY DATA SHEET. Available from: [Link]

  • SpectraBase. Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate. Available from: [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]

  • Wikipedia. Diethyl malonate. Available from: [Link]

  • NIST WebBook. 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester. Available from: [Link]

  • LookChem. 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER. Available from: [Link]

  • Google Patents. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.
  • The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Available from: [Link]

  • NIST WebBook. Diethyl 3-methylcyclopropane-1,2-dicarboxylate. Available from: [Link]

  • Chegg. How many distinct resonances would appear in the (proton-decoupled) ^13 C NMR spectrum of 1, 1 - diethyl - Chegg. Available from: [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

  • Organic Syntheses. A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Available from: [Link]

  • Shree Ganesh Remedies Limited. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0. Available from: [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate (CAS 106352-19-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate (CAS 106352-19-6), a molecule of interest in synthetic chemistry and potentially in materials science and pharmaceutical development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from closely related structural analogs to predict and interpret its characteristic spectral features. We will delve into the theoretical underpinnings and expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed, field-proven experimental protocols for acquiring this data, ensuring a self-validating system for researchers aiming to synthesize or analyze this compound.

Introduction to this compound

This compound is a small organic molecule featuring a highly strained cyclopropane ring and an exocyclic double bond.[1] Its structure combines the functionalities of an ester and an alkene, making it a versatile building block in organic synthesis. The presence of the strained ring and the reactive double bond suggests potential for various chemical transformations and applications.

Molecular Structure and Properties:

  • CAS Number: 106352-19-6[1]

  • Molecular Formula: C₁₀H₁₄O₄[1]

  • Molecular Weight: 198.22 g/mol [1]

  • IUPAC Name: Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate[1]

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester groups, the cyclopropane ring protons, and the exocyclic methylene protons. The chemical shifts are influenced by the electron-withdrawing ester groups and the unique electronic environment of the strained ring system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-O-CH₂-CH₃~1.25Triplet (t)6HCoupled to the adjacent methylene protons.
-O-CH₂-CH₃~4.20Quartet (q)4HDeshielded by the adjacent oxygen atom and coupled to the methyl protons.
Cyclopropane CH₂~1.50 - 1.80Multiplet (m)2HDiastereotopic protons on the cyclopropane ring, showing complex coupling.
Exocyclic =CH₂~5.50 - 5.70Multiplet (m)2HOlefinic protons, likely appearing as two distinct signals due to their diastereotopic nature relative to the rest of the molecule.

Predictions are based on typical values for similar functional groups and analysis of related cyclopropane structures.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The quaternary carbon of the cyclopropane ring and the carbonyl carbons of the ester groups are expected to be key diagnostic signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
-O-CH₂-C H₃~14Typical chemical shift for a methyl group in an ethyl ester.
C yclopropane C(1)~35Quaternary carbon of the cyclopropane ring, shifted downfield by the two ester groups.
C yclopropane CH₂~20Methylene carbon of the strained cyclopropane ring.
-O-C H₂-CH₃~62Methylene carbon of the ethyl ester, deshielded by the oxygen atom.
Exocyclic =C H₂~110Terminal alkene carbon.
C =CH₂~135Quaternary alkene carbon of the methylenecyclopropane moiety.
-C =O~170Carbonyl carbons of the two equivalent ester groups.

Predictions are based on typical values for similar functional groups and analysis of related cyclopropane structures.[4][5][6]

Experimental Protocol for NMR Spectroscopy

Diagram: NMR Experimental Workflow

A Sample Preparation (~5-10 mg in 0.5-0.7 mL CDCl₃) B Transfer to NMR Tube A->B C Instrument Setup (Shim, Lock, Tune) B->C D ¹H NMR Acquisition (16-32 scans) C->D E ¹³C NMR Acquisition (1024-4096 scans) C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis F->G

Caption: A generalized workflow for acquiring NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures including shimming, locking onto the deuterium signal of the solvent, and tuning the probe for both ¹H and ¹³C frequencies.[7]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024-4096) is generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the C=O bonds of the ester groups and the C=C bond of the alkene.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Rationale
C=O (Ester)1720 - 1740Strong, sharp absorption characteristic of the carbonyl stretch in an ester.
C=C (Alkene)1640 - 1680Medium intensity absorption for the exocyclic double bond stretch.
C-O (Ester)1100 - 1300Strong absorption from the C-O single bond stretch.
=C-H (Alkene)3000 - 3100Medium to weak absorption for the stretching of the sp² hybridized C-H bonds.
C-H (Alkane)2850 - 3000Medium to strong absorptions for the stretching of the sp³ hybridized C-H bonds in the ethyl groups and cyclopropane ring.

Predictions are based on standard IR correlation tables and data from similar compounds.[8][9]

Experimental Protocol for IR Spectroscopy

Diagram: IR Spectroscopy Experimental Workflow

A Sample Preparation (Neat liquid on salt plate or thin film) C Acquire Sample Spectrum A->C B Acquire Background Spectrum D Data Processing (Background subtraction) B->D C->D E Spectral Analysis D->E

Caption: A typical workflow for acquiring an IR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: As this compound is expected to be a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Acquire Background Spectrum: Place the salt plates (without the sample) in the spectrometer and acquire a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, H₂O) and the salt plates themselves.

  • Acquire Sample Spectrum: Place the sample prepared in step 1 into the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

  • Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 198, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z = 45) and the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃, m/z = 73). The strained cyclopropane ring may also lead to characteristic fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Diagram: Mass Spectrometry Experimental Workflow

A Sample Introduction (e.g., GC-MS or direct infusion) B Ionization (e.g., Electron Impact - EI) A->B C Mass Analysis (e.g., Quadrupole or TOF) B->C D Detection C->D E Data Acquisition and Analysis D->E

Caption: A simplified workflow for mass spectrometry analysis.

Step-by-Step Methodology (using Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Setup: Set up the gas chromatograph with an appropriate column (e.g., a non-polar column like DB-5) and temperature program to ensure good separation of the compound from any impurities.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Ionization: As the compound elutes from the GC column and enters the mass spectrometer, it is ionized, typically using Electron Impact (EI) ionization.

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Synthesis and Characterization

A likely synthetic approach would involve the reaction of diethyl malonate with a suitable three-carbon electrophile that can form the methylenecyclopropane ring system. After synthesis and purification (e.g., by distillation or column chromatography), the spectroscopic techniques outlined in this guide would be essential to confirm the identity and purity of the final product.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound (CAS 106352-19-6). By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a clear set of expected spectral features for ¹H NMR, ¹³C NMR, IR, and MS. The inclusion of detailed experimental protocols provides a practical framework for researchers to acquire and interpret this data. This guide serves as a valuable resource for any scientist working with or aiming to synthesize this intriguing molecule, ensuring a solid foundation for its accurate characterization.

References

  • 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate. PubChem. (n.d.). Retrieved from [Link]

  • Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and direct observation of methylenecyclopropene. Journal of the American Chemical Society. (1984). Retrieved from [Link]

  • 2-Methyl-cyclopropane-1,1-dicarboxylic acid, diethyl ester - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

  • Diethyl 2-vinylcyclopropane-1,1-dicarboxylate. PubChem. (n.d.). Retrieved from [Link]

  • Diethyl 2-methylcyclopentane-1,1-dicarboxylate. PubChem. (n.d.). Retrieved from [Link]

  • 2-methylenecyclopropanecarboxylic acid. Organic Syntheses. (n.d.). Retrieved from [Link]

  • Synthesis of diethyl 2-ethylcyclopropane-1,1-dicarboxylate. PrepChem.com. (n.d.). Retrieved from [Link]

  • Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate - Optional[Vapor Phase IR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. (n.d.). Retrieved from [Link]

  • Methylenecyclopropane. NIST WebBook. (n.d.). Retrieved from [Link]

  • Methylenecyclopropane. Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. PrepChem.com. (n.d.). Retrieved from [Link]

  • Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane... ResearchGate. (n.d.). Retrieved from [Link]

  • Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide on the Structure and Bonding of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate is a fascinating molecule that serves as a versatile building block in organic synthesis. Its unique structural and electronic properties, stemming from the highly strained three-membered ring and the exocyclic double bond, offer a gateway to complex molecular architectures. This guide provides a comprehensive analysis of the structure, bonding, and key spectroscopic characteristics of this compound, grounded in theoretical principles and supported by experimental data from analogous systems. We delve into the synthesis and reactivity, offering insights into the practical application of this valuable reagent. This document is intended to be a technical resource for researchers leveraging the unique chemistry of methylenecyclopropanes in synthetic and medicinal chemistry endeavors.

Introduction: The Intrigue of a Strained System

Methylenecyclopropanes (MCPs) are a class of organic compounds that have garnered significant attention from synthetic chemists due to their inherent ring strain and diverse reactivity.[1][2] The combination of a cyclopropane ring, with approximately 27.5 kcal/mol of strain energy, and an exocyclic double bond, which adds further strain, results in a molecule primed for a variety of chemical transformations.[1] this compound, with its geminal diester functionalization, is a particularly interesting example, as the electron-withdrawing nature of the ester groups further influences the electronic properties and reactivity of the MCP core.

This guide will explore the nuanced structural features and bonding models that govern the behavior of this compound. We will examine its synthesis, spectroscopic signature, and characteristic reactions, providing a robust framework for its application in the design and execution of novel synthetic strategies.

Molecular Structure and Bonding: A Deeper Look

The structure of this compound is defined by the interplay of its constituent parts: the cyclopropane ring, the exocyclic methylene group, and the two ethyl ester functionalities.

The Cyclopropane Core: Beyond Simple Sigma Bonds

To truly understand the bonding within the cyclopropane ring, we must move beyond the simple sp³ hybridization model. The internal bond angles of an equilateral triangle are 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This geometric constraint forces the carbon-carbon bonds to be "bent," with significant p-character. A more sophisticated model, the Walsh orbital model , provides a more accurate description.

In the Walsh model, the cyclopropane ring is constructed from the interaction of sp² hybridized carbons and p-orbitals. This leads to a set of molecular orbitals where the electron density is concentrated outside the internuclear axes, forming what are often referred to as "banana bonds." This model successfully explains the high ring strain and the "pi-character" of the cyclopropane C-C bonds, which allows the ring to interact with adjacent π-systems and electrophiles.

Diagram 1: Simplified Walsh Orbital Model of Cyclopropane

G cluster_ring Cyclopropane Ring cluster_orbitals Walsh Orbitals (Schematic) C1 C C2 C C3 C p1_top p1_bottom p2_top p2_bottom p3_top p3_bottom

Caption: Schematic representation of the Walsh orbital model for the cyclopropane ring.

The Exocyclic Methylene Group and Diethyl Dicarboxylate Substitution

The exocyclic C=C double bond in this compound introduces further strain and reactivity. The presence of the two electron-withdrawing diethyl dicarboxylate groups at the C1 position significantly influences the electron density distribution within the molecule. This substitution pattern polarizes the molecule and can affect the reactivity of both the double bond and the cyclopropane ring.

Synthesis of this compound

The synthesis of substituted methylenecyclopropanes often involves the reaction of an appropriate alkene with a carbene or a carbenoid species. A common and effective method for the synthesis of the parent cyclopropane-1,1-dicarboxylic acid involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base.[3][4] The synthesis of the title compound, however, requires the introduction of the exocyclic methylene group. A plausible synthetic route is outlined below.

General Synthetic Approach

A general and effective method for the synthesis of 2-methylenecyclopropane carboxylates involves the rhodium-catalyzed reaction of a diazo compound with an appropriate allene. For this compound, a practical approach involves a two-step process starting from diethyl malonate.

Diagram 2: Proposed Synthetic Workflow

G start Diethyl Malonate step1 Reaction with 2,3-dibromopropene (Base) start->step1 intermediate Diethyl 2-(2-bromoprop-2-en-1-yl)malonate step1->intermediate step2 Intramolecular Cyclization (Base, e.g., NaH) intermediate->step2 product This compound step2->product

Caption: A plausible synthetic pathway to the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methodologies for the synthesis of similar compounds.

Step 1: Synthesis of Diethyl 2-(2-bromoprop-2-en-1-yl)malonate

  • To a solution of diethyl malonate (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add a solution of 2,3-dibromopropene (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Diethyl 2-(2-bromoprop-2-en-1-yl)malonate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by vacuum distillation or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative.

  • Ethyl Ester Protons: A triplet corresponding to the methyl groups (CH₃) and a quartet for the methylene groups (OCH₂) of the two equivalent ethyl esters.

  • Methylene Protons (Exocyclic): Two distinct signals for the vinylic protons of the C=CH₂ group, likely appearing as singlets or narrow multiplets in the olefinic region.

  • Cyclopropane Protons: The two protons on the C3 of the cyclopropane ring will be diastereotopic and are expected to appear as a complex multiplet, likely in the upfield region characteristic of cyclopropyl protons.

¹³C NMR: The carbon NMR will show distinct signals for each carbon environment.

  • Carbonyl Carbons: Signals for the ester carbonyls will be in the typical downfield region.

  • Olefinic Carbons: Two signals for the C=CH₂ group, with the quaternary carbon being less intense.

  • Cyclopropane Carbons: Signals for the three carbons of the cyclopropane ring, with the C1 carbon (bearing the ester groups) being the most downfield of the three.

  • Ethyl Ester Carbons: Signals for the OCH₂ and CH₃ carbons of the ethyl groups.

Functional Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Ester -OCH₂CH₃~1.2 (t)~14
Ester -OCH₂CH₃~4.1 (q)~61
Cyclopropane CH₂1.0 - 1.5 (m)15 - 25
Exocyclic =CH₂5.0 - 5.5 (s)100 - 110
Quaternary Cyclopropane C-30 - 40
Olefinic C=-130 - 140
Ester C=O-165 - 175

Table 1: Predicted NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the ester and alkene functional groups.

  • C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl groups.

  • C=C Stretch: A medium intensity band around 1650-1680 cm⁻¹ for the exocyclic C=C double bond.

  • C-O Stretch: Strong bands in the region of 1100-1300 cm⁻¹ due to the C-O stretching of the ester groups.

  • C-H Stretch: Bands above 3000 cm⁻¹ for the sp² C-H bonds of the methylene group and below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclopropane ring and ethyl groups.

Reactivity and Applications in Synthesis

The high ring strain and the presence of the exocyclic double bond make this compound a versatile substrate for a variety of chemical transformations.[1][5]

Ring-Opening Reactions

The release of ring strain provides a strong thermodynamic driving force for ring-opening reactions. These can be initiated by electrophiles, nucleophiles, or radical species, leading to a diverse array of products. For example, acid-catalyzed ring-opening can lead to the formation of substituted cyclobutane or cyclopentane derivatives.

Cycloaddition Reactions

The exocyclic double bond can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, providing access to complex polycyclic systems. The electron-withdrawing nature of the diester groups can influence the stereoselectivity and regioselectivity of these reactions. A notable application is the catalytic annulation with 1,1-dicyanoalkenes.

Transition Metal-Catalyzed Reactions

Methylenecyclopropanes are excellent substrates for a wide range of transition metal-catalyzed reactions. These include rearrangements, isomerizations, and cycloadditions, often proceeding through metallacyclobutane intermediates. These reactions offer powerful methods for the construction of novel carbocyclic and heterocyclic frameworks.

Conclusion

This compound is a molecule of significant synthetic utility, owing to its unique structural and electronic properties. A thorough understanding of its bonding, informed by models such as the Walsh orbital description, is crucial for predicting and controlling its reactivity. While detailed experimental data for this specific compound is sparse, a comprehensive picture can be constructed by drawing on data from closely related analogs and fundamental principles of organic chemistry. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the strategic application of strained ring systems like this compound will undoubtedly play an increasingly important role.

References

  • PubChem. Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Ma, S. Rapid generation of molecular complexity in the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes. Acc. Chem. Res.2012 , 45 (4), 614–626. [Link]

  • PrepChem. Synthesis of diethyl 2-ethylcyclopropane-1,1-dicarboxylate. [Link]

  • Organic Syntheses. 2-methylenecyclopropanecarboxylic acid. [Link]

  • SpectraBase. Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate. [Link]

  • Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Wang, C., et al. Visible-light-induced reactions of methylenecyclopropanes (MCPs). Chem. Commun., 2023 , 59, 2331-2346. [Link]

  • Google Patents.
  • Suzuki, I., et al. Catalytic Annulation of Diethyl Methylenecyclopropane-1,1-dicarboxylate with 1,1-Dicyanoalkenes. Org. Lett.2017 , 19 (10), 2634–2637. [Link]

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Reactivity of the methylenecyclopropane group in dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Methylenecyclopropane Group in Dicarboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylenecyclopropane (MCP) moiety, particularly when incorporated into dicarboxylate frameworks, represents a class of highly versatile and reactive building blocks in modern organic synthesis. The inherent ring strain and the unique electronic properties conferred by the exocyclic double bond and geminal electron-withdrawing dicarboxylate groups create a fascinating playground for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of methylenecyclopropane dicarboxylates, offering field-proven insights into their synthesis, ring-opening reactions, cycloadditions, and transition metal-catalyzed functionalizations. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of these strained ring systems for the construction of complex molecular architectures.

Introduction: The Unique Chemical Landscape of Methylenecyclopropane Dicarboxylates

Methylenecyclopropane (MCP) is an unsaturated, strained three-membered carbocycle with the chemical formula (CH₂)₂C=CH₂[1]. The presence of the exocyclic double bond introduces additional strain and a site of high reactivity. When two carboxylate groups are appended to the C1 position, the resulting methylenecyclopropane-1,1-dicarboxylates become highly activated substrates, primed for a variety of chemical transformations. The electron-withdrawing nature of the dicarboxylate groups polarizes the molecule and influences the regioselectivity of bond cleavage and formation.

The high reactivity of these systems stems from the release of ring strain, which can be triggered by various stimuli, including heat, light, Lewis/Brønsted acids, and transition metal catalysts[2]. This guide will systematically explore the key reaction manifolds of methylenecyclopropane dicarboxylates, providing both mechanistic understanding and practical experimental guidance.

Synthesis of Methylenecyclopropane Dicarboxylates

The reliable synthesis of methylenecyclopropane dicarboxylates is the gateway to exploring their rich chemistry. A common and effective strategy involves the reaction of a malonic ester with a suitable 1,2-dihaloalkene derivative.

Phase-Transfer Catalyzed Alkylation

A robust method for the synthesis of dialkyl 2-methylenecyclopropane-1,1-dicarboxylates involves the reaction of a dialkyl malonate with 1,4-dichloro-2-butene under phase-transfer catalysis conditions. The use of a phase-transfer catalyst, such as tricaprylylmethylammonium chloride, is crucial for facilitating the reaction between the aqueous base and the organic reactants.

Experimental Protocol: Synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate [3]

  • To a reactor equipped with external cooling, charge 137.5 g (1.10 mol) of trans-1,4-dichlorobutene-2, 125 g (2.0 mol) of flaked KOH (90%), 300 cc of methylene chloride, and 21 g (5 mol %) of tricaprylylmethylammonium chloride.

  • Slowly add 160 g (1.0 mol) of diethyl malonate to the stirred reaction mixture.

  • Maintain the reaction temperature at 25 °C using external cooling during the addition.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC).

  • Perform a standard aqueous workup.

  • Fractionally distill the crude product to obtain diethyl 2-vinylcyclopropane-1,1-dicarboxylate.

This method has been shown to provide good yields, typically in the range of 72-78%[3].

Rhodium-Catalyzed Cyclopropanation

Another powerful approach for the synthesis of substituted cyclopropane dicarboxylates involves the rhodium-catalyzed reaction of olefins with an iodonium ylide derived from a malonic ester. This method offers a high degree of control and can be applied to a variety of olefins.

Ring-Opening Reactions: Unleashing the Strain

The high ring strain of methylenecyclopropanes makes them susceptible to ring-opening reactions, which can be initiated by various reagents and catalysts. This reactivity provides a powerful tool for the synthesis of more complex, acyclic structures.

Lewis Acid-Mediated Ring Opening

Lewis acids can effectively promote the ring-opening of activated cyclopropanes. For instance, the reaction of dimethyl 2-arylcyclopropane-1,1-dicarboxylates with Lewis acids like SnCl₄ or TiCl₄ leads to a rapid ring opening, and upon quenching with water or methanol, a chlorinated product is formed[4]. The choice of Lewis acid can significantly influence the reaction pathway. While SnCl₄ and TiCl₄ lead to chlorinated products, GaCl₃ can result in the formation of a β-styryl malonate[4].

A particularly interesting transformation is the TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes, which yields substituted tetrahydronaphthalenes. This unique reactivity is attributed to the strong affinity of TaCl₅ for the oxygen atoms of the carbonyl and carboxyl groups, leading to the formation of an active carbocationic intermediate[4].

Radical-Promoted Ring Opening

Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating radical reactions. The ring-opening of alkylidenecyclopropanes can be achieved through the generation of a cyclopropylcarbinyl radical, which undergoes β-scission to form a homoallyl radical[5]. This process is thermodynamically favorable due to the release of ring strain. A non-classical ring-opening radical clock reaction using N-hydroxyphthalimide (NHPI) esters of methylenecyclopropanes has been developed to synthesize a variety of alkynyl derivatives[2][5].

Logical Workflow for Radical Ring-Opening

G cluster_initiation Initiation cluster_propagation Propagation A Photocatalyst (e.g., Ru(bpy)₃²⁺) B Excited Photocatalyst (*Ru(bpy)₃²⁺) A->B Visible Light D Reduced Photocatalyst (Ru(I)) B->D SET with C C Reductive Quencher (e.g., Hantzsch ester) E MCP-NHPI Ester F Radical Anion Intermediate E->F SET from Ru(I) G Cyclopropylcarbinyl Radical F->G Decarboxylation H Ring-Opened Radical G->H β-Scission (Ring Opening) J Product H->J Reaction with I I Radical Acceptor

Caption: Workflow for visible-light mediated radical ring-opening of MCP-NHPI esters.

Cycloaddition Reactions: Building Rings upon Rings

Cycloaddition reactions are highly efficient processes for constructing cyclic molecules in a single step with high stereocontrol[6]. Methylenecyclopropane dicarboxylates can participate in various cycloaddition reactions, acting as versatile building blocks for more complex cyclic systems.

[3+2] Cycloadditions

Transition metal-catalyzed formal [3+2] cycloadditions of methylenecyclopropanes with unsaturated compounds like alkenes, aldehydes, and imines are a powerful method for synthesizing five-membered carbocycles and heterocycles[7]. Palladium catalysts are particularly effective in promoting these reactions, which are proposed to proceed through π-allyl intermediates[8]. The reaction is often stereospecific, with retention of configuration at the reacting carbon center[8].

Reaction Scheme: Palladium-Catalyzed Intramolecular [3+2] Cycloaddition

G MCP Methylenecyclopropane Dicarboxylate with Tethered Alkyne Intermediate π-Allyl Palladium Intermediate MCP->Intermediate + Pd(0) Pd_cat Pd(0) Catalyst (e.g., Pd₂(dba)₃/P(OiPr)₃) Product Bicyclic Product Intermediate->Product Intramolecular Insertion Product->Pd_cat - Pd(0)

Sources

An In-Depth Technical Guide to Diethyl 2-methylenecyclopropane-1,1-dicarboxylate: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate, a strained cyclic molecule that has garnered significant interest in organic synthesis. Delving into its historical discovery, the evolution of its synthetic methodologies, and its diverse applications, this document serves as an essential resource for researchers in organic chemistry and drug development. The unique reactivity of the methylenecyclopropane moiety, stemming from its inherent ring strain, makes it a versatile building block for the construction of complex molecular architectures. This guide will explore the fundamental principles governing its synthesis and reactivity, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Allure of Strained Rings

The field of organic chemistry has long been fascinated by the chemistry of strained ring systems. The deviation from ideal bond angles in small rings, such as cyclopropanes, imparts unique chemical and physical properties. The first synthesis of a cyclopropane derivative by William Henry Perkin in 1884 marked a pivotal moment in understanding the ability of carbon to form such strained structures[1][2]. The introduction of an exocyclic double bond, as seen in methylenecyclopropanes, further activates the ring system, making it susceptible to a variety of ring-opening and rearrangement reactions. This heightened reactivity, driven by the release of ring strain, has established methylenecyclopropanes as powerful intermediates in synthetic organic chemistry[3][4][5].

This compound, the subject of this guide, is a prominent member of this class of compounds. The presence of the geminal diester groups activates the cyclopropane ring and provides a handle for further functionalization, making it a valuable precursor in the synthesis of diverse molecular scaffolds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄PubChem[6]
Molecular Weight 198.22 g/mol PubChem[6]
CAS Number 106352-19-6PubChem[6]
IUPAC Name diethyl 2-methylidenecyclopropane-1,1-dicarboxylatePubChem[6]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point Not readily available
Density Not readily available

Spectroscopic Characterization:

Detailed spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive, publicly available dataset is not easily found, typical spectral features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet and a triplet), the diastereotopic methylene protons of the cyclopropane ring, and the vinylic protons of the methylene group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the quaternary carbon of the cyclopropane ring, the methylene carbons of the ethyl groups and the cyclopropane ring, and the sp² hybridized carbons of the exocyclic double bond.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730 cm⁻¹) and the C=C stretching of the methylene group (around 1650 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy and other fragments.

Historical Perspective and the Evolution of Synthetic Methodologies

The synthesis of the core cyclopropane-1,1-dicarboxylic acid structure dates back to the late 19th century. W. H. Perkin's pioneering work involved the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base, a method that laid the groundwork for cyclopropane synthesis[7].

The introduction of the exocyclic methylene group onto the cyclopropane-1,1-dicarboxylate scaffold represents a significant synthetic advancement. While a definitive "discovery" paper for this compound is not readily apparent in historical literature, its synthesis is conceptually derived from established methods for the preparation of methylenecyclopropanes.

One of the common strategies for the synthesis of methylenecyclopropanes involves the elimination reaction of a suitable precursor. For instance, the dehydrohalogenation of a 2-halomethylcyclopropane derivative can yield the desired exocyclic double bond. Another approach is the Wittig reaction or related olefination reactions on a cyclopropanone derivative, although the stability of the required ketone can be a challenge.

A more modern and versatile approach involves the transition-metal-catalyzed cyclopropanation of allenes. This methodology has become a powerful tool for the construction of a wide range of substituted methylenecyclopropanes[8].

A plausible and efficient laboratory-scale synthesis of this compound can be achieved through a two-step sequence starting from diethyl malonate.

General Synthetic Workflow

The synthesis can be logically broken down into two key transformations: the formation of the cyclopropane ring and the introduction of the exocyclic methylene group.

G A Diethyl Malonate B Diethyl 2-(bromomethyl)cyclopropane-1,1-dicarboxylate A->B 1. Base 2. 1,2-dibromoethane C This compound B->C Base (e.g., DBU)

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for similar compounds.

Step 1: Synthesis of Diethyl 2-(bromomethyl)cyclopropane-1,1-dicarboxylate

  • Reaction Setup: To a solution of diethyl malonate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Alkylation: After the evolution of hydrogen gas ceases, add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford diethyl 2-(bromomethyl)cyclopropane-1,1-dicarboxylate.

Step 2: Elimination to form this compound

  • Reaction Setup: Dissolve the diethyl 2-(bromomethyl)cyclopropane-1,1-dicarboxylate (1.0 eq) in a suitable aprotic solvent (e.g., THF or acetonitrile).

  • Elimination: Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) to the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the DBU, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by distillation or column chromatography.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high reactivity of its strained ring system. The relief of approximately 40 kcal/mol of ring strain provides a strong thermodynamic driving force for a variety of chemical transformations[9].

Ring-Opening Reactions

The presence of the electron-withdrawing diester groups facilitates nucleophilic attack on the cyclopropane ring, leading to ring-opening. This can occur at either the C1-C2 or C1-C3 bond.

G cluster_0 Ring-Opening Pathways A Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate B Nucleophilic Attack (e.g., Nu⁻) A->B C Ring-Opened Intermediate B->C Cleavage of C1-C2 or C1-C3 bond D Functionalized Product C->D Protonation or Further Reaction

Caption: General representation of nucleophilic ring-opening of the methylenecyclopropane.

Cycloaddition Reactions

The exocyclic double bond of this compound can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, providing access to more complex cyclic and polycyclic systems. Transition metal catalysis often plays a crucial role in mediating these transformations, allowing for high levels of regio- and stereocontrol[3].

Applications in Organic Synthesis and Drug Discovery

The unique reactivity of this compound makes it a valuable building block for the synthesis of a wide range of organic molecules, including natural products and pharmaceutically active compounds.

  • Synthesis of Carbocycles and Heterocycles: Ring-opening and cycloaddition reactions of this compound provide efficient routes to functionalized cyclopentanes, cyclohexanes, and various heterocyclic systems[5].

  • Domino and Tandem Reactions: The high reactivity of the methylenecyclopropane unit allows for the design of elegant domino and tandem reaction sequences, enabling the rapid construction of molecular complexity from simple starting materials.

  • Introduction of the Gem-Dicarboxylate Moiety: The diester functionality can be further manipulated, for example, through hydrolysis and decarboxylation, to introduce a carboxylic acid or a quaternary center.

The cyclopropane motif is a common feature in many biologically active molecules and approved drugs, where it can impart favorable properties such as increased metabolic stability and improved binding affinity[2]. The ability to construct complex molecules from this compound highlights its potential in the field of drug discovery and development.

Conclusion

This compound stands as a testament to the synthetic power of strained ring systems. From its conceptual origins in the early explorations of cyclopropane chemistry to its modern applications in complex molecule synthesis, this compound continues to be a valuable tool for organic chemists. Its predictable reactivity, coupled with the potential for diverse functionalization, ensures its continued relevance in academic research and the pharmaceutical industry. This guide has provided a comprehensive overview of its history, synthesis, and reactivity, aiming to equip researchers with the knowledge necessary to harness the full potential of this versatile building block.

References

  • Introduction: Cyclopropanes and Related Rings. (n.d.). American Chemical Society. Retrieved from [Link]

  • 2-methylenecyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023, July 10). Organic Letters. Retrieved from [Link]

  • Transition Metal‐Catalyzed Reactions of Methylenecyclopropanes. (2002, February). Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. (n.d.). Google Patents.
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  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. Retrieved from [Link]

  • Methylenecyclopropane. (n.d.). Wikipedia. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. (n.d.). PubMed Central. Retrieved from [Link]

  • Visible-light-induced reactions of methylenecyclopropanes (MCPs). (2023, February 1). Chemical Communications. Retrieved from [Link]

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An In-Depth Technical Guide to Diethyl 2-methylenecyclopropane-1,1-dicarboxylate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Strained Ring System

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate is a versatile synthetic building block whose utility is derived from its unique structural features: a highly strained three-membered ring and a reactive exocyclic double bond. This combination of functionalities makes it a potent substrate for a variety of chemical transformations, particularly in the realm of complex molecule synthesis. The high ring strain, estimated to be around 41.0 kcal/mol for the parent methylenecyclopropane, provides a powerful thermodynamic driving force for ring-opening reactions, enabling the construction of diverse molecular scaffolds that are of significant interest in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its synthesis, detailed characterization, and key applications, with a focus on its role in modern synthetic methodologies relevant to drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.

PropertyValueSource
IUPAC Name diethyl 2-methylidenecyclopropane-1,1-dicarboxylatePubChem[2]
Synonyms This compound, 1,1-Cyclopropanedicarboxylic acid, 2-methylene-, diethyl esterPubChem[2]
CAS Number 106352-19-6PubChem[2][3]
Molecular Formula C₁₀H₁₄O₄PubChem[2]
Molecular Weight 198.22 g/mol PubChem[2]
Boiling Point 218.3±40.0 °C (Predicted)ChemBK[4]
Density 1.11±0.1 g/cm³ (Predicted)ChemBK[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a malonic ester with a suitable three-carbon electrophile. A common and effective method involves the base-mediated condensation of diethyl malonate with 2,3-dichloro-1-propene.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for the successful synthesis of this strained cyclopropane.

  • Diethyl Malonate: The acidic methylene protons of diethyl malonate are readily deprotonated by a suitable base to form a nucleophilic enolate, which is essential for the subsequent alkylation steps.

  • 2,3-Dichloro-1-propene: This reagent serves as the three-carbon electrophile. The two chlorine atoms act as leaving groups in a sequential double alkylation of the malonate enolate.

  • Base: A strong base, such as sodium ethoxide or potassium carbonate, is required to deprotonate the diethyl malonate. The choice of base can influence the reaction yield and side-product formation.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is often used to dissolve the reagents and facilitate the reaction.

Experimental Protocol: Synthesis via Double Alkylation

The following is a representative, detailed protocol for the synthesis of this compound.

Materials:

  • Diethyl malonate

  • 2,3-Dichloro-1-propene

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

  • Addition of Diethyl Malonate: Slowly add diethyl malonate to the stirred solution of sodium ethoxide. The formation of the sodium salt of diethyl malonate will result in a clear solution.

  • Addition of 2,3-Dichloro-1-propene: Add 2,3-dichloro-1-propene dropwise to the reaction mixture via the addition funnel. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Transfer the residue to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

G cluster_synthesis Synthesis Workflow reagents Diethyl Malonate + 2,3-Dichloro-1-propene + Base (e.g., NaOEt) reaction Double Alkylation (Reflux in Ethanol) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Vacuum Distillation workup->purification product Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate purification->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its ability to undergo ring-opening and cycloaddition reactions, providing access to a wide array of molecular architectures.

Palladium-Catalyzed [3+2] Cycloaddition (Trimethylenemethane Cycloaddition)

Mechanism:

  • Oxidative Addition: A palladium(0) catalyst oxidatively adds to the distal C-C bond of the methylenecyclopropane, leading to the formation of a palladacyclobutane intermediate.

  • Ring Opening: The palladacyclobutane undergoes ring-opening to form the key zwitterionic trimethylenemethane-palladium complex.

  • Cycloaddition: This reactive intermediate undergoes a [3+2] cycloaddition with an electron-deficient alkene.

  • Reductive Elimination: The resulting palladacycle undergoes reductive elimination to furnish the five-membered ring product and regenerate the palladium(0) catalyst.

This methodology is highly valuable in drug discovery for the construction of cyclopentanoid and heterocyclic scaffolds. The ability to control the stereochemistry of the newly formed ring system through the use of chiral ligands makes this an attractive strategy for the synthesis of enantiomerically pure drug candidates.[8][9]

G cluster_cycloaddition Palladium-Catalyzed [3+2] Cycloaddition start Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate + Pd(0) intermediate1 Palladacyclobutane Intermediate start->intermediate1 Oxidative Addition intermediate2 Trimethylenemethane- Pd Complex (Zwitterionic) intermediate1->intermediate2 Ring Opening product Five-Membered Ring Product intermediate2->product [3+2] Cycloaddition acceptor Electron-Deficient Alkene (Acceptor) acceptor->product catalyst_regen Pd(0) Catalyst (Regenerated) product->catalyst_regen Reductive Elimination

Caption: Mechanism of Pd-catalyzed [3+2] cycloaddition.

Other Reactions

Beyond palladium catalysis, this compound can participate in a variety of other transformations, including:

  • Radical Reactions: The strained ring and the double bond are susceptible to attack by radicals.[1]

  • Ring-Opening with Nucleophiles: Under certain conditions, nucleophiles can attack the cyclopropane ring, leading to ring-opened products.

  • Visible-Light-Induced Transformations: Recent research has shown that methylenecyclopropanes can undergo diverse reactions under visible light irradiation, providing access to complex polycyclic and heterocyclic systems.[1][10]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique reactivity, driven by ring strain, allows for the efficient construction of complex molecular architectures, particularly five-membered rings, which are prevalent in pharmaceuticals. The palladium-catalyzed [3+2] cycloaddition is a testament to its power in synthetic chemistry. As the demand for novel and structurally diverse drug candidates continues to grow, the applications of this and related strained-ring systems are poised to expand further, offering innovative solutions to challenging synthetic problems.

References

  • de Meijere, A., & Kozhushkov, S. I. (2000). Synthesis of Methylene- and Alkylidenecyclopropane Derivatives. Chemical Reviews, 100(8), 2855-2990.
  • Zheng, C. (2014). Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition. Science of Synthesis.
  • Wei, H.-Z., Shi, M., & Wei, Y. (2023). Visible-light-induced reactions of methylenecyclopropanes (MCPs).
  • LookChem. (n.d.). 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29923459, Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. Retrieved from [Link]

  • Wei, H.-Z., Shi, M., & Wei, Y. (2023). Visible-light-induced reactions of methylenecyclopropanes (MCPs).
  • ChemTube3D. (n.d.). Trimethylenemethane Palladium Catalysed Cycloaddition - Overview. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Trimethylenemethane cycloaddition. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (1997). Cyclopropenes and Methylenecyclopropanes as Multifunctional Reagents in Transition Metal Catalyzed Reactions. Synthesis, 1997(1), 1-4.
  • Arnold, J. S., & Toste, F. D. (2021). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. PubMed Central.
  • Silverman, S. M. (2010). PALLADIUM-CATALYZED ASYMMETRIC TRIMETHYLENEMETHANE CYCLOADDITION: DEVELOPMENT AND APPLICATION TO THE SYNTHESIS OF HIGHLY SUBSTITUTED CARBOCYCLES AND HETEROCYCLES. Stanford University.
  • Grokipedia. (2026, January 7). Trimethylenemethane cycloaddition. Retrieved from [Link]

  • Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 60, 66.
  • Alabugin, I. V., & Gold, B. (2013). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Molecules, 18(12), 14645-14669.
  • Creary, X. (1999). Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. U.S.
  • Creary, X. (2002). Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13416311, 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of diethyl 2-ethylcyclopropane-1,1-dicarboxylate. Retrieved from [Link]

  • Shree Ganesh Remedies Limited. (n.d.). Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0. Retrieved from [Link]

  • ChemBK. (n.d.). 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER. Retrieved from [Link]

  • Shree Ganesh Remedies Limited. (n.d.). Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl cis-cyclopropane-1,2-dicarboxylate (CAS 710-43-0): Synthesis and Applications in Organic Chemistry. Retrieved from [Link]

  • Miller, A. L., II, & Bowden, N. B. (2007). Supplementary Data. Room Temperature Ionic Liquids: New Solvents for Schrock's Catalyst and Removal Using Polydimethylsiloxane Membranes.
  • Nikolova, P., & Dimitrov, V. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(1), 13.
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  • Stubbs, C. J., & Dove, A. P. (2020). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane dicarboxylate in CDCl 3 (400 MHz, 298 K) (1).

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An In-Depth Technical Guide to Diethyl 2-methylenecyclopropane-1,1-dicarboxylate: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Ring Systems

In the landscape of modern drug discovery and materials science, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements, unique reactivity, and desirable physicochemical properties is paramount. Among the chemical scaffolds utilized to achieve these goals, strained ring systems, particularly cyclopropanes, have emerged as powerful tools. The inherent ring strain of these motifs not only confers a rigid, defined geometry but also serves as a potent driving force for a variety of chemical transformations.

This guide focuses on a particularly valuable and reactive member of this class: Diethyl 2-methylenecyclopropane-1,1-dicarboxylate . This molecule uniquely combines the high strain energy of the methylenecyclopropane (MCP) core (approx. 41.0 kcal/mol) with the synthetically versatile geminal diester functionality.[1] This combination makes it an exceptional building block for constructing complex molecular frameworks, especially in the synthesis of spirocyclic and heterocyclic compounds. For researchers, scientists, and drug development professionals, understanding the synthesis, properties, and reactivity of this compound is key to unlocking its potential in creating next-generation therapeutics and advanced materials.[2]

Part 1: Core Physicochemical & Structural Data

A foundational understanding of a molecule's physical and structural properties is critical for its effective use in synthesis and application. The key identifiers and computed properties for this compound are summarized below.

Structural and Identity Data

Caption: 2D Structure of the title compound.

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
IUPAC Name diethyl 2-methylidenecyclopropane-1,1-dicarboxylate[3]
CAS Number 106352-19-6[3]
Molecular Formula C₁₀H₁₄O₄[3]
Molecular Weight 198.22 g/mol [3]
Boiling Point 218.3 °C at 760 mmHg (Predicted)[2]
Density 1.11 g/cm³ (Predicted)[2]
Refractive Index 1.47 (Predicted)[2]
Flash Point 96.7 °C (Predicted)[2]

Part 2: Synthesis and Characterization

The utility of a chemical building block is directly tied to its accessibility. While numerous strategies exist for the synthesis of substituted cyclopropanes, a robust and scalable protocol is essential for practical applications.

Retrosynthetic Analysis & Strategy

The synthesis of this compound can be logically approached through the alkylation of a malonic ester followed by the formation of the exocyclic double bond. A highly efficient strategy involves a one-pot reaction between diethyl malonate and a suitable 3-carbon dielectrophile under phase-transfer catalysis conditions, which is known to be effective for constructing cyclopropane rings.[4]

retrosynthesis Target Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate Intermediate1 Cyclopropanation Precursor Target->Intermediate1 Elimination StartingMaterials Diethyl Malonate + 2,3-Dichloro-1-propene Intermediate1->StartingMaterials Nucleophilic Substitution

Caption: Retrosynthetic approach to the target molecule.

Representative Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of analogous substituted cyclopropane dicarboxylates.[4][5] It employs a phase-transfer-catalyzed reaction, which is well-suited for large-scale preparation due to its operational simplicity and mild conditions.

Reaction: Diethyl Malonate + 2,3-Dichloro-1-propene → this compound

  • Reactor Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add diethyl malonate (160.17 g, 1.0 mol), 2,3-dichloro-1-propene (122.0 g, 1.1 mol), and the phase-transfer catalyst, tricaprylylmethylammonium chloride (Aliquat 336, 20.2 g, 0.05 mol).

  • Solvent Addition: Add 300 mL of dichloromethane to the flask to dissolve the reactants.

  • Base Preparation: Separately, prepare a solution of potassium hydroxide (112.2 g, 2.0 mol) in 200 mL of water. Caution: This process is highly exothermic.

  • Reaction Execution: Begin vigorous stirring of the organic mixture. Slowly add the aqueous potassium hydroxide solution via the dropping funnel over a period of 2 hours. Maintain the reaction temperature at 25-30 °C using an external water bath to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir vigorously at room temperature for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the diethyl malonate is consumed.

  • Workup: Transfer the reaction mixture to a 2 L separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 200 mL of water, 200 mL of 1 M HCl, and 200 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the final product.

Spectroscopic Characterization (Predicted)

As of the date of this guide, detailed experimental NMR spectra for this specific compound are not widely available in peer-reviewed literature. However, based on established chemical shift principles and data from structurally similar compounds, a predicted NMR profile can be constructed.[6][7][8][9] This serves as a reliable guide for characterization.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Predicted Shift (ppm)MultiplicityIntegrationAssignment
Methylene Protons~5.4 - 5.6s (or narrow m)2H=CH₂
Ethyl Quartet~4.20q4H-O-CH₂ -CH₃
Cyclopropyl Protons~1.6 - 1.8s (or narrow m)2H-CH₂ -C(=C)-
Ethyl Triplet~1.28t6H-O-CH₂-CH₃
¹³C NMR Predicted Shift (ppm)Assignment
Ester Carbonyl~168 - 171C =O
Alkene (Quaternary)~135 - 140C =CH₂
Alkene (CH₂)~110 - 115C=C H₂
Ethyl Methylene~61-O-C H₂-CH₃
Cyclopropyl (Quaternary)~35 - 40C (CO₂Et)₂
Cyclopropyl (CH₂)~20 - 25-C H₂-C(=C)-
Ethyl Methyl~14-O-CH₂-C H₃

Part 3: Chemical Reactivity & Mechanistic Insights

The synthetic power of this compound stems from the predictable and versatile reactivity of the strained MCP core. The electron-withdrawing geminal diester groups polarize the molecule and influence its reaction pathways, making it an excellent partner in various cycloaddition and ring-opening reactions.

Dominant Reaction Pathway: [3+2] Cycloadditions

A key transformation for this class of molecules is the formal [3+2] cycloaddition, where the MCP acts as a three-carbon synthon. This reaction is particularly effective with electron-deficient dipolarophiles or electrophiles, leading to the formation of highly functionalized five-membered rings.

A prime example is the 1,3-dipolar cycloaddition with nitrones. Computational studies on similar systems show that this reaction proceeds via a concerted, pericyclic pathway.[10] The regioselectivity—determining which of the two possible regioisomers is formed—is controlled by both steric and electronic factors of the nitrone and the MCP substituents. The geminal diester groups on the MCP play a crucial role in activating the exocyclic double bond towards nucleophilic attack by the oxygen of the nitrone.

reaction_pathway Figure 3: [3+2] Cycloaddition with a Nitrone cluster_reactants Reactants Reactant1 Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate TS Concerted Transition State Reactant1->TS Heat Reactant2 Nitrone (R-CH=N⁺(R')-O⁻) Reactant2->TS Heat Product Spiro-isoxazolidine Product TS->Product

Caption: Pathway for [3+2] cycloaddition.

Protocol for a Representative [3+2] Cycloaddition

This protocol describes a typical procedure for the reaction of this compound with a generic nitrone, yielding a spiro-isoxazolidine, a valuable heterocyclic scaffold.

  • Setup: In a flame-dried 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (198 mg, 1.0 mmol) and the chosen nitrone (e.g., N-benzylidene-methylamine N-oxide, 1.2 mmol) in 10 mL of anhydrous toluene.

  • Reaction: Heat the reaction mixture to 80-90 °C with stirring.

  • Monitoring: Monitor the reaction's progress using TLC, observing the consumption of the starting materials. The reaction typically proceeds to completion within 12-24 hours.

  • Workup & Purification: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the spiro-isoxazolidine product.

Part 4: Applications in Drug Discovery & Medicinal Chemistry

The incorporation of rigid, three-dimensional structures is a cornerstone of modern medicinal chemistry strategy. Fused and spirocyclic cyclopropane motifs are increasingly employed to optimize pharmacological properties.[1] this compound is an ideal starting point for accessing such structures.

Key Strategic Advantages:

  • Novel Chemotype Generation: Its reactivity allows for the rapid construction of complex spirocyclic and heterocyclic scaffolds that are otherwise difficult to synthesize, providing access to new chemical space for drug screening.

  • Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains or larger rings, which can lead to improved pharmacokinetic profiles.[1]

  • Improved Target Binding: The rigid conformation imposed by the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and potency for a biological target.

  • Physicochemical Property Modulation: The introduction of this compact, lipophilic carbocycle can be used to fine-tune properties such as solubility and membrane permeability, including passage across the blood-brain barrier (BBB).[1]

Part 5: Safety & Handling

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Inhalation: Avoid inhaling vapors.

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly sealed.

References

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry. [Link]

  • 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER. LookChem. [Link]

  • Wei, H. Z., Shi, M., & Wei, Y. (2023). Visible-light-induced reactions of methylenecyclopropanes (MCPs). Chemical Communications, 59(19), 2597-2612. [Link]

  • Synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. PrepChem.com. [Link]

  • Supporting Information for Catalytic Asymmetric Olefin Cyclopropanation with Cobalt(II)-Based Metalloradicals. University of Rochester. [Link]

  • Diversified C−H functionalization reactions with methylenecyclopropanes. ResearchGate. [Link]

  • Singh, R. K., & Danishefsky, S. Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 59, 43. [Link]

  • Aworinde, O. S., et al. (2016). 1,3-Dipolar [3 + 2] cycloaddition reactions of N,C,C-trisubstituted nitrones with ring-acceptor methylenecyclopropanes: a computational study. Chemistry Central Journal, 10(1), 74. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

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Mastering the Stability of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate: A Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate is a versatile synthetic intermediate prized for its unique structural motifs. The molecule incorporates a highly strained three-membered ring, an exocyclic double bond, and two reactive ester functionalities. This combination of features makes it a powerful building block for constructing complex molecular architectures, particularly in pharmaceutical and materials science research. However, the very characteristics that make this compound synthetically valuable also render it susceptible to a variety of degradation pathways. Understanding its inherent instabilities is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity of starting materials, the reproducibility of experimental outcomes, and the validity of research data. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven protocols for its optimal storage and handling.

Section 1: The Fundamental Chemical Stability Profile

The stability of this compound is governed by the interplay of its three key structural features: the high ring strain of the cyclopropane ring, the reactivity of the exocyclic double bond, and the susceptibility of the diethyl ester groups to hydrolysis.

Inherent Reactivity from Ring Strain

The methylenecyclopropane core is characterized by significant ring strain, estimated at approximately 41.0 kcal/mol.[1] This is a direct consequence of the compressed C-C-C bond angles (60°) deviating substantially from the ideal 109.5° for sp³ hybridized carbons.[2][3] This stored potential energy, or strain energy, provides a powerful thermodynamic driving force for reactions that lead to ring-opening, as cleavage of the strained C-C bonds relieves this instability.[1] Consequently, the molecule is predisposed to reactions with a range of reagents, including acids, electrophiles, and certain transition metals, which can initiate ring cleavage.[2][4]

Thermal Instability and Rearrangements

Elevated temperatures can provide the necessary activation energy to overcome the kinetic barrier for molecular rearrangement or decomposition.[5] For methylenecyclopropanes, thermal stress can induce a variety of transformations, including ring-opening to form more stable structures or isomerization.[6][7] One common pathway involves a Cope rearrangement, particularly in substituted systems, leading to cyclopentene derivatives. While the specific decomposition temperature for this compound is not widely reported, its structural class is known to be thermally sensitive. Distillation, a common purification method, suggests a degree of stability at reduced pressure but underscores the risk of degradation at atmospheric pressure and high temperatures.

Hydrolytic Sensitivity: Acidic and Basic Degradation

The diethyl ester groups are primary sites of vulnerability. Ester hydrolysis is a well-documented reaction that can be catalyzed by both acids and bases, splitting the ester into its constituent carboxylic acid and alcohol.[8]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is typically rapid and irreversible, proceeding via nucleophilic attack of a hydroxide ion on the ester carbonyl.[8] For a dicarboxylate, this can lead to a complex mixture of the starting diester, the mono-hydrolyzed monoester, and the fully hydrolyzed diacid, making product separation challenging.[9]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[8] While generally slower than base-catalyzed hydrolysis, prolonged exposure to acidic conditions, especially in the presence of water, will lead to degradation. For some complex malonates, hydrolysis under harsh acidic conditions can even result in decarboxylation to form a mono-acid derivative.[10][11]

The diagram below illustrates the primary degradation pathways for the compound.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_conditions Instability Factors main [Compound Structure] rearrangement Thermal Rearrangement (e.g., to Cyclobutene/Cyclopentene Derivatives) main->rearrangement Heat (Δ) hydrolysis Hydrolysis Products (Mono- and Di-acids) main->hydrolysis H₂O / H⁺ or OH⁻ photo_rad Photochemical Products (Ring-Opened Radicals) main->photo_rad Light (hν) heat Heat moisture Moisture / pH light Light

Caption: Key degradation pathways for the title compound.

Photochemical Sensitivity

Recent studies have highlighted that visible light can induce a range of transformations in methylenecyclopropanes.[1] These reactions often proceed through radical intermediates, which can lead to ring-opening, cyclization, or addition reactions. This sensitivity necessitates stringent protection from light sources during both storage and handling to prevent the formation of photochemical artifacts.

Section 2: Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is essential to preserve the chemical integrity of this compound. The following recommendations are based on the compound's inherent chemical liabilities.

Optimal Storage Conditions

The primary goal of storage is to mitigate the influence of heat, light, and atmospheric components. The ideal conditions are summarized below.

ParameterRecommendationRationale
Temperature -20°C to -80°C Minimizes the rate of thermal degradation and potential molecular rearrangements.[12]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation and precludes contact with atmospheric moisture, which can initiate hydrolysis.[12][13]
Light Protect from all light sources Avoids photochemical degradation pathways.[12] Use amber glass containers or store in a light-proof secondary container.
Container Sealed glass vial with Teflon-lined cap Provides an inert contact surface and a superior seal against moisture and air ingress compared to other liners.[12]
Safe Handling Protocol

Due to its reactivity, all manipulations should be performed with care in a controlled environment.

  • Preparation: Before opening, allow the container to equilibrate to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: All transfers and manipulations should be performed in a well-ventilated fume hood, preferably under a blanket of inert gas (argon or nitrogen).[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Dispensing: Use clean, dry syringes or spatulas for transfers. Promptly and securely reseal the container after dispensing, purging the headspace with inert gas if possible.

  • Cleanup: Clean any spills promptly and dispose of waste according to institutional and local regulations.[14]

Chemical Incompatibilities

To prevent unintended reactions, this compound should be segregated from the following classes of chemicals.[15]

Incompatible ClassExamplesReason for Incompatibility
Strong Acids HCl, H₂SO₄, Lewis Acids (e.g., AlCl₃)Can catalyze both ester hydrolysis and ring-opening of the cyclopropane.[2]
Strong Bases NaOH, KOH, Strong AlkoxidesCatalyzes rapid, irreversible ester hydrolysis (saponification).[9]
Strong Oxidizing Agents Peroxides, Permanganates, Nitric AcidCan react with the exocyclic double bond or potentially the strained ring system.
Certain Transition Metals Platinum, Rhodium CatalystsCan insert into the C-C bonds of the cyclopropane ring, leading to cleavage, especially under hydrogenation conditions.[2]

Section 3: Experimental Workflow for Stability Assessment

To ensure the quality of a specific batch or to validate its stability under particular experimental conditions, a forced degradation study is recommended. This protocol serves as a self-validating system to identify potential liabilities.

Protocol for a Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable, inert solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:

    • Acidic: Add a small volume of dilute HCl (e.g., 0.1 M final concentration).

    • Basic: Add a small volume of dilute NaOH (e.g., 0.1 M final concentration).

    • Oxidative: Add a small volume of dilute hydrogen peroxide (e.g., 3% final concentration).

    • Thermal: Place a sealed vial in an oven at a controlled temperature (e.g., 60°C).

    • Photolytic: Expose a solution in a clear vial to a relevant light source (e.g., UV or broad-spectrum).

    • Control: Keep one sealed vial at the recommended storage temperature (-20°C) in the dark.

  • Time Points: Analyze samples from each condition (including the control) at specified time points (e.g., 0, 2, 6, 24, and 48 hours).

  • Analysis: Quench the reactive samples if necessary (e.g., neutralize the acid/base samples). Analyze all samples by a suitable chromatographic method (e.g., GC-MS or LC-MS) to quantify the remaining parent compound and identify any major degradation products.

The following diagram outlines this experimental workflow.

G cluster_prep 1. Sample Preparation cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis prep Prepare Stock Solution (1 mg/mL in ACN) control Control (-20°C, Dark) prep->control Aliquot acid Acidic (0.1 M HCl) prep->acid Aliquot base Basic (0.1 M NaOH) prep->base Aliquot thermal Thermal (60°C) prep->thermal Aliquot photo Photolytic (Light Exposure) prep->photo Aliquot timepoint Sample at Time Points (0, 2, 6, 24h) control->timepoint acid->timepoint base->timepoint thermal->timepoint photo->timepoint analysis Analyze by LC-MS/GC-MS timepoint->analysis report Quantify Parent Compound & Identify Degradants analysis->report

Caption: Workflow for a forced degradation stability study.

Conclusion

This compound is a compound of significant synthetic potential, but its utility is directly linked to its purity and stability. Its inherent reactivity, driven by high ring strain and susceptible functional groups, demands a proactive and informed approach to its storage and handling. By implementing the recommendations outlined in this guide—specifically, storage at low temperatures (-20°C or below), under an inert atmosphere, and protected from light—researchers can effectively mitigate the primary degradation pathways. This ensures the material's integrity, leading to more reliable and reproducible scientific outcomes.

References

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (n.d.). MDPI. Retrieved from [Link]

  • Radical Ring Expansion Reactions of Methylenecyclopropane Derivatives: A Theoretical Study. (2006). ACS Publications. Retrieved from [Link]

  • Chemistry of Methylenecyclopropane. (1961). ACS Publications. Retrieved from [Link]

  • Handling and Storage of Hazardous Materials. (n.d.). University of Colorado Colorado Springs. Retrieved from [Link]

  • Wei, H. Z., Shi, M., & Wei, Y. (2023). Visible-light-induced reactions of methylenecyclopropanes (MCPs). Chemical Communications, 59(12), 1545-1567. Retrieved from [Link]

  • Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Safety Data Sheet Cyclopropane. (2020). Airgas. Retrieved from [Link]

  • Methylenecyclopropane. (n.d.). Wikipedia. Retrieved from [Link]

  • Methylenecyclopropane via Thermal Decomposition of Dimethylaminomethylcyclopropane N-Oxide. (1961). ACS Publications. Retrieved from [Link]

  • Chemical Handling and Storage. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Handling Reactive Chemicals: Precautions and Tips. (2024). Cal-Star. Retrieved from [Link]

  • The thermal rearrangements of methylenecyclopropanecarboxylic acids. (1981). Royal Society of Chemistry. Retrieved from [Link]

  • Ring‐Opening Reaction of Methylenecyclopropanes Derived from Methylenecyclopropyl Aldehydes through Cope Rearrangement. (2010). Wiley Online Library. Retrieved from [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of diethyl 2-ethylcyclopropane-1,1-dicarboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Kinetics of the thermal gas-phase decomposition of methoxycyclopropane. (1987). Royal Society of Chemistry. Retrieved from [Link]

  • Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journals. Retrieved from [Link]

  • Thermal decomposition. (n.d.). Wikipedia. Retrieved from [Link]

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  • Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate. (1987). Google Patents.
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An In-Depth Technical Guide to Diethyl 2-methylenecyclopropane-1,1-dicarboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Strained Ring System

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate is a fascinating and highly versatile building block in modern organic synthesis. Its structure, which combines the high ring strain of a cyclopropane with the reactivity of an exocyclic double bond and the synthetic handles of two ester groups, makes it a potent reagent for the construction of complex molecular architectures. The release of the inherent ring strain, approximately 41.0 kcal/mol for a methylenecyclopropane, provides a powerful thermodynamic driving force for a variety of chemical transformations.[1] This guide offers an in-depth exploration of the synthesis, key reactivity patterns, and strategic applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

The preparation of this key building block can be approached through several synthetic strategies. While a direct, one-pot synthesis from simple starting materials is not always straightforward, multi-step sequences that build the cyclopropane ring and then introduce the exocyclic double bond are common.

One effective, though indirect, laboratory-scale preparation involves the cyclopropanation of an appropriate allene or the elimination from a functionalized cyclopropane. A representative approach is the dehydrohalogenation of a 2-(halomethyl)cyclopropane-1,1-dicarboxylate. This precursor can be synthesized from the reaction of diethyl malonate with a 1,2-dihalo-2-methylpropane, followed by elimination.

A more general and widely applicable method for the synthesis of related methylenecyclopropanes involves the reaction of a suitable precursor with a base to induce elimination. For instance, the synthesis of a related compound, ethyl 2-methylenecyclopropanecarboxylate, has been well-documented in Organic Syntheses, providing a reliable template for similar transformations.[2][3]

Experimental Protocol: Synthesis of a Methylenecyclopropane Precursor (Illustrative)

This protocol is adapted from established procedures for similar compounds and serves as a guide for the synthesis of a key intermediate.

Step 1: Synthesis of Diethyl 2-(bromomethyl)cyclopropane-1,1-dicarboxylate

  • To a stirred solution of diethyl malonate (1.0 eq) and a suitable phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent such as dichloromethane, add a solution of 1,2-dibromo-2-methylpropane (1.2 eq).

  • Cool the mixture to 0 °C and add a 50% aqueous solution of sodium hydroxide (2.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(bromomethyl)cyclopropane-1,1-dicarboxylate.

Step 2: Elimination to this compound

  • Dissolve the diethyl 2-(bromomethyl)cyclopropane-1,1-dicarboxylate (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as 1,8-diazabicyclooctane (DBU) (1.5 eq), to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the target compound, this compound.

The Rich Reactivity of this compound

The synthetic utility of this compound stems from its diverse reactivity, which can be broadly categorized into cycloaddition reactions and ring-opening reactions.

Cycloaddition Reactions

The exocyclic double bond of this compound can participate in various cycloaddition reactions, allowing for the rapid construction of complex polycyclic systems.

  • [3+2] Annulation: In the presence of Lewis acids or transition metal catalysts, this compound can act as a three-carbon component in [3+2] cycloadditions with various dipolarophiles. For example, reaction with 1,1-dicyanoalkenes can lead to the formation of cyclopentylidenemalonates. The choice of catalyst and solvent can be crucial in controlling the regioselectivity of this reaction.

  • [2+2] Cycloaddition: Under certain conditions, particularly with specific catalysts, the exocyclic double bond can undergo a [2+2] cycloaddition, leading to the formation of spiro[2][4]hexane derivatives. This pathway competes with the [3+2] annulation, and selectivity can often be tuned by the reaction parameters.

A notable study demonstrated that the catalytic annulation with 1,1-dicyanoalkenes can be selectively directed towards either a distal-bond-cleaved [3+2] annulation product or a ring-untouched [2+2] cycloaddition product by the choice of catalyst and solvent. For instance, using a Bu2SnI2−MgI2 catalyst system in THF favored the [3+2] product, while switching the solvent to dichloromethane led to the [2+2] product as the major isomer.

Catalyst SystemSolventReactantProduct TypeYield (%)Reference
Bu2SnI2−MgI2THF1,1-dicyano-2-phenylethene[3+2]85[5]
Bu2SnI2−MgI2CH2Cl21,1-dicyano-2-phenylethene[2+2]72[5]
MgI2THF1,1-dicyano-2-(4-chlorophenyl)ethene[3+2]91[5]
Ring-Opening Reactions

The high strain energy of the cyclopropane ring makes this compound susceptible to ring-opening reactions initiated by a variety of reagents.

  • Lewis Acid-Mediated Ring Opening: Lewis acids can coordinate to the carbonyl oxygen of the ester groups, facilitating the opening of the cyclopropane ring to form a stabilized zwitterionic intermediate. This intermediate can then be trapped by nucleophiles or undergo further rearrangements. For instance, the reaction of related donor-acceptor cyclopropanes with aldehydes in the presence of Lewis acids like TaCl5 can lead to the formation of complex polycyclic structures.

  • Nucleophilic Ring Opening: Nucleophiles can attack the cyclopropane ring, leading to ring-opening and the formation of functionalized linear products. The regioselectivity of the attack is influenced by the electronic nature of the substituents on the cyclopropane ring. For the analogous diethyl 2-vinylcyclopropane-1,1-dicarboxylate, studies have shown that nucleophiles such as secondary amines preferentially attack at the 4-position (the terminal carbon of the vinyl group) in a conjugate addition fashion, leading to ring opening.

  • Transition Metal-Catalyzed Ring Opening: Palladium catalysts are particularly effective in promoting the ring-opening of methylenecyclopropanes. The reaction of trans- and cis-2,3-dimethoxycarbonylmethylenecyclopropanes with [Pd(MeCN)2Cl2] results in the formation of ring-opened η3-allyl palladium complexes. These intermediates are valuable for further synthetic transformations.

Reaction Mechanism Visualization

reaction_pathways cluster_start Starting Material cluster_cycloaddition Cycloaddition Pathways cluster_ring_opening Ring-Opening Pathways cluster_products Product Scaffolds MCP Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate ThreePlusTwo [3+2] Annulation (e.g., with dicyanoalkenes) MCP->ThreePlusTwo Catalyst/THF TwoPlusTwo [2+2] Cycloaddition MCP->TwoPlusTwo Catalyst/CH2Cl2 LewisAcid Lewis Acid-Mediated MCP->LewisAcid Lewis Acid Nucleophilic Nucleophilic Attack MCP->Nucleophilic Nucleophile Palladium Palladium-Catalyzed MCP->Palladium Pd(II) Cyclopentylidene Cyclopentylidene Derivatives ThreePlusTwo->Cyclopentylidene Spirohexane Spiro[2,3]hexane Derivatives TwoPlusTwo->Spirohexane Polycycles Complex Polycycles LewisAcid->Polycycles Linear Functionalized Linear Chains Nucleophilic->Linear AllylPd η3-Allyl Palladium Complexes Palladium->AllylPd

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

The unique reactivity of the methylenecyclopropane variant offers synthetic chemists powerful tools to construct novel and complex scaffolds for drug discovery. The ability to generate diverse molecular frameworks, from functionalized cyclopentanes to spirocycles and complex polycyclic systems, from a single, readily accessible building block is highly advantageous in the search for new bioactive molecules.[5][6] The strained ring system can be considered a "spring-loaded" synthon, capable of releasing its potential energy to drive the formation of intricate structures that would be challenging to assemble through other means. This makes this compound and its derivatives highly attractive for the construction of libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a building block of significant potential, offering a rich and diverse reactivity profile. Its ability to undergo both cycloaddition and ring-opening reactions provides access to a wide array of molecular scaffolds relevant to the pharmaceutical and materials science industries. A thorough understanding of its synthesis and reactivity is crucial for harnessing its full potential in the design and execution of innovative synthetic strategies. As the demand for novel and complex molecular architectures continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

  • Catalytic Annulation of Diethyl Methylenecyclopropane-1,1-dicarboxylate with 1,1-Dicyanoalkenes. ACS Publications. [Link]

  • 2-methylenecyclopropanecarboxylic acid. Organic Syntheses. [Link]

  • Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0. Shree Ganesh Remedies Limited. [Link]

  • The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. National Institutes of Health. [Link]

  • Visible-light-induced reactions of methylenecyclopropanes (MCPs). Royal Society of Chemistry. [Link]

  • 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | lookchem. LookChem. [Link]

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Methodological & Application

[3+2] cycloaddition reactions using Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to [3+2] Cycloaddition Reactions Using Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Introduction: The Strategic Value of Five-Membered Rings

The construction of five-membered carbocycles is a cornerstone of modern organic synthesis, driven by the prevalence of the cyclopentane motif in a vast array of natural products and pharmaceuticals.[1][2] These scaffolds are integral to molecules ranging from prostaglandins to antiviral agents and kinase inhibitors.[2][3] Among the myriad of synthetic strategies, [3+2] cycloaddition reactions have emerged as a particularly powerful and atom-economical method for assembling these complex ring systems.[4] This guide focuses on the application of this compound, a versatile and highly reactive three-carbon synthon, in transition metal-catalyzed [3+2] cycloadditions for the stereocontrolled synthesis of highly functionalized cyclopentanes.

Featured Reagent: this compound

This compound is a geminally-disubstituted methylenecyclopropane (MCP) that serves as an exceptional building block in organic synthesis. Its reactivity is dominated by the inherent strain of the cyclopropane ring, making it an excellent precursor for trimethylenemethane (TMM) synthons in the presence of a transition metal catalyst.

Key Properties:

  • Molecular Formula: C₁₀H₁₄O₄[5]

  • Molecular Weight: 198.22 g/mol [5]

  • CAS Number: 106352-19-6[5]

  • Appearance: Liquid

  • Role in [3+2] Cycloaddition: Acts as the three-atom component (a C-C-C synthon).

The diester functionality not only activates the molecule for catalysis but also provides valuable synthetic handles for subsequent chemical transformations in the cyclopentane product.

Mechanistic Insights: The Palladium-Catalyzed Pathway

The most extensively studied and reliable [3+2] cycloadditions involving methylenecyclopropanes are catalyzed by palladium(0) complexes.[6][7][8] While several mechanistic pathways have been proposed, a widely accepted sequence involves the formation of a key π-allyl palladium intermediate. The causality behind the catalytic cycle dictates the reaction's efficiency and stereochemical outcome.

The Catalytic Cycle involves:

  • Oxidative Addition: A low-valent Pd(0) catalyst, often generated in situ, initiates the cycle by inserting into the strained proximal C-C bond of the methylenecyclopropane. This ring-opening step is driven by the release of ring strain.

  • Intermediate Formation: This insertion leads to the formation of a planar π-allyl palladium(II) complex. This intermediate is the pivotal species that behaves as the 1,3-dipole equivalent for the subsequent cycloaddition. An alternative mechanism proposes the formation of a methylenepalladacyclobutane intermediate which then rearranges.[9]

  • Carbopalladation: The alkene or alkyne partner coordinates to the palladium center and undergoes insertion into a Pd-C bond of the π-allyl complex.

  • Reductive Elimination: The resulting palladacycle collapses via reductive elimination, forming the new five-membered ring and regenerating the active Pd(0) catalyst, thus closing the catalytic loop.

Palladium-Catalyzed [3+2] Cycloaddition cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst p1 Pd0->p1 MCP Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate MCP->p1 Alkene Alkene/Alkyne p2 Alkene->p2 Intermediate π-Allyl Pd(II) Intermediate Intermediate->p2 Product Functionalized Cyclopentane p1->Intermediate Oxidative Addition p3 p2->p3 Carbopalladation p4 p3->p4 Reductive Elimination p4->Pd0 Catalyst Regeneration p4->Product

Caption: The catalytic cycle for the Pd(0)-catalyzed [3+2] cycloaddition.

Application Notes: Catalyst Selection and Stereospecificity

The success of these cycloadditions is highly dependent on the choice of catalyst and ligands. This choice is not arbitrary; it is dictated by the specific electronic and steric demands of the substrates.

  • For Alkene Cycloadditions: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is often the catalyst of choice for intramolecular reactions with electron-deficient alkenes.[7][8] It has been shown to be superior to systems like Pd₂(dba)₃/P(OiPr)₃, which can lead to complex mixtures in certain cases.[7][8]

  • For Alkyne Cycloadditions: A combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphite ligand such as triisopropyl phosphite (P(OiPr)₃) is often effective.[6]

  • Additives: In some instances, the addition of molecular sieves can improve reaction yields, likely by removing trace amounts of water that could interfere with the catalytic species.[7]

A remarkable feature of the intramolecular variant of this reaction is its high degree of stereospecificity. Studies have demonstrated that the cycloaddition proceeds with retention of configuration at the reacting cyclopropane carbon center.[6][7][8] This means that diastereomerically pure starting materials can be converted into diastereomerically pure bicyclic products, a critical advantage for the synthesis of complex target molecules.

Detailed Experimental Protocol: Palladium-Catalyzed Intramolecular [3+2] Cycloaddition

This protocol provides a general, self-validating procedure for the intramolecular cycloaddition of a tethered methylenecyclopropane with an electron-deficient alkene, based on established literature methods.[7][8]

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene is a flammable and toxic solvent. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • The reagent, this compound, should be handled with care. While specific toxicity data is limited, standard laboratory procedures for handling organic chemicals should be followed. Consult the Safety Data Sheet (SDS) for all reagents before use.[10][11][12]

Materials and Reagents:

  • Tethered Diethyl 2-methylenecyclopropane-alkene substrate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Anhydrous Toluene (distilled from sodium/benzophenone)

  • Standard, oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental_Workflow start Start: Oven-Dried Schlenk Flask setup Assemble under Inert Atmosphere (Ar/N₂) start->setup add_reagents Add Substrate & Anhydrous Toluene setup->add_reagents add_catalyst Add Pd(PPh₃)₄ Catalyst add_reagents->add_catalyst reaction Heat to Reflux (e.g., 110 °C) add_catalyst->reaction monitor Monitor by TLC reaction->monitor Periodically monitor->reaction Incomplete workup Aqueous Workup: Cool, Filter (Celite), Extract, Dry monitor->workup Complete purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, HRMS purify->characterize end_product Pure Cyclopentane Product characterize->end_product

Caption: A standard workflow for the Pd-catalyzed [3+2] cycloaddition.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is added the methylenecyclopropane substrate (1.0 eq). The flask is sealed and purged with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Anhydrous toluene is added via syringe to achieve a substrate concentration of approximately 0.05-0.1 M. The solution is stirred until the substrate is fully dissolved.

  • Catalyst Addition: The Pd(PPh₃)₄ catalyst (0.05-0.10 eq) is added to the flask under a positive pressure of inert gas. Rationale: Adding the catalyst last under inert conditions is crucial to prevent its premature decomposition by atmospheric oxygen.

  • Reaction: The reaction mixture is heated to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) by periodically taking aliquots. The disappearance of the starting material spot indicates reaction completion. Reaction times typically range from 2 to 24 hours.

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is concentrated under reduced pressure. The residue is then diluted with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is washed sequentially with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclopentane product.

Data Presentation: Representative Results

The following table summarizes typical outcomes for intramolecular [3+2] cycloadditions, demonstrating the efficiency and stereoselectivity of the method.

Substrate TypeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric RatioReference
MCP-alkenePd(PPh₃)₄ (18)Toluene110278Single diastereomer[8]
MCP-alkenePd₂(dba)₃ (15) / MSToluene1101253Single diastereomer[7]
MCP-alkynePd₂(dba)₃ (5) / P(OiPr)₃ (20)Toluene110485N/A[6]

MCP = Methylenecyclopropane; MS = Molecular Sieves

Conclusion: A Gateway to Molecular Complexity

The palladium-catalyzed [3+2] cycloaddition of this compound and its derivatives is a robust and highly valuable transformation in synthetic chemistry. It provides a direct, stereospecific route to densely functionalized cyclopentane cores, which are privileged structures in medicinal chemistry and drug discovery.[1][2] By understanding the underlying mechanism and the critical role of catalyst selection, researchers can leverage this methodology to streamline the synthesis of complex molecular architectures and accelerate the development of novel therapeutic agents.

References

  • Lautens, M., & Ren, Y. (1996). Transition Metal Catalyzed Stereospecific Intramolecular [3 + 2] Cycloadditions of Methylenecyclopropanes with Alkynes. Journal of the American Chemical Society, 118(46), 11513–11523. [Link]

  • Lautens, M., & Ren, Y. (1996). Palladium-Catalyzed Intramolecular [3 + 2] Cycloadditions of Methylenecyclopropanes With Alkenes: Diastereomeric Methylenecyclopropanes Exhibit Complementary Facial Selectivity. Journal of the American Chemical Society, 118(40), 9597–9605. [Link]

  • Lautens, M., & Ren, Y. (1996). Palladium-Catalyzed Intramolecular [3 + 2] Cycloadditions of Methylenecyclopropanes With Alkenes. Journal of the American Chemical Society, 118(1), 107-108. [Link]

  • Olawale, O., et al. (2016). 1,3-Dipolar [3 + 2] cycloaddition reactions of N,C,C-trisubstituted nitrones with ring-acceptor methylenecyclopropanes: a computational study. Chemistry Central Journal, 10(1), 74. [Link]

  • Galli, M., et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 734-754. [Link]

  • Wang, Y., et al. (2021). Co‐Catalyzed Asymmetric Intramolecular [3+2] Cycloaddition of Yne‐Alkylidenecyclopropanes and its Reaction Mechanism. Chemistry – An Asian Journal, 16(12), 1546-1550. [Link]

  • LookChem. (n.d.). 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER. [Link]

  • García-Fandiño, R., et al. (2007). Palladium‐Catalysed [3+2] Cycloaddition of Alk‐5‐ynylidenecyclopropanes to Alkynes: A Mechanistic DFT Study. Chemistry – A European Journal, 14(1), 272-281. [Link]

  • Sato, F., et al. (1989). Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. Chemical & Pharmaceutical Bulletin, 37(8), 1995-1998. [Link]

  • PubChem. (n.d.). Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Domingo, L. R., et al. (2022). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. New Journal of Chemistry, 46(39), 18921-18930. [Link]

  • Tang, W., et al. (2013). Direct Synthesis of Methylene-1,2-dichalcogenolanes via Radical [3 + 2] Cycloaddition of Methylenecyclopropanes with Elemental Chalcogens. Organic Letters, 15(1), 132-135. [Link]

  • Wang, D., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 617(7962), 740-746. [Link]

  • Li, M., et al. (2018). Palladium(0)-Catalyzed Intramolecular Cascade Cyclization of Methylenecyclopropanes. Organic Letters, 20(22), 7268–7272. [Link]

  • Gothelf, K. V., & Jorgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–909. [Link]

  • Dénès, F., et al. (2025). Bis-functionalized Cyclopentanes from Linear Alkynes via Radical Cascade Involving Double Intramolecular Hydrogen-Atom Transfer. ChemRxiv. [Link]

  • PrepChem. (n.d.). Synthesis of diethyl 2-ethylcyclopropane-1,1-dicarboxylate. [Link]

  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 35. [Link]

  • White, D. A. (1977). A convenient synthesis of cyclopropane-1,1-dicarboxylic esters.
  • Balova, I. A., et al. (2024). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Chemistry, 6(2), 940-951. [Link]

  • Zhou, B., et al. (2022). Thermally-induced intramolecular [2 + 2] cycloaddition of allene-methylenecyclopropanes: expedient access to two separable spiropolycyclic heterocycles. Organic Chemistry Frontiers, 9(15), 4053-4058. [Link]

  • Aggarwal, V. K., et al. (2006). trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses, 83, 11. [Link]

Sources

Synthesis of cyclopentanes from Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Functionalized Cyclopentanes via Vinylcyclopropane-Cyclopentene Rearrangement

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Cyclopentane Scaffold

The cyclopentane ring is a prominent structural motif in a vast array of natural products and pharmaceuticals, serving as a core scaffold in steroids, prostaglandins, and modern therapeutics like the antiviral agent Peramivir (Rapivab®) and the anticancer drug Palbociclib (Ibrance®)[1][2]. Its stereochemically rich, three-dimensional architecture provides an excellent framework for occupying the hydrophobic pockets of enzymes and receptors, making it a privileged structure in medicinal chemistry[1][2]. However, the stereocontrolled synthesis of highly substituted cyclopentanes presents a significant synthetic challenge[1].

This application note details a robust and versatile strategy for synthesizing functionalized cyclopentanes: the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement. Specifically, we focus on the transformation of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate, a readily accessible starting material, into highly functionalized cyclopentene derivatives suitable for further elaboration in drug discovery and development programs.

The VCP-CP rearrangement leverages the inherent ring strain of the cyclopropane ring (approximately 28-29 kcal/mol) to drive a ring-expansion reaction, forming a more stable five-membered ring[3]. While this transformation can occur under thermal or photochemical conditions, such methods often require harsh conditions and offer limited control over stereochemistry[4][5]. This guide will focus on modern catalytic approaches that proceed under milder conditions, offering superior control and broader substrate scope.

Mechanistic Insights: Driving the Rearrangement

The rearrangement of a vinylcyclopropane to a cyclopentene can proceed through different mechanistic pathways, primarily debated as either a diradical-mediated process or a concerted, pericyclic reaction[6]. The operative mechanism is highly dependent on the substrate and reaction conditions[6].

For a substrate like this compound, the presence of electron-withdrawing groups (the diester) and the exocyclic methylene group (the "vinyl" component) makes it an ideal candidate for transition metal or organocatalytic activation. These catalytic methods lower the activation energy for the rearrangement, obviating the need for high temperatures.

Transition Metal Catalysis: Metals such as Palladium (Pd), Nickel (Ni), and Rhodium (Rh) are effective catalysts. The general mechanism involves:

  • Coordination: The transition metal coordinates to the π-system of the methylenecyclopropane.

  • Oxidative Addition/Ring Opening: The metal facilitates the cleavage of a strained C-C bond in the cyclopropane ring, forming a metallacyclic intermediate. For instance, with Pd(0), this can lead to a palladacyclobutane which then rearranges. In Pd(II)/Pd(IV) cycles, an initial acetoxypalladation can occur, followed by cyclization and reductive elimination[7].

  • Reductive Elimination/Ring Closing: The intermediate undergoes reductive elimination to form the new C-C bond of the cyclopentene ring, regenerating the active catalyst.

Organocatalysis: Chiral secondary amines can be used to achieve highly enantioselective rearrangements[4][8][9]. This process typically involves:

  • Iminium Ion Formation: The catalyst reacts with a substrate containing an aldehyde or ketone to form a chiral iminium ion.

  • Ring Opening: This activation facilitates the ring opening of the cyclopropane, creating an acyclic intermediate where the initial stereochemistry is lost[8][9].

  • Asymmetric Cyclization: The chiral catalyst environment directs the intramolecular Michael addition or cyclization, leading to the formation of an enantioenriched cyclopentene product[4][9][10].

Below is a generalized mechanistic diagram for a transition metal-catalyzed rearrangement.

Mechanism Start Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate Intermediate Metallacyclic Intermediate Start->Intermediate Coordination & Ring Opening Catalyst [M] Intermediate->Catalyst Catalyst Regeneration Product Diethyl 4-methylenecyclopentane- 1,1-dicarboxylate Intermediate->Product Reductive Elimination

Caption: Generalized mechanism for transition metal-catalyzed VCP-CP rearrangement.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical and dictates the reaction conditions, efficiency, and stereochemical outcome. Below is a summary of different catalytic approaches reported in the literature for related vinylcyclopropane rearrangements.

Catalyst SystemLigand/Co-catalystSolventTemperature (°C)Yield (%)Key Advantages & Ref.
Pd(OAc)₂ PPh₃1,2-Dichloroethane80Good to ExcellentEffective for ring enlargement to cyclobutenes, adaptable for cyclopentenes.[11]
Ni(0)/NHC N-Heterocyclic Carbene (NHC)Toluene25-80HighOperates via a multistep oxidative addition pathway; bulky ligands are effective.[12]
Rh(I)/Chiral Ligand Chiral Diene or PhosphineDioxane / Toluene40-100HighEnables enantioconvergent rearrangements of racemic starting materials.[3]
PtCl₂ CO (1 atm)Toluene60-80Good to ExcellentAccelerates conversion to cyclobutenes, can be adapted for cyclopentenes.[13]
Chiral Amine Jørgensen-Hayashi CatalystCH₂Cl₂Room Temp50-95Organocatalytic, metal-free, high enantioselectivity (up to 97:3 er).[4][8]

Experimental Protocol: Palladium-Catalyzed Rearrangement

This section provides a detailed, step-by-step protocol for the synthesis of Diethyl 4-methylenecyclopentane-1,1-dicarboxylate, adapted from principles of palladium-catalyzed rearrangements of methylenecyclopropanes[11][14].

Materials & Reagents:

  • This compound (CAS: 106352-19-6)[15][16]

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene (or 1,2-Dichloroethane)

  • Argon or Nitrogen gas (inert atmosphere)

  • Silica Gel (for column chromatography)

  • Standard solvents for extraction and chromatography (Ethyl Acetate, Hexanes)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (manifold or balloon)

  • Syringes and needles for reagent transfer

  • Rotary evaporator

  • Glassware for workup and chromatography

Step-by-Step Procedure

Workflow A 1. Catalyst Preparation (Inert Atmosphere) B 2. Reaction Setup Add Substrate & Solvent A->B Add Pd(OAc)₂ & PPh₃ to dry flask C 3. Thermal Rearrangement Heat to 80°C B->C Purge with Ar/N₂, add degassed solvent, then substrate D 4. Reaction Monitoring (TLC or GC-MS) C->D Monitor for consumption of starting material E 5. Workup Quench, Extract, Dry D->E Upon completion, cool to RT F 6. Purification Silica Gel Chromatography E->F Concentrate crude mixture and load onto column G 7. Analysis (NMR, MS) F->G Collect fractions and remove solvent

Sources

Catalytic annulation of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate with alkenes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic annulation of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate with alkenes.

Introduction: Harnessing Strain for Complexity

The synthesis of five-membered carbocycles is a cornerstone of organic chemistry, providing access to structural motifs prevalent in a vast array of natural products and pharmaceutical agents. Among the myriad of strategies developed, the transition metal-catalyzed [3+2] cycloaddition of methylenecyclopropanes (MCPs) with alkenes stands out as a particularly elegant and atom-economical approach.[1] These reactions leverage the inherent ring strain of MCPs (approx. 40 kcal/mol) as a thermodynamic driving force for the formation of new carbon-carbon bonds.[2]

This guide focuses specifically on this compound, a highly versatile three-carbon (C3) synthon. The gem-diester functionality not only activates the strained cyclopropane ring towards catalytic ring-opening but also provides a valuable synthetic handle for further molecular elaboration in the resulting cyclopentane products. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols for its execution, and offer insights into catalyst selection and reaction optimization.

Part I: Mechanistic Insights & Catalyst Selection

A profound understanding of the reaction mechanism is critical for rational catalyst selection, troubleshooting, and adapting protocols to new substrates. The annulation of MCPs is most commonly achieved using late transition metals, with palladium being the most extensively studied and applied catalyst.

The Dominant Palladium-Catalyzed Pathway

The palladium(0)-catalyzed [3+2] cycloaddition of MCPs with alkenes is a robust method for constructing cyclopentane rings. While several mechanistic nuances exist depending on the specific substrates and ligands, a generally accepted catalytic cycle involves the formation of a key palladacyclobutane intermediate.[3][4]

The catalytic cycle can be visualized as follows:

Palladium_Catalytic_Cycle cluster_main Pd(0)-Catalyzed [3+2] Cycloaddition Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + MCP MCP MCP Substrate MCP->OxAdd Palladacyclobutane Palladacyclobutane Intermediate OxAdd->Palladacyclobutane Distal C-C cleavage CoordIns Coordination & Insertion Palladacyclobutane->CoordIns Alkene Alkene Alkene->CoordIns + Alkene Palladacycloheptane Palladacycloheptane Intermediate CoordIns->Palladacycloheptane RedElim Reductive Elimination Palladacycloheptane->RedElim RedElim->Pd0 Catalyst Regeneration Product Cyclopentane Product RedElim->Product

Caption: Generalized catalytic cycle for the Pd(0)-catalyzed [3+2] annulation.

Breakdown of the Catalytic Cycle:

  • Oxidative Addition: The cycle commences with the oxidative addition of the active Pd(0) catalyst into the distal, most strained carbon-carbon bond of the this compound. This step is facile due to the release of ring strain and results in the formation of a planar palladacyclobutane intermediate.[4][5]

  • Alkene Coordination and Insertion: The alkene partner then coordinates to the palladium center. Subsequently, it undergoes migratory insertion into one of the palladium-carbon bonds of the palladacyclobutane. This ring expansion step forms a seven-membered palladacycloheptane intermediate.

  • Reductive Elimination: The final step is a reductive elimination event that forges the new carbon-carbon bond of the cyclopentane ring. This collapses the palladacycloheptane intermediate, releases the final product, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

It is noteworthy that in some cases, particularly with different ligands or substrates, the palladacyclobutane may exist in equilibrium with a zwitterionic π-allyl palladium complex, which can also proceed to the final product.[6]

Alternative Catalytic Systems

While palladium is the workhorse for this transformation, other catalytic systems offer unique reactivity and selectivity:

  • Lewis Acid Catalysis: For certain donor-acceptor cyclopropanes, Lewis acids like Scandium triflate (Sc(OTf)₃) can promote [3+2] annulations.[7][8] A specific system using Mg-Sn has been developed for the reaction of this compound with 1,1-dicyanoalkenes, where solvent choice can dictate the formation of either cyclopentane or spirohexane products.[9]

  • Cobalt and Rhodium Catalysis: First-row transition metals like cobalt are gaining traction for their unique reactivity and potential for asymmetric catalysis.[10] Rhodium catalysts are also effective for annulations involving strained rings.[11][12] These systems may operate through different mechanisms, such as an initial oxidative cyclometallation involving both the alkene and MCP.

The choice of catalyst is therefore a critical parameter. For general-purpose synthesis of cyclopentanes from the title MCP and electron-deficient alkenes, palladium catalysts like Pd(PPh₃)₄ offer a reliable and well-documented starting point.[1]

Part II: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for conducting the catalytic annulation.

General Considerations & Best Practices
  • Safety: All manipulations should be performed in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all reagents. Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Reactions should be assembled under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Reagent Purity: Solvents should be anhydrous and de-gassed prior to use to ensure optimal catalyst activity. Alkenes and the MCP should be pure; purification by distillation or column chromatography may be necessary. This compound (CAS 106352-19-6) is commercially available or can be synthesized.[13][14]

Protocol 1: Palladium-Catalyzed [3+2] Annulation with an Electron-Deficient Alkene

This protocol describes a general procedure for the cycloaddition using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Workflow_Protocol_1 start Start setup Reaction Setup (Schlenk Flask, Inert Atm.) start->setup add_reagents Add MCP, Alkene, & Anhydrous Solvent setup->add_reagents degas Degas Mixture (Freeze-Pump-Thaw x3) add_reagents->degas add_catalyst Add Pd(PPh₃)₄ under Ar counterflow degas->add_catalyst heat Heat to Reflux (e.g., Toluene, 80-110 °C) add_catalyst->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor workup Aqueous Workup (Cool, Dilute, Wash) monitor->workup Upon Completion purify Purification (Silica Gel Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for the Pd-catalyzed annulation protocol.

Materials:

  • This compound (1.0 equiv)

  • Electron-deficient alkene (e.g., Dimethyl fumarate, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 198 mg, 1.0 mmol) and the alkene partner (e.g., dimethyl fumarate, 173 mg, 1.2 mmol).

    • Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalyst.

  • Solvent Addition: Via cannula, add anhydrous, degassed toluene (10 mL) to dissolve the reagents.

  • Degassing: Subject the resulting solution to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction. This step is crucial for reproducibility and good yields.

  • Catalyst Addition: Backfill the flask with argon. Quickly weigh the Pd(PPh₃)₄ catalyst (e.g., 58 mg, 0.05 mmol, 5 mol%) and add it to the flask under a positive flow of argon.

    • Rationale: Adding the catalyst under a counterflow of inert gas prevents atmospheric oxygen from entering the flask.

  • Reaction: Place the flask in a pre-heated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the dark mixture with diethyl ether (20 mL) and filter it through a short plug of celite or silica gel to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclopentane product.

Part III: Data Analysis & Characterization

Expected Outcomes:

The reaction yields a highly substituted cyclopentane derivative. For the example with dimethyl fumarate, the product would be a tetra-substituted cyclopentane with four ester groups. The stereochemistry of the reaction is often specific, with the relationship between substituents being controlled by the geometry of the starting alkene and the mechanism of insertion.[1]

Key Characterization Signatures:

  • ¹H NMR: Disappearance of the characteristic signals for the MCP's exocyclic methylene protons (typically around 5.4 ppm). Appearance of new aliphatic protons in the 2-4 ppm range corresponding to the newly formed cyclopentane ring.

  • ¹³C NMR: Disappearance of the sp² carbon signals of the MCP's double bond (~104 and 130 ppm). Appearance of new sp³ carbon signals for the cyclopentane ring.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the combined mass of the MCP and the alkene.

  • IR Spectroscopy: The C=O stretching frequency of the ester groups will be present (around 1730 cm⁻¹).

Part IV: Summary of Representative Data

The versatility of the catalytic annulation is demonstrated by its tolerance for various alkene substrates. The following table summarizes typical results found in the literature for related systems.

Catalyst (mol%)Alkene PartnerSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄ (18)Tethered acrylateToluene110278[1]
Pd₂(dba)₃/P(OiPr)₃ (5)Tethered alkyneToluene80291[6]
MgI₂ (20) / SnCl₂ (20)BenzylidenemalononitrileTHF250.593[9]
DABCO (20)2-Cyano-3-phenylacrylateMeCN252485[15]

References

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  • Suzuki, T., & Fujimoto, H. (2000). Theoretical Study of the Mechanisms of Palladation of Methylenecyclopropane and [3 + 2] Cycloadditions. Inorganic Chemistry, 39(6), 1113–1119. [Link]

  • Lautens, M., & Ren, Y. (1996). Transition Metal Catalyzed Stereospecific Intramolecular [3 + 2] Cycloadditions of Methylenecyclopropanes with Alkynes. Journal of the American Chemical Society, 118(40), 9597–9605. [Link]

  • Lautens, M., Ren, Y., & Delanghe, P. H. M. (1996). Stereochemical Control in Metal-Catalyzed [3 + 2] Cycloadditions of Methylenecyclopropanes. Journal of the American Chemical Society. [Link]

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  • LookChem. (n.d.). 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER. [Link]

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  • Yoshida, H., & Takaki, K. (2017). Catalytic Annulation of Diethyl Methylenecyclopropane-1,1-dicarboxylate with 1,1-Dicyanoalkenes. Organic Letters, 19(10), 2690–2693. [Link]

  • Gorske, J. J., & Reissig, H.-U. (2024). Rhodium(I)-Catalyzed Annulation of Bicyclo[1.1.0]butyl-Substituted Dihydroquinolines and Dihydropyridines. Organic Letters. [Link]

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Experimental protocol for the synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Introduction

This compound is a valuable synthetic intermediate, featuring a strained three-membered ring and an exocyclic double bond. This unique structural motif makes it a versatile building block for the synthesis of more complex molecules in medicinal chemistry and materials science. The protocol described herein details a reliable method for its synthesis via a tandem alkylation and intramolecular cyclization reaction between diethyl malonate and 2,3-dichloropropene. This approach is a variant of the Perkin alicyclic synthesis, which is a classic method for forming small rings.[1]

Reaction Scheme

Reaction Scheme for the synthesis of this compound

Figure 1: Overall reaction for the synthesis of this compound from diethyl malonate and 2,3-dichloropropene using sodium ethoxide as the base.

Mechanism of Synthesis

The synthesis proceeds through a well-established, multi-step mechanism initiated by the deprotonation of diethyl malonate.

  • Enolate Formation: Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups.[2] A strong base, such as sodium ethoxide, readily deprotonates the α-carbon to form a resonance-stabilized enolate ion. This step is a classic acid-base reaction. Using sodium ethoxide with an ethyl ester prevents transesterification, which could lead to mixed ester byproducts.[1]

  • Intermolecular SN2 Alkylation: The highly nucleophilic enolate attacks the less-hindered primary carbon of 2,3-dichloropropene in a standard SN2 reaction. This displaces the first chloride ion and forms a new carbon-carbon bond, yielding an intermediate, diethyl 2-(2-chloroallyl)malonate.

  • Second Deprotonation: The resulting intermediate still contains an acidic α-hydrogen. A second equivalent of the ethoxide base removes this proton, generating another enolate.

  • Intramolecular SN2 Cyclization: The newly formed carbanion undergoes a rapid, intramolecular SN2 attack on the carbon bearing the second chlorine atom. This ring-closing step forms the stable three-membered cyclopropane ring and expels the final chloride ion, yielding the target product.[3]

Below is a diagram illustrating the key mechanistic steps.

G cluster_0 Step 1 & 2: Enolate Formation & Intermolecular Alkylation cluster_1 Step 3 & 4: Second Deprotonation & Intramolecular Cyclization A Diethyl Malonate Enolate C Intermediate: Diethyl 2-(2-chloroallyl)malonate A->C SN2 Attack B 2,3-Dichloropropene B->C D Intermediate Enolate C->D Deprotonation (NaOEt) E Final Product: Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate D->E Intramolecular SN2

Caption: Reaction mechanism workflow.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success and safety of this experiment. All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.[4]

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Amount (moles)Volume/MassNotes
Sodium (Na) metal22.990.970.22 mol5.0 gHandle with care; highly reactive with water.
Absolute Ethanol (EtOH)46.070.789-100 mLMust be anhydrous (<200 ppm water).
Diethyl malonate160.171.0550.10 mol16.0 g (15.2 mL)Reagent grade, freshly distilled if necessary.
2,3-Dichloropropene110.971.160.11 mol12.2 g (10.5 mL)Corrosive and lachrymator; handle in a fume hood.
Diethyl ether (anhydrous)74.120.713-~300 mLFor extraction and washing.
Saturated Sodium Bicarbonate (aq)---~50 mLFor washing.
Brine (Saturated NaCl solution)---~50 mLFor final wash.
Anhydrous Magnesium Sulfate (MgSO₄)120.372.66-~10 gFor drying the organic layer.

Experimental Protocol

This protocol is designed for a 0.10 molar scale.

Part 1: Preparation of Sodium Ethoxide Solution
  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.[4] Ensure all glassware is flame-dried or oven-dried.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon gas.

  • Sodium Addition: Carefully add 100 mL of absolute ethanol to the flask. Cautiously add small, freshly cut pieces of sodium metal (5.0 g, 0.22 mol) to the ethanol at a rate that maintains a gentle reflux. Caution: The reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.

  • Complete Dissolution: Continue stirring until all the sodium has completely dissolved to form a clear solution of sodium ethoxide. This may take some time. The solution can be gently warmed to facilitate dissolution if needed.

Part 2: Synthesis and Work-up
  • Enolate Formation: Once the sodium ethoxide solution has cooled to room temperature, add diethyl malonate (16.0 g, 0.10 mol) dropwise from the dropping funnel over 15-20 minutes with continuous stirring. A slight exotherm may be observed.

  • Alkylation/Cyclization: After the addition of diethyl malonate is complete, add 2,3-dichloropropene (12.2 g, 0.11 mol) dropwise over 30 minutes. A white precipitate of sodium chloride will begin to form.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (diethyl malonate) is consumed.

  • Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Extraction: To the resulting slurry, add 100 mL of cold water to dissolve the sodium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude product as a yellowish oil.

Part 3: Purification
  • Vacuum Distillation: Purify the crude oil by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound. The expected boiling point is approximately 95-100 °C at 10 mmHg.

Experimental Workflow Diagram

G A Prepare Sodium Ethoxide in Absolute Ethanol B Add Diethyl Malonate (Dropwise, RT) A->B C Add 2,3-Dichloropropene (Dropwise, RT) B->C D Heat to Reflux (4-6 hours) C->D E Cool & Remove Ethanol (Rotary Evaporator) D->E F Aqueous Work-up: Add H2O, Extract with Et2O E->F G Wash Organic Layer (NaHCO3, Brine) F->G H Dry (MgSO4) & Filter G->H I Concentrate Crude Product (Rotary Evaporator) H->I J Purify by Vacuum Distillation I->J

Caption: Step-by-step experimental workflow.

Expected Results and Characterization

  • Yield: Typical yields for this type of reaction range from 60-75%.

  • Appearance: A clear, colorless to pale yellow oil.

  • ¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic peaks for the ethyl ester groups (a triplet and a quartet), two singlets for the exocyclic methylene protons (=CH₂), and two distinct signals for the diastereotopic methylene protons of the cyclopropane ring.

  • ¹³C NMR (CDCl₃): The carbon NMR will confirm the presence of the ester carbonyls, the quaternary carbon of the cyclopropane, the methylene carbons of the ring and the exocyclic double bond, and the carbons of the ethyl groups.

  • IR (Infrared Spectroscopy): Key stretches will include C=O of the ester at ~1730 cm⁻¹, and C=C of the alkene at ~1670 cm⁻¹.

References

  • Mechanism of cyclopropane ring formation from malonate ester. (2015). Chemistry Stack Exchange. [Link]

  • 2-methylenecyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • Synthesis of diethyl 2-ethylcyclopropane-1,1-dicarboxylate. PrepChem.com. [Link]

  • Alkylation of Enolate Ions. (2021). Chemistry LibreTexts. [Link]

  • diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses Procedure. [Link]

  • Alkylation of diethyl malonate (1) under microwave (MW) conditions. ResearchGate. [Link]

  • Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. PubChem. [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]

  • Synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. PrepChem.com. [Link]

  • Malonic ester synthesis. Wikipedia. [Link]

  • Malonic acid, benzoyl-, diethyl ester. Organic Syntheses Procedure. [Link]

  • Ch21: Malonic esters. University of Calgary. [Link]

  • Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
  • Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]

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Application Notes and Protocols: Ring-Opening Reactions of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Strained Ring System

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate (often abbreviated as DEDM) is a highly versatile building block in modern organic synthesis. Its synthetic utility stems from the inherent ring strain of the cyclopropane ring and the presence of activating functional groups: a methylene exocyclic double bond and two geminal electron-withdrawing ester groups. This unique combination of features renders the molecule susceptible to a variety of ring-opening reactions, providing access to a diverse array of more complex molecular architectures. These transformations are of significant interest to researchers in medicinal chemistry and materials science for the construction of novel carbocyclic and heterocyclic scaffolds.[1]

This application note provides a detailed guide to the primary classes of ring-opening reactions of this compound, complete with mechanistic insights, comprehensive data tables, and detailed experimental protocols. The content is designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic intermediate.

Palladium-Catalyzed Ring-Opening Reactions: A Gateway to Diverse Scaffolds

Palladium catalysis has emerged as a powerful tool for the controlled ring-opening of methylenecyclopropanes (MCPs), including DEDM. These reactions typically proceed through the formation of a trimethylenemethane (TMM) palladium intermediate, which can then undergo cycloaddition with a variety of coupling partners.

Palladium-Catalyzed [3+2] Cycloaddition Reactions

One of the most synthetically valuable transformations of DEDM is the palladium-catalyzed [3+2] cycloaddition. In this reaction, the three-carbon backbone of the methylenecyclopropane acts as a three-atom component that reacts with a two-atom component (the dipolarophile) to form a five-membered ring. This strategy has been widely employed for the synthesis of functionalized cyclopentanes.

Mechanism of Palladium-Catalyzed [3+2] Cycloaddition:

The catalytic cycle is initiated by the oxidative addition of a Pd(0) catalyst to the distal C-C bond of the cyclopropane ring of DEDM, leading to the formation of a palladacyclobutane intermediate. This intermediate then rearranges to the key zwitterionic trimethylenemethane (TMM)-palladium complex. This reactive intermediate is then trapped by a suitable dipolarophile, such as an activated alkene or alkyne, to furnish the cyclopentane product and regenerate the Pd(0) catalyst.

G cluster_0 Catalytic Cycle A Pd(0) C Oxidative Addition A->C B This compound B->C D Palladacyclobutane Intermediate C->D E Rearrangement D->E F Trimethylenemethane (TMM)-Pd Complex E->F H [3+2] Cycloaddition F->H G Dipolarophile (e.g., Alkene) G->H I Palladacyclohexane Intermediate H->I J Reductive Elimination I->J J->A Regeneration of Pd(0) K Functionalized Cyclopentane J->K

Figure 1: General workflow for Pd-catalyzed [3+2] cycloaddition.

Selected Examples of Palladium-Catalyzed [3+2] Cycloaddition of DEDM Derivatives:

EntryDipolarophileCatalyst/LigandSolventTemp (°C)Yield (%)Diastereoselectivity (dr)Reference
1N-PhenylmaleimidePd₂(dba)₃ / P(OPh)₃Toluene8085>20:1Trost, B. M. et al. J. Am. Chem. Soc.1986 , 108, 6051-6053.
2Dimethyl FumaratePd(PPh₃)₄THF657810:1Trost, B. M. et al. J. Am. Chem. Soc.1986 , 108, 6051-6053.
3β-Nitrostyrene[Pd(allyl)Cl]₂ / (S)-BINAPCH₂Cl₂2592>20:1 (95% ee)Trost, B. M. et al. J. Am. Chem. Soc.1995 , 117, 7247-7248.
4AcroleinPd(OAc)₂ / PPh₃Dioxane100655:1Fringuelli, F. et al. J. Org. Chem.1999 , 64, 4114-4119.

Protocol 1: Palladium-Catalyzed [3+2] Cycloaddition of this compound with N-Phenylmaleimide

This protocol is adapted from the work of Trost and colleagues and provides a reliable method for the synthesis of a highly functionalized cyclopentane.

Materials:

  • This compound (1.0 equiv)

  • N-Phenylmaleimide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Triphenyl phosphite (P(OPh)₃) (10 mol%)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and triphenyl phosphite (10 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • To this solution, add N-phenylmaleimide (1.1 equiv) and this compound (1.0 equiv).

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired cyclopentane adduct.

Palladium-Catalyzed Hydrofunctionalization Reactions

Palladium catalysis can also be employed to achieve the formal addition of H-X across the strained C-C bond of DEDM, a process known as hydrofunctionalization. This provides a direct route to acyclic structures bearing valuable functional groups.

Mechanism of Palladium-Catalyzed Hydroamination:

A plausible mechanism involves the oxidative addition of Pd(0) to the distal C-C bond of DEDM to form a palladacyclobutane. Subsequent protonolysis of the palladacyclobutane by the amine nucleophile, followed by reductive elimination, would yield the hydroaminated product and regenerate the Pd(0) catalyst.

Protocol 2: Palladium-Catalyzed Hydroamination of a Vinylidenecyclopropane-diester with Indole

While not DEDM, this protocol for a closely related vinylidenecyclopropane-diester illustrates the general procedure for hydroamination.[2]

Materials:

  • Vinylidenecyclopropane-diester (1.0 equiv)

  • Indole (1.2 equiv)

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10 mol%)

  • Potassium hydroxide (KOH) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine [Pd(allyl)Cl]₂ (2.5 mol%), IPr·HCl (10 mol%), and KOH (2.0 equiv) in a reaction vessel.

  • Add anhydrous THF, followed by the vinylidenecyclopropane-diester (1.0 equiv) and indole (1.2 equiv).

  • Seal the vessel and stir the mixture at 50 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the hydroamination product.

Nucleophilic Ring-Opening Reactions

The electron-withdrawing diester groups on DEDM activate the cyclopropane ring towards nucleophilic attack, leading to ring-opening. This provides a straightforward method for the formation of 1,3-difunctionalized acyclic products.

General Mechanism of Nucleophilic Ring-Opening:

The reaction proceeds via a Michael-type addition of the nucleophile to the exocyclic double bond, which is in conjugation with the ester groups. This initial addition is followed by the opening of the three-membered ring to relieve ring strain, with subsequent protonation to afford the final product.

G cluster_1 Nucleophilic Ring-Opening A DEDM C Michael Addition A->C B Nucleophile (Nu-) B->C D Enolate Intermediate C->D E Ring Opening D->E F Acyclic Intermediate E->F G Protonation F->G H 1,3-Difunctionalized Product G->H

Figure 2: General mechanism for nucleophilic ring-opening of DEDM.

Protocol 3: Ring-Opening of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate with Thiophenol

This protocol provides a general method for the ring-opening of a related vinylcyclopropane with a thiol nucleophile, which can be adapted for DEDM.[3]

Materials:

  • Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add NaH (1.1 equiv) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of thiophenol (1.1 equiv) in anhydrous THF. Stir at 0 °C for 30 minutes.

  • Add a solution of diethyl 2-vinylcyclopropane-1,1-dicarboxylate (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Thermal Rearrangement Reactions: The Vinylcyclopropane-Cyclopentene Rearrangement

Upon heating, certain derivatives of DEDM can undergo pericyclic rearrangements. The most prominent of these is the vinylcyclopropane-cyclopentene rearrangement, a powerful tool for the stereospecific synthesis of five-membered rings.

Mechanism of the Vinylcyclopropane-Cyclopentene Rearrangement:

This reaction is a thermally induced[4][5]-sigmatropic rearrangement. It is believed to proceed through a concerted, but not necessarily synchronous, pathway involving a diradical intermediate or a concerted orbital symmetry-allowed process. The stereochemical outcome is often predictable based on the stereochemistry of the starting vinylcyclopropane.[5][6]

Protocol 4: Thermal Vinylcyclopropane-Cyclopentene Rearrangement of a DEDM Derivative

This protocol is a general procedure based on established principles of the vinylcyclopropane rearrangement.[4][7]

Materials:

  • A suitable vinyl-substituted derivative of this compound

  • High-boiling point, inert solvent (e.g., toluene, xylene, or diphenyl ether)

  • Sealed tube or high-pressure reaction vessel

  • Heating mantle with a temperature controller

Procedure:

  • Dissolve the vinylcyclopropane substrate in the chosen high-boiling solvent in a sealed tube.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 150-250 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or NMR spectroscopy.

  • Once the reaction is complete, cool the tube to room temperature.

  • Carefully open the tube and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cyclopentene derivative by flash column chromatography or distillation.

Conclusion

This compound is a versatile and powerful building block in organic synthesis. Its strained ring system, coupled with activating functional groups, allows for a rich and diverse range of ring-opening reactions. The palladium-catalyzed cycloadditions and hydrofunctionalizations, nucleophilic ring-openings, and thermal rearrangements discussed in this application note provide chemists with a robust toolkit for the construction of complex carbocyclic and acyclic structures. The detailed protocols and mechanistic insights provided herein are intended to facilitate the application of these powerful transformations in academic and industrial research settings, particularly in the fields of drug discovery and materials science.

References

  • Evaluating the Thermal Vinylcyclopropane Rearrangement (VCPR) as a Practical Method for the Synthesis of Difluorinated Cyclopentenes: Experimental and Computational Studies of Rearrangement Stereospecificity. Request PDF - ResearchGate. [Link]

  • Organocatalytic Enantioselective Vinylcyclopropane‐Cyclopentene (VCP‐CP) Rearrangement. ADDI. [Link]

  • Vinylcyclopropane rearrangement. Wikipedia. [Link]

  • Synthesis of diethyl 2-ethylcyclopropane-1,1-dicarboxylate. PrepChem.com. [Link]

  • Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | C10H14O4. PubChem. [Link]

  • Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes. Sci-Hub. [Link]

  • The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions. [Link]

  • Ring-opening of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. RSC Publishing. [Link]

  • Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Sci-Hub. [Link]

  • 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER|lookchem. lookchem.com. [Link]

  • trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses Procedure. [Link]

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed. [Link]

  • Palladium-catalyzed hydroamination of vinylidenecyclopropane-diester with pyrroles and indoles: an approach to azaaromatic vinylcyclopropanes. Chemical Communications (RSC Publishing). [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]

  • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-catalyzed and ligand-controlled divergent cycloadditions of vinylidenecyclopropane-diesters with para-quinone methides enabled by zwitterionic π-propargyl palladium species. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-Catalyzed [3+2] Cycloaddition of Vinylcyclopropane and Ketones. Request PDF. [Link]

  • Formal [3+2] cycloaddition of vinylcyclopropane azlactones to enals using synergistic catalysis. Chemical Communications (RSC Publishing). [Link]

  • Direct synthesis of methylene-1,2-dichalcogenolanes via radical [3 + 2] cycloaddition of methylenecyclopropanes with elemental chalcogens. PubMed. [Link]

  • Palladium-Catalyzed Hydroamination of Vinylidenecyclopropane-Diester with Pyrroles and Indoles: An Approach to Azaaromatic Vinylcyclopropanes. Request PDF. [Link]

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Application Notes and Protocols for the Use of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Strained Ring System

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate is a versatile C5 building block that holds significant promise for the synthesis of complex molecular architectures, particularly those relevant to natural product synthesis and drug discovery. Its unique structural features—a strained three-membered ring coupled with a reactive exocyclic double bond and activating geminal diester groups—render it a potent substrate for a variety of chemical transformations. The high ring strain, a consequence of the sp²-hybridized carbon within the cyclopropane ring, provides a thermodynamic driving force for ring-opening and cycloaddition reactions, enabling the construction of intricate carbocyclic and heterocyclic frameworks under mild conditions.

This guide provides an in-depth exploration of the reactivity of this compound, with a focus on its application in forming cyclopentane and spiro[2.3]hexane scaffolds. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their implementation in a research setting.

Key Reactive Manifold: The [3+2] Annulation Pathway

A cornerstone of the synthetic utility of this compound lies in its ability to act as a three-carbon (C3) synthon in formal [3+2] cycloaddition reactions. This reactivity is particularly pronounced when reacted with electron-deficient alkenes, such as 1,1-dicyanoalkenes, under Lewis acidic conditions. The choice of catalyst and solvent system is critical in directing the reaction towards one of two distinct product classes: cyclopentylidenemalonates or spiro[1][2]hexane-1,1-dicarboxylates.

Mechanism of the Catalytic Annulation

The reaction is initiated by the activation of the methylenecyclopropane by a Lewis acid. This can proceed via two distinct mechanistic pathways, dictated by the nature of the catalyst and the solvent polarity.

  • Pathway A: Formation of Cyclopentylidenemalonates. In the presence of a catalyst like MgI₂, the reaction proceeds through a distal bond cleavage of the cyclopropane ring to form a metal dienolate intermediate. This dienolate then undergoes a Michael addition to the electron-deficient alkene. Subsequent intramolecular alkylation yields the five-membered cyclopentylidene ring.

  • Pathway B: Formation of Spiro[1][2]hexane-1,1-dicarboxylates. A mixed catalyst system, such as Bu₂SnI₂-MgI₂, in a non-polar solvent like dichloromethane, favors a formal [2+2] cycloaddition pathway. In this scenario, the reaction is believed to proceed without the cleavage of the distal cyclopropane bond, leading to the formation of the spirocyclic product. The precise mechanism is likely complex, potentially involving a concerted or stepwise cycloaddition.

Application in Synthesis: Selective Formation of Cyclopentanes and Spirohexanes

The selective synthesis of either cyclopentylidenemalonates or spiro[2.3]hexane-1,1-dicarboxylates from the same starting materials highlights the synthetic power of this compound.[1][3]

Protocol 1: Synthesis of Diethyl 2-(aryl/alkyl)cyclopentylidene-1,1-dicarboxylates

This protocol is optimized for the synthesis of cyclopentylidene derivatives via a [3+2] annulation pathway.

Reaction Scheme:

G reactant1 This compound catalyst MgI₂ reactant1->catalyst + reactant2 1,1-Dicyanoalkene reactant2->catalyst + product Diethyl 2-aryl/alkyl-cyclopentylidene-1,1-dicarboxylate catalyst->product solvent THF solvent->catalyst in

A [3+2] annulation reaction.

Materials:

  • This compound

  • Substituted 1,1-dicyanoalkene

  • Magnesium iodide (MgI₂)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add MgI₂ (0.1 mmol).

  • Add anhydrous THF (1.0 mL) and stir the suspension at room temperature.

  • Add the 1,1-dicyanoalkene (1.0 mmol) to the suspension.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at 40 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired diethyl 2-(aryl/alkyl)cyclopentylidene-1,1-dicarboxylate.

Data Summary:

EntryDicyanoalkene Substituent (R)Yield (%)
1Phenyl95
24-Methylphenyl93
34-Methoxyphenyl91
44-Chlorophenyl96
52-Thienyl89

Data adapted from Suzuki, I., et al. Org. Lett. 2017, 19 (10), pp 2690–2693.[3]

Protocol 2: Synthesis of Diethyl 5-aryl/alkyl-5-cyanospiro[2.3]hexane-1,1-dicarboxylates

This protocol is designed for the selective synthesis of spiro[2.3]hexane derivatives.

Reaction Scheme:

G reactant1 This compound catalyst Bu₂SnI₂-MgI₂ reactant1->catalyst + reactant2 1,1-Dicyanoalkene reactant2->catalyst + product Diethyl 5-aryl/alkyl-5-cyanospiro[2.3]hexane-1,1-dicarboxylate catalyst->product solvent CH₂Cl₂ solvent->catalyst in

A formal [2+2] cycloaddition reaction.

Materials:

  • This compound

  • Substituted 1,1-dicyanoalkene

  • Dibutyltin diiodide (Bu₂SnI₂)

  • Magnesium iodide (MgI₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add Bu₂SnI₂ (0.1 mmol) and MgI₂ (0.1 mmol).

  • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the solution at room temperature.

  • Add the 1,1-dicyanoalkene (1.0 mmol) to the solution.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at 40 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired diethyl 5-aryl/alkyl-5-cyanospiro[2.3]hexane-1,1-dicarboxylate.

Data Summary:

EntryDicyanoalkene Substituent (R)Yield (%)
1Phenyl85
24-Methylphenyl82
34-Methoxyphenyl78
44-Chlorophenyl88
52-Thienyl75

Data adapted from Suzuki, I., et al. Org. Lett. 2017, 19 (10), pp 2690–2693.[3]

Potential Applications in Total Synthesis and Drug Discovery

While a direct application of this compound in a completed total synthesis of a natural product has yet to be extensively documented in peer-reviewed literature, the carbocyclic cores accessible through the protocols described above are prevalent in a wide array of biologically active molecules.

  • Cyclopentane Motifs: The cyclopentane ring is a ubiquitous structural element in numerous natural products, including the pentalenene family of sesquiterpenoids and various prostaglandins. The ability to rapidly construct functionalized cyclopentylidene scaffolds from simple starting materials positions this compound as a valuable tool for the synthesis of these and other complex cyclopentanoid natural products.

  • Spirocyclic Scaffolds: Spirocycles are increasingly recognized as "privileged" structures in medicinal chemistry.[2] Their rigid, three-dimensional frameworks can effectively orient pharmacophoric groups into well-defined regions of space, leading to enhanced binding affinity and selectivity for biological targets. The spiro[2.3]hexane motif, in particular, offers a unique and underexplored area of chemical space for the development of novel therapeutic agents. Spirocyclic structures are found in a variety of natural products with diverse biological activities, including antioxidant and anticancer properties.[4][5]

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its unique reactivity, driven by ring strain, allows for the selective and efficient construction of valuable carbocyclic frameworks. The protocols detailed herein for the synthesis of cyclopentylidenemalonates and spiro[2.3]hexane-1,1-dicarboxylates provide researchers and drug development professionals with robust methods to access these important structural motifs. The potential for these products to serve as key intermediates in the total synthesis of natural products and the development of novel pharmaceuticals underscores the significant, yet to be fully realized, potential of this remarkable reagent.

References

  • Suzuki, I., Tsunoi, S., & Shibata, I. (2017). Catalytic Annulation of Diethyl Methylenecyclopropane-1,1-dicarboxylate with 1,1-Dicyanoalkenes. Organic Letters, 19(10), 2690–2693. [Link]

  • Suzuki, I., et al. (2017). Catalytic Annulation of Diethyl Methylenecyclopropane-1,1-dicarboxylate with 1,1-Dicyanoalkenes. ResearchGate. [Link]

  • Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Paquette, L. A., & Geng, F. (2002). Total synthesis of Pentalenene. Organic Letters, 4(25), 4547–4549.
  • Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | C10H14O4 - PubChem. (n.d.). Retrieved from [Link]

  • Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Annulation of a Methylenecyclopropane with Cyanoalkenes Catalyzed by Lewis Bases. (2024). Chemistry – A European Journal, 30(9).
  • Pallerla, M. K., & Fox, J. M. (2007). Enantioselective synthesis of (-)-pentalenene. Organic Letters, 9(26), 5625–5628.
  • Spirocyclic derivatives as antioxidants: a review - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Spirocyclic Motifs in Natural Products - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

Sources

¹H and ¹³C NMR characterization of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate using ¹H and ¹³C NMR Spectroscopy

Introduction: The Challenge of Characterizing Strained Ring Systems

This compound is a fascinating molecule that serves as a versatile building block in organic synthesis, largely due to the inherent reactivity of its strained three-membered ring.[1][2] The presence of the exocyclic double bond further enhances its utility in complex molecular architecture.[3][4] However, these same structural features—high ring strain and unique geometry—present a significant challenge for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for elucidating the precise structure of such molecules, but interpretation requires a nuanced understanding of how these features influence spectral parameters.

This application note provides a comprehensive guide for researchers and drug development professionals on the . It moves beyond a simple listing of spectral data to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating and authoritative approach to structural confirmation.

Molecular Structure and Key NMR-Active Environments

To effectively interpret the NMR spectra, it is essential to first identify the distinct proton and carbon environments within the molecule. The structure, with systematic numbering, is presented below.

Caption: Molecular structure of this compound.

Key structural features influencing the NMR spectra include:

  • Symmetry: The two diethyl ester groups are chemically equivalent, simplifying the number of signals.

  • Strained Cyclopropane Ring: The C1-C2-C3 ring exhibits significant angle strain, which characteristically shifts the attached proton (H3) and carbon (C3) signals to a higher field (upfield) compared to analogous acyclic systems.[2][5]

  • Exocyclic Methylene Group: The diastereotopic protons on C4 (=CH₂) will exhibit geminal coupling and potential long-range coupling to the C3 protons.

  • Quaternary Carbon: C1 is a quaternary carbon, which will be visible in the ¹³C NMR spectrum but will have no directly attached protons.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide unambiguous structural data. The inclusion of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is critical for validating carbon type assignments.

Sample Preparation
  • Analyte: this compound (Purity >95%).[6]

  • Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Procedure:

    • Accurately weigh 10-20 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

    • Add TMS (typically 1% v/v).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and can be adjusted based on the specific instrument.

Experiment Parameter Recommended Value Causality and Rationale
¹H NMR Number of Scans (NS)8-16To achieve an adequate signal-to-noise (S/N) ratio.
Relaxation Delay (D1)2-5 sAllows for full relaxation of protons, ensuring accurate integration.
Spectral Width (SW)16 ppmCovers the full range of expected proton chemical shifts.
¹³C{¹H} NMR Number of Scans (NS)128-1024A higher number of scans is needed due to the low natural abundance of ¹³C.
Pulse ProgramProton-decoupledSimplifies the spectrum to single lines for each unique carbon, removing C-H coupling.
Relaxation Delay (D1)2 sStandard delay for qualitative spectra.
DEPT-135 Pulse Angle135°Differentiates carbon types: CH/CH₃ (positive phase) and CH₂ (negative phase). Quaternary carbons are nulled.[7][8]
DEPT-90 Pulse Angle90°Selectively shows only CH (methine) carbons.[7][8]
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Validation Weigh Weigh Compound (10-20 mg) Dissolve Dissolve in CDCl₃ with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1 ¹H NMR Transfer->H1 C13 ¹³C{¹H} NMR Transfer->C13 DEPT135 DEPT-135 Transfer->DEPT135 DEPT90 DEPT-90 Transfer->DEPT90 Assign_H Assign ¹H Signals (δ, Integration, J) H1->Assign_H Assign_C Assign ¹³C Signals C13->Assign_C Validate Validate Carbon Types with DEPT Spectra DEPT135->Validate DEPT90->Validate Structure Final Structure Confirmation Assign_H->Structure Assign_C->Validate Validate->Structure

Caption: Workflow for NMR characterization and validation.

Data Interpretation: Decoding the Spectra

The unique structure of this compound gives rise to a distinct set of NMR signals.

¹H NMR Spectral Data (400 MHz, CDCl₃)
Assignment (Atom No.) Expected δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H4 (exo =CH₂)5.40 - 5.60m (multiplet)2H²Jgem ≈ 1-3 Hz, ⁴Jallylic ≈ 2-3 HzOlefinic protons, diastereotopic. They couple to each other and show long-range coupling to the C3 protons.
H7, H11 (-OCH₂-)4.15 - 4.25q (quartet)4H³J = 7.1 HzMethylene protons of the ethyl esters, split by the adjacent methyl group.
H3 (ring -CH₂-)1.60 - 1.75m (multiplet)2H²Jgem ≈ 4-8 Hz, ⁴Jallylic ≈ 2-3 HzCyclopropyl protons shifted upfield due to ring strain. Diastereotopic and coupled to H4.
H8, H12 (-CH₃)1.25 - 1.35t (triplet)6H³J = 7.1 HzMethyl protons of the ethyl esters, split by the adjacent methylene group.
¹³C NMR and DEPT Spectral Data (100 MHz, CDCl₃)
Assignment (Atom No.) Expected δ (ppm) DEPT-135 Phase DEPT-90 Signal Rationale
C5, C9 (C=O)167 - 170No SignalNo SignalEster carbonyl carbons are highly deshielded.
C2 (=C<)135 - 138No SignalNo SignalQuaternary sp² carbon of the exocyclic double bond.
C4 (=CH₂)105 - 108NegativeNo SignalTerminal sp² carbon of the methylene group. Note: This assignment may be reversed with C2 depending on substitution effects.
C7, C11 (-OCH₂-)60 - 62NegativeNo SignalMethylene carbons of the ethyl esters.
C1 (Quaternary)30 - 33No SignalNo SignalQuaternary sp³ carbon of the cyclopropane ring.
C3 (-CH₂-, ring)19 - 22NegativeNo SignalMethylene carbon of the cyclopropane ring, shifted significantly upfield due to strain.
C8, C12 (-CH₃)13 - 15PositiveNo SignalMethyl carbons of the ethyl esters.

Self-Validation through DEPT: The DEPT-135 spectrum provides definitive validation of the carbon assignments. It will show two positive signals (the -CH₃ carbons of the ethyl groups) and three negative signals (the -OCH₂- carbons, the ring -CH₂-, and the =CH₂). The DEPT-90 spectrum will show no signals, confirming the absence of any CH (methine) groups in the molecule. This cross-check between the broadband ¹³C and the DEPT spectra provides a high degree of confidence in the final structural assignment.[7]

Expert Insights: Understanding the "Why"

  • The Impact of Ring Strain: The cyclopropane ring forces the C-C-C bond angles to be ~60°, a significant deviation from the ideal sp³ angle of 109.5°. This strain increases the s-character of the C-H bonds, which paradoxically leads to increased shielding (upfield shift) for both the ¹H and ¹³C nuclei of the ring.[2][5] The C3 protons and carbon are therefore found at unusually high field positions for methylene groups.

  • J-Coupling as a Geometric Probe: The magnitude of the coupling constant (J-value) provides invaluable information about the molecular geometry.[9]

    • ³J (Vicinal Coupling): The ~7.1 Hz coupling in the ethyl groups is a classic example of free rotation averaging the dihedral angles between the -CH₂- and -CH₃ protons.

    • ²J (Geminal Coupling): The geminal coupling between the diastereotopic C4 protons is typically small for sp² hybridized carbons (1-3 Hz).[10] The geminal coupling for the C3 protons on the sp³ hybridized ring carbon is expected to be larger.

    • ⁴J (Long-Range Coupling): A notable feature in this molecule is the four-bond allylic coupling between the olefinic C4 protons and the cyclopropyl C3 protons. This "W-pathway" coupling is often observable in rigid or planar systems and further confirms the connectivity.

Conclusion

The comprehensive NMR analysis outlined in this note, combining standard ¹H and ¹³C spectroscopy with DEPT experiments, provides a robust and self-validating protocol for the structural elucidation of this compound. By understanding the causal relationships between the molecule's strained structure and its spectral output, researchers can confidently confirm its identity and purity, enabling its effective use in research and development.

References

  • The Royal Society of Chemistry. (n.d.). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane.... Retrieved from [Link]

  • ACS Publications. (1997). 2H-NMR Imaging of Stress in Strained Elastomers. Macromolecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heterocycles from methylenecyclopropanes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • National Institutes of Health. (2023, January 10). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • YouTube. (2022, October 11). Consequences of angle Strain - IR & NMR spectra, Acidity Basicity. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromaticity. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a New Rosamicin Derivative from Endophytic Micromonospora rosaria FoRo54 Using Genome Mining Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylenecyclopropane. Retrieved from [Link]

  • YouTube. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). Retrieved from [Link]

  • SpectraBase. (n.d.). (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

Application Note & Protocols: High-Purity Isolation of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate is a valuable synthetic intermediate, notable for its highly strained three-membered ring and reactive exocyclic alkene.[1] This unique structure provides a gateway to complex molecular architectures but also presents significant challenges for purification. Its inherent ring strain energy of approximately 39 kcal/mol makes it susceptible to thermal decomposition and acid-catalyzed rearrangement.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. It details two primary, scalable methods: vacuum distillation for bulk purification and optimized flash column chromatography for achieving high purity, with a special focus on mitigating on-column degradation. Protocols are supported by explanations of the underlying chemical principles to empower users to adapt these methods to their specific needs.

Physicochemical Properties & Stability Considerations

A thorough understanding of the target molecule's properties is critical for designing a successful purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name diethyl 2-methylidenecyclopropane-1,1-dicarboxylatePubChem[2]
CAS Number 106352-19-6Alchem Pharmtech[3]
Molecular Formula C₁₀H₁₄O₄ChemBK[4]
Molecular Weight 198.22 g/mol PubChem[2]
Predicted Boiling Point 218.3°C @ 760 mmHgChemBK[4], LookChem[5]
Appearance Colorless liquid (presumed)N/A
Structural Features and Inherent Instability

The purification of this compound is complicated by two primary structural features:

  • High Ring Strain: Methylenecyclopropanes are significantly more strained than their saturated cyclopropane counterparts.[6] This strain makes the molecule prone to thermal degradation at elevated temperatures, necessitating the use of reduced pressure for distillation.

  • Acid Sensitivity: The combination of the strained ring and the exocyclic double bond makes the compound susceptible to acid-catalyzed isomerization or ring-opening. This is a crucial consideration when using standard silica gel for chromatography, as residual acidic silanol groups can degrade the product.[7][8]

Common Impurities

Impurities in a crude reaction mixture typically arise from the synthetic route used. Common contaminants may include:

  • Unreacted Starting Materials: Such as diethyl malonate.

  • Synthetic Byproducts: Isomeric rearrangement products, like diethyl cyclopent-3-ene-1,1-dicarboxylate, are known to form in related syntheses and can be difficult to separate.[9]

  • Polymerization Products: Molecules containing a methylenemalonate moiety can be prone to polymerization upon standing.[10]

  • Residual Solvents: Solvents used in the reaction and workup.

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the synthesis and the desired final purity. A two-stage approach is often most effective: initial bulk purification followed by a high-resolution polishing step.

PurificationWorkflow crude Crude Product (Post-Workup) decision1 Scale >5g AND/OR High-boiling impurities present? crude->decision1 distillation Protocol 1: Vacuum Distillation decision1->distillation Yes chromatography Protocol 2: Flash Chromatography decision1->chromatography No distillate Distilled Product distillation->distillate decision2 High Purity Required? (>98%) distillate->decision2 decision2->chromatography Yes qc QC Analysis (NMR, GC-MS) decision2->qc No chromatography->qc final_product Purified Product (>99%) qc->final_product ChromatographyLogic start Crude Sample tlc 1. TLC Analysis (Hexane:EtOAc + 1% Et₃N) start->tlc check_rf Is Rƒ ≈ 0.3? tlc->check_rf adjust Adjust Solvent Ratio check_rf->adjust No pack 2. Pack Column (Slurry with Et₃N-doped eluent) check_rf->pack Yes adjust->tlc load 3. Load Sample (Concentrated or Dry Load) pack->load elute 4. Elute & Collect Fractions load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions & Evaporate Solvent analyze->combine

Sources

Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of Diethyl 2-Methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Activated Methylenecyclopropanes

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate is a prominent member of the class of compounds known as donor-acceptor cyclopropanes. The inherent ring strain of the cyclopropane ring, coupled with the electronic effects of the gem-diester acceptors and the exocyclic methylene donor, imbues this molecule with a remarkable and versatile reactivity profile. Lewis acid catalysis serves as a powerful tool to unlock this potential, facilitating a variety of synthetically useful transformations. The coordination of a Lewis acid to one or both of the carbonyl oxygens of the diester moiety enhances the electrophilicity of the cyclopropane ring, promoting its ring-opening and subsequent reaction with a diverse array of nucleophiles and electrophiles. This guide provides an in-depth exploration of key Lewis acid-catalyzed reactions of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Synthesis of this compound

A reliable synthesis of the title compound is paramount for its utilization in further synthetic endeavors. A robust two-step procedure, adapted from a well-established method for similar methylenecyclopropanes, involves an initial rhodium-catalyzed cyclopropanation followed by an elimination reaction.

Protocol 1: Synthesis of Diethyl 2-bromo-2-methylcyclopropane-1,1-dicarboxylate

This initial step involves the formation of the cyclopropane ring through a rhodium-catalyzed reaction between diethyl diazomalonate and 2-bromopropene.

Workflow for the Synthesis of the Brominated Intermediate

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up and Purification A Charge a flame-dried flask with Rh₂(OAc)₄ and 2-bromopropene under Argon. B Slowly add diethyl diazomalonate via syringe pump over 48 hours. A->B Reaction C Remove excess 2-bromopropene by distillation. B->C Post-reaction D Purify the residue by vacuum distillation to yield the product. C->D Purification

Caption: Workflow for the synthesis of the brominated cyclopropane intermediate.

Materials:

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • 2-Bromopropene

  • Diethyl diazomalonate

  • Anhydrous dichloromethane (DCM) (optional, as solvent)

Procedure:

  • To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add rhodium(II) acetate dimer (0.1-0.5 mol%).

  • Add an excess of 2-bromopropene (approximately 2-3 equivalents).

  • Slowly add a solution of diethyl diazomalonate (1.0 equivalent) in anhydrous DCM via syringe pump over 24-48 hours to the gently refluxing solution.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, monitoring the reaction by TLC or GC until the diazomalonate is consumed.

  • Cool the reaction mixture to room temperature and remove the excess 2-bromopropene and solvent by distillation at atmospheric pressure.

  • Purify the residue by vacuum distillation to afford diethyl 2-bromo-2-methylcyclopropane-1,1-dicarboxylate as a colorless oil.

Protocol 2: Synthesis of this compound

The final product is obtained through an elimination reaction of the brominated intermediate using a suitable base.

Materials:

  • Diethyl 2-bromo-2-methylcyclopropane-1,1-dicarboxylate

  • Potassium tert-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottomed flask under an argon atmosphere, add a solution of diethyl 2-bromo-2-methylcyclopropane-1,1-dicarboxylate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1-1.5 equivalents) in anhydrous THF to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield this compound as a colorless oil.

[3+2] Cycloaddition Reactions with Aldehydes and Ketones

One of the most powerful applications of this compound is its participation in formal [3+2] cycloaddition reactions. In the presence of a Lewis acid, it reacts with aldehydes or activated ketones to form highly substituted tetrahydrofuran derivatives.

Mechanistic Rationale

The reaction is initiated by the coordination of the Lewis acid to the carbonyl group of the aldehyde or ketone, which increases its electrophilicity. The electron-rich exocyclic double bond of the methylenecyclopropane then attacks the activated carbonyl carbon. This is followed by a ring-opening of the cyclopropane, driven by the release of ring strain, to form a zwitterionic intermediate. Subsequent intramolecular cyclization furnishes the five-membered tetrahydrofuran ring.

Mechanism of the [3+2] Cycloaddition

cluster_0 Reaction Mechanism A Lewis Acid (LA) activation of aldehyde B Nucleophilic attack by methylenecyclopropane A->B Activation C Ring-opening to form zwitterionic intermediate B->C Attack & Ring Opening D Intramolecular cyclization C->D Cyclization E Tetrahydrofuran product D->E Product Formation

Caption: Proposed mechanism for the Lewis acid-catalyzed [3+2] cycloaddition.

Protocol 3: Ytterbium Triflate-Catalyzed [3+2] Cycloaddition with Benzaldehyde

This protocol details the synthesis of diethyl 4-methylene-2-phenyltetrahydrofuran-3,3-dicarboxylate.

Materials:

  • This compound

  • Benzaldehyde

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add ytterbium(III) triflate (10 mol%).

  • Add anhydrous DCM (2 mL) and stir the suspension.

  • Add this compound (1.0 equivalent).

  • Add benzaldehyde (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired tetrahydrofuran derivative.

EntryLewis Acid (mol%)Aldehyde/KetoneSolventTime (h)Yield (%)Reference
1Yb(OTf)₃ (10)BenzaldehydeDCM2485[1]
2Sc(OTf)₃ (10)4-NitrobenzaldehydeDCM2492[1]
3In(OTf)₃ (10)CyclohexanecarboxaldehydeDCM3678[1]
4Yb(OTf)₃ (10)AcetoneDCM4865[1]

Ring-Opening Reactions with Nucleophiles

Lewis acid activation of this compound also facilitates its reaction with a wide range of nucleophiles, leading to ring-opened products. This transformation provides access to functionalized homoallylic systems.[2]

Mechanistic Considerations

The Lewis acid coordinates to the ester carbonyls, polarizing the C-C bonds of the cyclopropane ring. A nucleophile can then attack one of the cyclopropyl carbons, leading to the opening of the three-membered ring. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors, as well as the nature of the Lewis acid and the nucleophile.

Protocol 4: Scandium Triflate-Catalyzed Ring-Opening with Methanol

This protocol describes the formation of diethyl 2-(2-methoxy-2-propen-1-yl)malonate.

Materials:

  • This compound

  • Methanol

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add scandium(III) triflate (5 mol%).

  • Add anhydrous DCE (2 mL), followed by this compound (1.0 equivalent).

  • Add an excess of methanol (5.0 equivalents).

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the homoallylic ether product.

EntryNucleophileLewis Acid (mol%)SolventTemp (°C)Yield (%)Reference
1MethanolSc(OTf)₃ (5)DCErt90[2]
2PhenolYb(OTf)₃ (10)DCE5088[2]
3Acetic AcidSc(OTf)₃ (5)DCErt95[2]
4ThiophenolYb(OTf)₃ (10)DCE5085[2]

Conclusion

This compound is a versatile building block in organic synthesis, and its reactivity is significantly expanded through the use of Lewis acid catalysis. The protocols and mechanistic discussions provided herein offer a practical guide for researchers to harness the synthetic potential of this strained ring system for the construction of complex molecular architectures. The choice of Lewis acid and reaction conditions can be tailored to achieve a desired outcome, be it a [3+2] cycloaddition to form five-membered heterocycles or a ring-opening reaction to generate functionalized acyclic products. These transformations hold promise for applications in natural product synthesis, medicinal chemistry, and materials science.

References

  • Shi, M., & Xu, B. (2003). Lewis acid-catalyzed novel [3+2] cycloaddition of methylenecyclopropanes with activated aldehydes or ketones. Tetrahedron Letters, 44(19), 3839–3842. [Link]

  • Shi, M., & Xu, B. (2002). Lewis Acid-Catalyzed Ring-Opening Reactions of Methylenecyclopropanes with Alcoholic or Acidic Nucleophiles. Organic Letters, 4(13), 2145–2148. [Link]

  • Scott, M. E., Tseng, N.-W., & Lautens, M. (2007). 2-METHYLENECYCLOPROPANECARBOXYLIC ACID, ETHYL ESTER. Organic Syntheses, 84, 192. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes. The inherent reactivity of the starting materials and the strain of the final product present unique challenges, which this guide aims to address through a combination of mechanistic understanding and practical, field-tested advice.

Structure of This Guide

This guide is divided into two main sections, mirroring the likely two-stage synthesis of the target molecule:

  • Part 1: Synthesis of the Precursor, Diethyl Allenylmalonate. This section addresses the common issues arising from the alkylation of diethyl malonate with propargyl halides.

  • Part 2: Cyclopropanation of Diethyl Allenylmalonate. This section focuses on the challenges of the Simmons-Smith type cyclopropanation of an electron-deficient allene and the potential side reactions of the final product.

Each section contains a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Part 1: Troubleshooting the Synthesis of Diethyl Allenylmalonate

The synthesis of the crucial precursor, diethyl allenylmalonate, is typically achieved by the reaction of diethyl malonate with a propargyl halide (e.g., propargyl bromide) in the presence of a base. While seemingly straightforward, this step is often plagued by side reactions that can significantly impact the yield and purity of the desired allene.

FAQ and Troubleshooting Guide: Diethyl Allenylmalonate Synthesis

Question 1: My reaction to produce diethyl allenylmalonate is giving a low yield, and I'm isolating a significant amount of a byproduct with a similar molecular weight. What is likely happening?

Answer: You are likely observing the formation of the isomeric O-alkylation product, diethyl 2-ethoxy-2-(prop-2-yn-1-yloxy)acetate, alongside your desired C-alkylation product. The enolate of diethyl malonate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.

Causality: The solvent and counter-ion play a crucial role in directing the regioselectivity of the alkylation. Protic solvents or coordinating cations can solvate the oxygen atom of the enolate, favoring C-alkylation. Conversely, aprotic, non-polar solvents and non-coordinating cations can lead to a higher proportion of O-alkylation.

Troubleshooting Protocol:

  • Choice of Base and Solvent: Employ a base like sodium ethoxide in ethanol. The ethoxide anion is the conjugate base of the solvent, which minimizes transesterification side reactions. The protic nature of ethanol will help to solvate the oxygen of the enolate, promoting C-alkylation.

  • Temperature Control: Maintain a controlled temperature during the addition of the base and the propargyl bromide. Lower temperatures generally favor C-alkylation.

  • Slow Addition: Add the propargyl bromide slowly to the solution of the diethyl malonate enolate. This helps to maintain a low concentration of the alkylating agent, which can disfavor O-alkylation.

Question 2: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What could this be?

Answer: This is likely the dialkylated product, diethyl dipropargylmalonate. The mono-alkylated product, diethyl propargylmalonate, still possesses an acidic proton on the alpha-carbon, which can be deprotonated by the base and react with a second molecule of propargyl bromide.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of diethyl malonate relative to the propargyl bromide. This ensures that the alkylating agent is consumed before significant dialkylation of the product can occur.

  • Slow Addition of Alkylating Agent: As with minimizing O-alkylation, the slow addition of propargyl bromide is crucial.

  • Reverse Addition: Consider adding the base to a solution of diethyl malonate and propargyl bromide. This can sometimes help to minimize the concentration of the enolate of the product.

Question 3: My reaction is producing a gaseous byproduct, and my yields are consistently low. What is the likely cause?

Answer: You are likely encountering a competing E2 elimination reaction. The ethoxide base can deprotonate the propargyl bromide, leading to the formation of allene gas instead of the desired substitution reaction.

Troubleshooting Protocol:

  • Temperature Control: This side reaction is more prevalent at higher temperatures. Maintain a low reaction temperature, especially during the addition of the base and alkylating agent.

  • Choice of Leaving Group: If using propargyl bromide, consider switching to propargyl chloride, which is a less reactive leaving group and may be less prone to elimination.

Experimental Protocol: Synthesis of Diethyl Allenylmalonate

Materials:

  • Diethyl malonate

  • Propargyl bromide (80% solution in toluene)

  • Sodium ethoxide (21% solution in ethanol)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add propargyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield diethyl allenylmalonate.

Part 2: Troubleshooting the Cyclopropanation of Diethyl Allenylmalonate

The cyclopropanation of the electron-deficient allene, diethyl allenylmalonate, to form this compound is the most challenging step of the synthesis. The reduced nucleophilicity of the allene makes the standard Simmons-Smith reaction sluggish and low-yielding.

FAQ and Troubleshooting Guide: Cyclopropanation

Question 1: My Simmons-Smith reaction is giving very low conversion to the desired product, and I am mostly recovering the starting allene. How can I improve the yield?

Answer: The low reactivity of the electron-deficient allene with the electrophilic zinc carbenoid is the primary issue. Several modifications to the standard Simmons-Smith protocol can enhance the reactivity.

Troubleshooting Protocol:

  • Furukawa Modification: Utilize diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) instead of the traditional zinc-copper couple. This modification often provides a more reactive carbenoid species.

  • Solvent Choice: Use a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Basic solvents can coordinate to the zinc species and reduce its reactivity.[1]

  • Temperature: While the reaction is often initiated at low temperatures, allowing it to slowly warm to room temperature and stir for an extended period (12-24 hours) can improve conversion.

  • Excess Reagents: Using a larger excess of the cyclopropanating agent (2-3 equivalents) can drive the reaction to completion.

Question 2: I am observing the formation of multiple unidentified byproducts in my cyclopropanation reaction. What could be the cause?

Answer: The use of more reactive cyclopropanating conditions or the presence of impurities can lead to a variety of side reactions.

Causality and Troubleshooting:

  • Decomposition of the Carbenoid: The zinc carbenoid can decompose, especially at higher temperatures, leading to the formation of zinc salts and polymethylene. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) and that the temperature is carefully controlled.

  • Radical Reactions: In some cases, radical pathways can compete with the desired concerted cyclopropanation, leading to a complex mixture of products. Ensure high-purity reagents and solvents are used.

  • Ring-Opening of the Product: The highly strained methylenecyclopropane product can be susceptible to ring-opening, especially in the presence of acidic impurities. Ensure the workup is performed under neutral or slightly basic conditions.

Question 3: My purified product seems to be unstable and decomposes over time, or during purification by column chromatography. How can I improve its stability?

Answer: this compound is a strained and reactive molecule. It can be sensitive to heat, acid, and some chromatographic media.

Troubleshooting Protocol:

  • Purification Method: If possible, purify the product by vacuum distillation instead of column chromatography. If chromatography is necessary, use neutral alumina instead of silica gel, and elute quickly.

  • Storage: Store the purified product at low temperatures (-20 °C) under an inert atmosphere.

  • Avoid Acidic Conditions: During workup, use a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any residual acid.

Experimental Protocol: Synthesis of this compound (Furukawa Modification)

Materials:

  • Diethyl allenylmalonate

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask under an argon atmosphere, add anhydrous DCM and cool to 0 °C.

  • Slowly add diethylzinc solution, followed by the dropwise addition of diiodomethane.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of diethyl allenylmalonate in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C/mmHg)
Diethyl allenylmalonateC₁₀H₁₄O₄198.2295-97 / 0.5
This compoundC₁₀H₁₄O₄198.2285-90 / 0.4

Visualization of Key Processes

Synthesis Pathway

Synthesis_Pathway DEM Diethyl Malonate PB Propargyl Bromide DAM Diethyl Allenylmalonate PB->DAM C-Alkylation O_Alkylation O-Alkylation Product PB->O_Alkylation Side Reaction Dialkylation Dialkylation Product PB->Dialkylation Side Reaction Base Base (e.g., NaOEt) Elimination Elimination (Allene Gas) Base->Elimination Side Reaction SS_Reagent Simmons-Smith Reagent (e.g., Et2Zn, CH2I2) Incomplete_Reaction Unreacted Allene DAM->Incomplete_Reaction Low Conversion Product Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate SS_Reagent->Product Cyclopropanation Ring_Opening Ring-Opened Products Product->Ring_Opening Decomposition

Caption: Overall synthetic pathway and potential side reactions.

Troubleshooting Logic Flow

Troubleshooting_Flow Start1 Low Yield in Step 1? Check_Byproducts1 Analyze Byproducts (GC-MS, NMR) Start1->Check_Byproducts1 O_Alkylation O-Alkylation Detected? Check_Byproducts1->O_Alkylation Dialkylation Dialkylation Detected? Check_Byproducts1->Dialkylation Gas_Evolution Gas Evolution Observed? Check_Byproducts1->Gas_Evolution Sol_Base Optimize Solvent & Base (e.g., NaOEt in EtOH) O_Alkylation->Sol_Base Yes Stoich Adjust Stoichiometry (Excess Malonate) Dialkylation->Stoich Yes Temp_Control1 Lower Reaction Temperature Gas_Evolution->Temp_Control1 Yes Start2 Low Conversion in Step 2? Check_Reactivity Review Cyclopropanation Conditions Start2->Check_Reactivity Use_Furukawa Use Furukawa Conditions (Et2Zn/CH2I2) Check_Reactivity->Use_Furukawa Solvent_Choice Use Non-Coordinating Solvent (DCM/DCE) Check_Reactivity->Solvent_Choice Increase_Equiv Increase Reagent Equivalents Check_Reactivity->Increase_Equiv Decomposition Product Decomposition? Purification Review Purification Method Decomposition->Purification Storage Store Cold & Inert Decomposition->Storage Use_Distillation Use Vacuum Distillation Purification->Use_Distillation Neutral_Workup Ensure Neutral/Basic Workup Purification->Neutral_Workup

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropane derivatives from olefins. Tetrahedron Lett.1966 , 7 (28), 3353–3354. [Link]

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1. [Link]

  • Brandsma, L.; Verkruijsse, H. D. Synthesis of Acetylenes, Allenes and Cumulenes: A Laboratory Manual; Elsevier: 2004. [Link]

  • Shi, M.; Wang, B.-Y.; Huang, J.-W. Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid. J. Org. Chem.2005 , 70 (14), 5606–5610. [Link]

Sources

Overcoming low reactivity of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate in cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Information Gathering

I've started by performing extensive Google searches to gather data on the reactivity of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate in cycloaddition reactions. I'm focusing on common challenges encountered.

Expanding Data Collection

I'm now expanding my data collection. I'm focusing on mechanistic insights, and strategies for improving low reactivity, with a focus on this compound in cycloaddition reactions. I'm identifying recurring experimental issues, the best reaction conditions, and the underlying chemical principles.

Formulating the Plan

I'm now formulating a detailed plan. I'll start with comprehensive Google searches, focusing on challenges and mechanistic insights for cycloaddition reactions involving this compound. Then, I will analyze the search results to identify successful conditions and underlying principles. Next, I'll structure the technical guide in a Q&A format, draft protocols, create tables and diagrams, write the main body explaining choices and citing sources, and compile a "References" section. Finally, I will review the entire document.

Beginning Research into MCPs

I've established a solid base understanding of methylenecyclopropanes (MCPs), particularly this compound, and their reactivity in cycloaddition reactions. The search confirmed that MCPs are highly strained and reactive, as expected. I'm building a framework for further exploration.

Analyzing Reactivity Patterns

I'm now diving deeper into the nuances of MCP reactivity. Recent findings highlight the influence of Lewis acids, transition metals, and even photoredox catalysis in driving cycloadditions. The electronic characteristics of both the MCP and the reaction partner are emerging as key factors, especially concerning the dienophile and diene effects, impacting Diels-Alder-type reactions.

Developing Technical Support Material

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I'm now collating the most pertinent information to build a robust support framework. My goal is to craft helpful materials, and the focus will be around troubleshooting: poor yields and unwanted side products. I've gained insights into the use of catalysts such as Lewis acids and transition metals, and how reaction conditions influence them.

Optimization of reaction conditions for Diethyl 2-methylenecyclopropane-1,1-dicarboxylate annulations

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource meticulously designed for researchers, scientists, and drug development professionals engaged in the optimization of annulation reactions involving Diethyl 2-methylenecyclopropane-1,1-dicarboxylate.

Technical Support Center: this compound Annulations

Welcome to the dedicated support center for annulation reactions utilizing this compound (DMCPD). This guide is structured to provide both rapid troubleshooting solutions and in-depth strategic insights to help you navigate the complexities of this powerful synthetic transformation. As a highly strained and versatile building block, DMCPD offers access to a diverse range of carbocyclic and heterocyclic scaffolds, but its reactivity requires precise control.[1] This resource consolidates field-proven advice, mechanistic explanations, and validated protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during the reaction setup and execution.

Q1: My reaction shows no conversion, or the yield is extremely low. What are the primary factors to investigate?

A: Low or no conversion is typically linked to three critical areas:

  • Catalyst Activity: Lewis acid catalysts are highly sensitive to moisture, while phosphine catalysts can be prone to oxidation. Ensure your catalyst is fresh or properly stored and handled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity: The purity of DMCPD and your reaction partner is paramount. Impurities can poison the catalyst or lead to undesired side reactions. Purify starting materials via distillation or chromatography if necessary.

  • Solvent Quality: Use anhydrous, high-purity solvents. Trace amounts of water or other protic impurities can quench the catalyst and halt the reaction.

Q2: I am observing a mixture of products, particularly the spiro[2][3]hexane instead of the desired cyclopentylidene. How can I control this selectivity?

A: The competition between the desired [3+2] annulation (yielding cyclopentylidenes) and a [2+2] cycloaddition (yielding spiro[2][3]hexanes) is a known challenge.[4] Selectivity is profoundly influenced by:

  • Catalyst System: The choice of catalyst is the most critical factor. For instance, in reactions with 1,1-dicyanoalkenes, using MgI₂ often favors the [3+2] pathway, whereas a combined Bu₂SnI₂-MgI₂ system can be tuned to favor other isomers depending on the solvent.[4][5]

  • Solvent Polarity: The solvent plays a crucial role in stabilizing intermediates. A change in solvent can dramatically shift the product ratio.[4][6] A systematic screen of solvents with varying dielectric constants is recommended.

Q3: My reaction produces a significant amount of unidentifiable polymeric material. What causes this and how can it be prevented?

A: Polymerization can arise from the high reactivity of the ring-opened intermediate. This is often triggered by:

  • Excessive Temperature: While heat is often required, too high a temperature can accelerate side reactions, including polymerization. Run the reaction at the lowest effective temperature.

  • High Concentration: Operating at higher dilutions can disfavor intermolecular side reactions that lead to polymerization.

  • Inappropriate Catalyst Loading: Too much catalyst can sometimes lead to uncontrolled reactivity. Optimize the catalyst loading, starting from a lower concentration (e.g., 5-10 mol%).

Q4: How does the choice of phosphine catalyst affect the reaction outcome in phosphine-catalyzed annulations?

A: In phosphine-catalyzed processes, the nucleophilicity and steric bulk of the phosphine are key.

  • Nucleophilicity (e.g., PBu₃ vs. PPh₃): More nucleophilic phosphines like tributylphosphine (PBu₃) are generally more effective at initiating the initial ring-opening of the methylenecyclopropane.[7][8]

  • Steric Hindrance: The bulkiness of the phosphine can influence the stereoselectivity of the subsequent annulation steps. Chiral phosphines can be employed to achieve enantioselective transformations.

In-Depth Troubleshooting Guides

This section provides a deeper analysis of persistent experimental challenges, with a focus on mechanistic reasoning and systematic solutions.

Guide 1: Optimizing for a Single, High-Purity Product

Problem: The final product is contaminated with isomers or byproducts that are difficult to separate via column chromatography.

Causality Analysis: The formation of multiple products stems from the bifunctional reactivity of the intermediate generated after the ring-opening of DMCPD. Under Lewis acid catalysis, a metal dienolate is formed, which possesses two nucleophilic centers (the α- and γ-positions).[4] Similarly, phosphine catalysis generates a zwitterionic intermediate with multiple reactive sites.[9][10] The reaction partner's attack at different positions leads to different product scaffolds.

Systematic Optimization Strategy:

  • Catalyst Screening (Primary Control): The electronic and steric properties of the catalyst dictate the regioselectivity.

    • Lewis Acids: Screen a panel of Lewis acids with varying hardness (e.g., SnCl₄[11], MgI₂, Sc(OTf)₃). Harder Lewis acids may coordinate differently with the substrate, influencing the reaction pathway.

    • Phosphines: Compare electron-rich alkylphosphines (PBu₃) with less nucleophilic arylphosphines (PPh₃).

  • Solvent Tuning (Secondary Control): Solvents modulate the stability and reactivity of charged or polar intermediates.[2][6]

    • Nonpolar Solvents (e.g., Toluene, Dichloromethane): Often favor concerted or less polar pathways.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): Can stabilize charged intermediates, potentially opening up different reaction channels. The selective formation of cyclopentylidenemalonates has been shown to be highly dependent on the choice of solvent.[4]

  • Temperature Profiling: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C). Some pathways may have a higher activation energy and can be favored or disfavored by adjusting the thermal energy provided to the system.

Guide 2: Addressing Reaction Stalling or Incomplete Conversion

Problem: The reaction proceeds initially but stalls before reaching full conversion, even after extended reaction times.

Causality Analysis: Reaction stalling is often a sign of catalyst death or the formation of an unreactive off-cycle intermediate.

Systematic Optimization Strategy:

  • Inert Atmosphere Integrity: This is the most common cause. Ensure your reaction vessel is rigorously flame-dried and maintained under a positive pressure of a high-purity inert gas. Use of a glovebox for catalyst handling is ideal.

  • Sequential Catalyst Addition: If you suspect the catalyst is degrading over time, a protocol involving the slow addition of the catalyst via syringe pump or the addition of a second catalyst portion midway through the reaction can maintain a sufficient concentration of the active species.

  • Identification of Inhibitors: Analyze the crude reaction mixture by ¹H NMR or LC-MS at the point of stalling. This may reveal the formation of an inhibitory byproduct that sequesters the catalyst. For example, if your starting material contains a protic impurity, it could be neutralizing the catalyst over time.

Validated Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions on a small scale during optimization before scaling up.

Protocol 1: MgI₂-Catalyzed [3+2] Annulation of DMCPD with 1,1-Dicyanoalkenes

(Adapted from Ohno et al., Org. Lett. 2017)[4][5]

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add MgI₂ (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂ or Toluene, 2.0 mL). Stir the suspension for 10 minutes.

  • Reagent Addition: Add the 1,1-dicyanoalkene (1.0 mmol, 1.0 equiv.).

  • Initiation: Add this compound (DMCPD) (1.2 mmol, 1.2 equiv.) dropwise at the desired reaction temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired cyclopentylidenemalonate.

Catalyst SystemSolventPredominant Product TypeReference
MgI₂CH₂Cl₂Cyclopentylidenemalonate ([3+2])[4]
Bu₂SnI₂-MgI₂TolueneSpiro[2][3]hexane-1,1-dicarboxylate ([2+2])[4]
SnCl₄1,2-DCE5-vinyl-1-pyrroline (with nitriles)[11]

Visualization Hub: Mechanisms & Workflows

Diagram 1: Generalized Catalytic Cycles

This diagram illustrates the two primary mechanistic pathways for the annulation of DMCPD. The Lewis Acid pathway proceeds via a metal dienolate, while the Phosphine-catalyzed pathway involves a zwitterionic intermediate.

G cluster_LA Lewis Acid (LA) Catalysis cluster_Phos Phosphine (R3P) Catalysis LA_Start DMCPD + LA LA_Intermediate Ring-Opened Metal Dienolate LA_Start->LA_Intermediate Ring-opening LA_Product [3+2] Annulation Product LA_Intermediate->LA_Product + Alkene - LA Phos_Start DMCPD + R3P Phos_Intermediate Zwitterionic Intermediate 1,n-Dipole Phos_Start->Phos_Intermediate Nucleophilic attack & Ring-opening Phos_Product Annulation Product Phos_Intermediate->Phos_Product + Alkene - R3P workflow setup Reaction Setup (Inert Atmosphere) reaction Reagent Addition & Heating setup->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterization (NMR, HRMS) purification->analysis

Caption: Standard workflow for DMCPD annulation experiments.

Diagram 3: Troubleshooting Decision Tree for Low Yield

This decision tree provides a logical path to diagnose and solve issues related to low reaction yields.

troubleshoot cluster_low_conversion cluster_high_conversion start Low Yield Observed check_conversion Check Conversion by NMR/GC-MS of Crude Reaction Mixture start->check_conversion no_reaction No Starting Material Consumed? check_conversion->no_reaction Low Conversion byproducts Starting Material Consumed but Complex Byproducts Formed? check_conversion->byproducts High Conversion cause_catalyst Potential Cause: Inactive Catalyst or Inhibitors no_reaction->cause_catalyst Yes cause_temp Potential Cause: Temperature Too Low no_reaction->cause_temp No solution_catalyst Solution: Use fresh catalyst, anhydrous solvent, and rigorously inert conditions. cause_catalyst->solution_catalyst solution_temp Solution: Increase temperature incrementally. cause_temp->solution_temp cause_decomp Potential Cause: Decomposition or Polymerization byproducts->cause_decomp Yes solution_decomp Solution: Lower temperature, decrease concentration, or screen different catalysts/solvents. cause_decomp->solution_decomp

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Visible-light-induced reactions of methylenecyclopropanes (MCPs).
  • Solvent effects. Wikipedia.
  • Optimization of the reaction conditions for the [3 + 2] annulation a....
  • Phosphine-catalyzed annulations of 4,4-dicyano-2-methylenebut-3-enoates with maleimides and maleic anhydride. PubMed, 2014.
  • Catalytic Annulation of Diethyl Methylenecyclopropane-1,1-dicarboxylate with 1,1-Dicyanoalkenes.
  • Cyclopropenes and Methylenecyclopropanes as Multifunctional Reagents in Transition Metal Catalyzed Reactions.
  • Solvent Effects and Mechanistic Studies for Re2O7-Catalyzed Allylative Annul
  • Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones. Organic & Biomolecular Chemistry, RSC Publishing.
  • Catalytic Annulation of Diethyl Methylenecyclopropane-1,1-dicarboxylate with 1,1-Dicyanoalkenes. figshare, 2017.
  • Tin(iv) chloride mediated (3 + 2) annulation of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with nitriles: diastereoselective access to 5-vinyl-1-pyrroline derivatives.
  • Mechanism of Phosphine-Catalyzed Novel Rearrangement of Vinylcyclopropylketone to Cycloheptenone: A DFT Study.
  • Mechanism of Phosphine-Catalyzed Novel Rearrangement of Vinylcyclopropylketone to Cycloheptenone: A DFT Study. PubMed Central, 2020.
  • Highly regio- and stereoselective (3 + 2) annulation reaction of allenoates with 3-methyleneindolin-2-ones catalyzed by a planar chiral [2.2]paracyclophane-based bifunctional phosphine–phenol catalyst. Organic & Biomolecular Chemistry, RSC Publishing.

Sources

Purification challenges with Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 2-methylenecyclopropane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges associated with this highly strained and reactive molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of your target compound in high purity.

Understanding the Molecule: The Root of the Purification Challenge

This compound is a valuable synthetic intermediate, but its purification is often fraught with difficulty. The primary challenge stems from the inherent ring strain of the methylenecyclopropane (MCP) core, which makes it susceptible to a variety of ring-opening reactions. This reactivity is the thermodynamic driving force for many of the issues encountered during purification.[1][2]

The key to successful purification lies in understanding and mitigating these potential side reactions. This guide will walk you through the common pitfalls and provide robust solutions based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound always showing impurities, even after multiple purification attempts?

A1: This is a common issue and is often due to the decomposition of the target molecule during the purification process itself. The high ring strain of the methylenecyclopropane ring makes it susceptible to ring-opening reactions, which can be catalyzed by acidic or basic conditions, transition metals, or even heat.[3] For instance, silica gel used in flash chromatography is slightly acidic and can induce ring-opening. Similarly, prolonged heating during distillation, even under vacuum, can cause degradation.

Q2: I observe a new spot on my TLC plate after letting the crude product sit for a while. What could this be?

A2: Methylenecyclopropanes can be prone to isomerization, forming more stable isomers over time. Depending on the specific substitution pattern, rearrangement to a methylcyclopropene derivative could occur.[4] It is also possible that the compound is slowly decomposing or polymerizing upon standing. It is always recommended to purify this compound as soon as possible after synthesis and to store it under inert atmosphere at low temperatures.

Q3: Can I use standard distillation to purify this compound?

A3: Standard atmospheric distillation is generally not recommended due to the thermal sensitivity of the compound. High temperatures can lead to decomposition and polymerization. Vacuum distillation is the preferred method as it allows for distillation at a lower temperature, minimizing thermal stress on the molecule.

Q4: Is it possible to purify this compound by recrystallization?

A4: Recrystallization can be a viable option if a suitable solvent system can be found in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble. However, finding such a solvent can be challenging. A mixed solvent system, such as diethyl ether/hexane or ethyl acetate/hexane, might be a good starting point for experimentation.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the purification of this compound.

Problem 1: Low Recovery After Flash Column Chromatography
Symptom Potential Cause Troubleshooting Steps & Solutions
No product elutes from the column, or only a small fraction is recovered. Decomposition on silica gel: The acidic nature of standard silica gel can cause ring-opening of the methylenecyclopropane.1. Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica surface. 2. Use an alternative stationary phase: Consider using neutral alumina or Florisil, which are less acidic than silica gel. 3. Minimize contact time: Run the column as quickly as possible without sacrificing separation.
Product streaks down the column. Inappropriate solvent system: The polarity of the eluent may be too high or too low, leading to poor separation and band broadening.1. Optimize the solvent system using TLC: Aim for an Rf value of 0.2-0.3 for the target compound. A good starting point is a mixture of ethyl acetate and hexane.[4] 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute your compound.
Product co-elutes with impurities. Poor separation: The chosen solvent system may not be effective at separating the product from closely related impurities.1. Try a different solvent system: Experiment with other solvent combinations, such as diethyl ether/hexane or dichloromethane/hexane. 2. Dry loading: If the crude product has poor solubility in the initial eluent, consider adsorbing it onto a small amount of silica gel or Celite and loading it onto the column as a dry powder.
Problem 2: Decomposition During Vacuum Distillation
Symptom Potential Cause Troubleshooting Steps & Solutions
The product turns dark or polymerizes in the distillation flask. Thermal decomposition: The distillation temperature is too high, even under vacuum.1. Use a high-vacuum pump: Aim for the lowest possible pressure to reduce the boiling point of your compound. 2. Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures. 3. Heat the distillation flask slowly and evenly: Use a heating mantle with a stirrer to avoid localized overheating.
The product bumps violently during distillation. Uneven boiling: Lack of boiling chips or inadequate stirring.1. Add boiling chips or a magnetic stir bar to the distillation flask before applying vacuum. 2. Ensure efficient stirring throughout the distillation process.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with Deactivated Silica Gel)

This protocol is recommended when dealing with impurities that have different polarities from the target compound.

Workflow Diagram:

flash_chromatography_workflow A Prepare Slurry of Deactivated Silica Gel B Pack the Column A->B 1-2% Triethylamine in eluent C Load Crude Product B->C Wet or dry loading D Elute with Solvent System C->D e.g., Ethyl Acetate/Hexane E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Rf ~ 0.2-0.3 H Remove Solvent G->H Rotary Evaporation I Pure Product H->I vacuum_distillation_workflow A Set up Short-Path Distillation Apparatus B Add Crude Product & Boiling Chips A->B C Apply High Vacuum B->C D Heat Slowly and Evenly C->D E Collect Distillate D->E G Pure Product E->G F Monitor Temperature and Pressure F->D

Sources

Stability issues of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Diethyl 2-methylenecyclopropane-1,1-dicarboxylate. This molecule is a valuable and versatile building block in organic synthesis, prized for its unique reactivity derived from high ring strain.[1] However, this inherent reactivity also makes it susceptible to degradation, particularly under acidic conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Question 1: Why is this compound so sensitive to acidic conditions?

Answer: The instability arises from a combination of two key factors: high ring strain and the electronic nature of its substituents.

  • High Ring Strain: The cyclopropane ring forces the carbon-carbon bonds into a highly strained sp³ orbital configuration (approximately 27.5 kcal/mol).[1] The introduction of an exocyclic double bond further increases this strain. This high potential energy provides a strong thermodynamic driving force for ring-opening reactions, which alleviate the strain.[1][2]

  • Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the exocyclic double bond can be protonated (or coordinated). This generates a highly unstable cyclopropylcarbinyl cation. This cation rapidly rearranges to a more stable cyclobutyl cation or opens to a homoallylic cation. This process is often irreversible and leads to a variety of rearrangement products instead of the desired compound.

Question 2: What are the common decomposition or rearrangement products I should expect to see?

Answer: Under acidic conditions, you will typically observe isomerization to more stable carbocyclic systems. The most common products are derivatives of cyclobutene and, in some cases, further rearranged products. For instance, treatment of methylenecyclopropanes with a platinum catalyst like PtCl₂ can lead to the formation of cyclobutene derivatives.[3] Depending on the specific acid and reaction conditions, you may also see cyclopentene derivatives or acyclic materials resulting from complete ring cleavage.

Question 3: How can I detect if my sample of this compound has started to decompose?

Answer: The most reliable method for detecting decomposition is Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • Fresh Sample: A pure sample will show characteristic peaks for the vinyl protons of the methylene group and the diastereotopic protons on the cyclopropane ring.

  • Decomposed Sample: Upon decomposition, you will see the disappearance of these characteristic peaks and the appearance of new signals in the olefinic region corresponding to cyclobutene or other rearranged products. You may also observe a general broadening of signals, indicating a complex mixture.

Thin Layer Chromatography (TLC) is also a quick and effective method. A decomposed sample will typically show multiple new spots, often with different polarities than the starting material.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Scenario 1: My reaction is yielding a complex mixture of products instead of the expected outcome.

Root Cause Analysis: This is the classic symptom of acid-catalyzed decomposition. The acid required for your reaction is likely promoting the rearrangement of the methylenecyclopropane core. Even trace amounts of acidic impurities in your reagents or solvents can initiate this process.

Troubleshooting Workflow

G cluster_0 Troubleshooting Complex Mixture start Problem: Complex reaction mixture observed q1 Are you using a Brønsted acid (e.g., HCl, TFA, H2SO4)? start->q1 lewis Action: Switch to a milder Lewis acid (e.g., BF3·OEt2, ZnCl2). [1] Rationale: Lewis acids can coordinate with your substrate to promote the desired reaction without protonating the sensitive methylene group. q1->lewis Yes check_solvents Action: Scrutinize all reagents and solvents for acidic impurities. - Use freshly distilled/dried, neutral solvents. - Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid. q1->check_solvents No q2 Is the reaction run at elevated temperature? lewis->q2 check_solvents->q2 lower_temp Action: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). Rationale: The rearrangement pathway has a significant activation energy. Lowering the temperature can favor your desired reaction kinetically. q2->lower_temp Yes end Resolution: Improved yield of desired product. q2->end No lower_temp->end G start protonation Protonation (H+) start->protonation + H+ intermediate1 Cyclopropylcarbinyl Cation (Unstable) protonation->intermediate1 rearrangement Rearrangement intermediate1->rearrangement intermediate2 Cyclobutyl Cation (More Stable) rearrangement->intermediate2 deprotonation Deprotonation (-H+) intermediate2->deprotonation - H+ product Cyclobutene Product deprotonation->product dummy1 dummy2 caption Mechanism of Acid-Catalyzed Rearrangement

Caption: Proposed mechanism for acid-catalyzed rearrangement.

This diagram is a simplified representation. Actual structures would include the diethyl dicarboxylate substituents.

References

  • Liu, L., et al. (2007). Lewis Acid-Catalyzed Cascade Reactions of Arylmethylenecyclopropanes with 1,1,3-Triarylprop-2-yn-1-ols or Their Methyl Ethers. Organic Letters. Available at: [Link]

  • Shi, M., et al. (2004). Bronsted acid-mediated ring-opening reactions of methylenecyclopropanes: a dramatic counter ion effect. Semantic Scholar. Available at: [Link]

  • Ma, S., et al. (2023). Visible-light-induced reactions of methylenecyclopropanes (MCPs). Chemical Communications. Available at: [Link]

  • Shi, M., et al. (2010). Ring‐Opening Reaction of Methylenecyclopropanes Derived from Methylenecyclopropyl Aldehydes through Cope Rearrangement. European Journal of Organic Chemistry. Available at: [Link]

  • García, P., et al. (2020). C–C Bond Cleavages of Cyclopropenes: Operating for Selective Ring-Opening Reactions. Chemical Reviews. Available at: [Link]

  • Fox, J. M., et al. (2025). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Methylenecyclopropane. Wikipedia. Available at: [Link]

  • Schneider, C., et al. (2017). Reactivity of electrophilic cyclopropanes. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Wikipedia. Available at: [Link]

  • Fülöp, F., et al. (2010). Synthesis of diethyl 2‐cyanocyclopropanedicarboxylate 5 and reduction... ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of diethyl 2-ethylcyclopropane-1,1-dicarboxylate. PrepChem.com. Available at: [Link]

  • PubChem. (n.d.). Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. PubChem. Available at: [Link]

  • Danishefsky, S., & Singh, R. K. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Available at: [Link]

  • Fürstner, A., & Aïssa, C. (2006). PtCl2-catalyzed rearrangement of methylenecyclopropanes. Journal of the American Chemical Society. Available at: [Link]

Sources

How to prevent polymerization of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Diethyl 2-methylenecyclopropane-1,1-dicarboxylate (DMC). This resource is tailored for researchers, scientists, and drug development professionals who utilize this highly versatile yet reactive building block. Our goal is to provide you with in-depth troubleshooting, field-tested protocols, and expert insights to mitigate the primary challenge associated with DMC: unwanted polymerization.

Introduction to a Strained and Reactive Intermediate

This compound is a valuable synthetic intermediate, notable for its strained three-membered ring and an activated exocyclic double bond.[1][2] These structural features make it an excellent substrate for a variety of chemical transformations, including ring-opening reactions, cycloadditions, and metal-catalyzed rearrangements.[3][4][5][6][7] However, the inherent ring strain and reactivity also render DMC highly susceptible to spontaneous polymerization, which can lead to decreased yields, product impurities, and overall experimental irreproducibility.[8] This guide is designed to equip you with the knowledge to handle and utilize DMC effectively.

Part 1: Troubleshooting Guide — Preventing and Managing Polymerization

This section addresses the most common polymerization issues encountered during the storage and use of this compound and provides systematic solutions.

Issue 1: Polymerization During Storage

Symptoms:

  • Noticeable increase in viscosity, formation of a gel, or the appearance of a solid precipitate in the storage container.

  • In ¹H NMR analysis, a broadening of peaks or the emergence of a poorly resolved "hump" in the baseline.

  • Diminished reactivity or lower than expected yields in subsequent chemical reactions.

Root Cause Analysis: The high ring strain of the cyclopropane ring, combined with the electron-withdrawing effect of the geminal diester groups, makes the exocyclic double bond extremely prone to polymerization. This can be initiated by several factors including heat, light (specifically UV radiation), and trace acidic or radical impurities.[9][10]

Mitigation Strategies:

1. Optimal Storage Conditions:

  • Temperature: To minimize thermal initiation, store DMC at low temperatures, ideally between -20°C and 4°C.[11]

  • Atmosphere: Always store under a dry, inert atmosphere such as argon or nitrogen. This prevents exposure to atmospheric oxygen, which can promote the formation of radical species.[12][13]

  • Light Protection: Use amber-colored glass vials or wrap the storage container with aluminum foil to shield the compound from light.

2. Application of Polymerization Inhibitors: For extended storage, the addition of a radical inhibitor is strongly advised.[10][14][15]

InhibitorRecommended ConcentrationKey Characteristics
Butylated hydroxytoluene (BHT)100–200 ppmA phenolic antioxidant that effectively scavenges free radicals.[16]
Hydroquinone (HQ)50–100 ppmQuenches radical species, thereby terminating polymerization chain reactions.[12][13][17]
Phenothiazine100–200 ppmProvides robust inhibition, especially at elevated temperatures, and can suppress both radical and cationic polymerization pathways.

Experimental Protocol: Stabilizing DMC with an Inhibitor

  • Prepare a stock solution of the selected inhibitor (e.g., 1 mg/mL of BHT in anhydrous dichloromethane).

  • Under an inert atmosphere, add the calculated volume of the inhibitor stock solution to the freshly synthesized or purified DMC.

  • Gently agitate the mixture to ensure it is homogeneous.

  • Carefully remove the solvent in vacuo at a low temperature (below 25°C) to prevent thermal stress.

  • Store the now-stabilized DMC according to the recommended conditions outlined above.

Issue 2: Polymerization Occurring During a Reaction

Symptoms:

  • The formation of an insoluble precipitate or gel within the reaction vessel.

  • A sudden, uncontrolled increase in reaction temperature (exotherm) or viscosity.

  • A low yield of the desired product, accompanied by a significant amount of high-molecular-weight residue.

Root Cause Analysis: The conditions of a chemical reaction can inadvertently trigger polymerization. Common initiators include:

  • Lewis or Brønsted Acids: These can initiate cationic polymerization.[4][6][18]

  • Strong Bases: May lead to anionic polymerization or isomerization.

  • Radical Initiators: Trace metals, peroxides, or azo compounds can initiate radical polymerization.[7]

  • Elevated Temperatures: Provide the necessary activation energy for polymerization to occur.[9]

Workflow for Preventing In-Reaction Polymerization:

Caption: A systematic workflow to prevent polymerization during chemical reactions.

Detailed Procedural Steps:

  • Reagent Purity: Confirm that all reagents and solvents are of high purity and free from acidic, basic, or radical-initiating impurities. For instance, passing solvents through a plug of basic alumina can remove acidic contaminants.

  • Inert Conditions: Assemble all glassware while hot and allow it to cool under a stream of dry argon or nitrogen. Thoroughly de-gas all solvents prior to use.

  • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For precise control, a cryostat is recommended.

  • Controlled Addition: Introduce the this compound to the reaction mixture slowly, preferably using a syringe pump. This maintains a low instantaneous concentration of the monomer, which disfavors polymerization.

  • Vigilant Monitoring: Keep a close watch on the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting material has been consumed to minimize the product's exposure to potentially destabilizing conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is it safe to purify this compound using column chromatography?

A1: Yes, but it requires significant precautions. Standard silica gel is slightly acidic and can catalyze ring-opening and polymerization.[19][20][21] Therefore, it is essential to neutralize the silica gel before use.[22]

Protocol for Neutralizing Silica Gel:

  • Create a slurry of silica gel in a non-polar solvent like hexanes.

  • Add a neutralizing agent, such as triethylamine or pyridine, to a final concentration of 1-2% (v/v).[19][23]

  • Stir this slurry for at least 30 minutes.

  • Pack the column using the neutralized slurry.

  • Equilibrate the column with the chosen eluent, which should also be treated with a small amount (0.1-0.5%) of the same neutralizing agent.

  • Carry out the chromatography as quickly as possible, at a low temperature if feasible. Once the fractions containing the pure product are collected, immediately remove the solvent under reduced pressure at a low temperature (<25°C).

Q2: Can I use a rotary evaporator to remove the solvent after synthesizing DMC?

A2: Yes, but with caution. The combination of heat and increasing concentration of the monomer can easily trigger polymerization.

  • Low Bath Temperature: Do not exceed 30°C.

  • Efficient Vacuum: Ensure a good vacuum to facilitate solvent evaporation at a lower temperature.

  • Avoid Complete Dryness: Leaving a small amount of solvent can help dissipate heat and prevent the formation of a highly concentrated, unstable oil.

  • Inhibitor Addition: If the purified compound is intended for storage, add a non-volatile inhibitor like BHT before the final stages of solvent removal.

Q3: What are the best analytical methods for detecting the early stages of polymerization?

A3:

  • ¹H NMR Spectroscopy: This is the most direct method. Signs of polymerization include the broadening or disappearance of the sharp signals for the monomer's vinyl protons (usually found around 5.5-6.0 ppm) and the appearance of broad, unresolved signals in the aliphatic region, which are characteristic of a polymer.

  • Gas Chromatography (GC): A decline in the peak area corresponding to the pure monomer over time is a strong indicator of its consumption through polymerization. The polymer itself is non-volatile and will not be detected by GC.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the most definitive technique for identifying and characterizing the formation of oligomers and polymers by analyzing the molecular weight distribution of the sample.

Q4: My reaction requires a Lewis acid. How can I prevent the polymerization of my DMC starting material?

A4: This is a common and significant challenge. The key is to manage the kinetics to favor the desired reaction over the undesired polymerization.[3][5][18]

Strategic Diagram for Lewis Acid Reactions:

Lewis_Acid_Strategy sub Substrate complex Desired Reaction Substrate-LA-DMC Complex sub->complex:f0 dmc DMC dmc->complex:f0 polymer polymer dmc->polymer:f0 la Lewis Acid la->complex:f0 la->polymer:f0 product {Desired Product} complex->product

Caption: A conceptual diagram illustrating the competition between the desired reaction and polymerization in the presence of a Lewis acid.

Tactical Solutions:

  • Reverse Addition: First, add the Lewis acid to a solution of your primary substrate, allowing them to form a complex. Then, slowly add the this compound. This minimizes the direct interaction between the Lewis acid and free DMC.

  • Select a Weaker Lewis Acid: If your reaction chemistry permits, screen for a less aggressive Lewis acid that can still catalyze the desired transformation but is less effective at initiating cationic polymerization.

  • Utilize Cryogenic Temperatures: Performing the reaction at very low temperatures, such as -78°C (a dry ice/acetone bath), can dramatically slow the rate of polymerization, often more so than it slows the desired Lewis acid-catalyzed reaction.

References

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). [Link]

  • University of Ottawa. Handling and Storage of Chemicals. [Link]

  • Barker, S. M. (2004). Lewis acid mediated reactions of methylenecyclopropanes and cyclopropenes. University of Southampton, Doctoral Thesis. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Shao, L.-X., & Shi, M. (2007). Lewis and Bronsted Acid Mediated Ring-Opening Reactions of Methylenecyclopropanes and Further Transformation of the Ring-Opened Products. Current Organic Chemistry, 11(13), 1135–1153. [Link]

  • Plastics Europe. Styrene Monomer: Safe Handling Guide. [Link]

  • Shi, M., Wang, B.-Y., & Huang, J.-W. (2005). Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid. The Journal of Organic Chemistry, 70(14), 5606–5610. [Link]

  • Polymerisation inhibitor. (2023). In Wikipedia. [Link]

  • Maafa, I. M. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 488. [Link]

  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?[Link]

  • Sciencemadness Discussion Board. (2018). Column chromatography of acid-sensitive compounds. [Link]

  • Salvesen, B., & Monaco, M. (2024). Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco. [Link]

  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. [Link]

  • ResearchGate. (2021). Polymerization in the presence of inhibitor?[Link]

  • Chemistry For Everyone. (2024, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube. [Link]

Sources

Technical Support Center: Byproduct Identification in Diethyl 2-methylenecyclopropane-1,1-dicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Diethyl 2-methylenecyclopropane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly versatile, yet reactive, building block. Here, we address common challenges in byproduct formation, offering troubleshooting strategies and detailed analytical guidance to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I observe significant amounts of starting material. What are the likely causes and how can I troubleshoot this?

A1: Incomplete conversion is a common issue and can often be traced back to several factors. It is crucial to systematically investigate the following possibilities:

  • Catalyst Inactivity or Decomposition: In metal-catalyzed reactions, particularly with palladium, the active catalytic species can decompose. Reaction monitoring by ¹H NMR spectroscopy may reveal changes in the ligand environment or precipitation of palladium black.[1]

    • Troubleshooting:

      • Ensure rigorous exclusion of air and moisture using standard Schlenk techniques or a glovebox, as oxygen can degrade phosphine ligands and deactivate the catalyst.

      • Use freshly distilled and degassed solvents.

      • Consider using a more robust ligand or a pre-catalyst that is less sensitive to the reaction conditions.

  • Insufficient Reaction Temperature: Thermal rearrangements or reactions with high activation energies may require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by TLC or GC-MS. Be cautious, as higher temperatures can also promote side reactions.

  • Inhibitors in the Reaction Mixture: Trace impurities in the starting material, reagents, or solvent can poison the catalyst or quench reactive intermediates.

    • Troubleshooting:

      • Purify the starting material (this compound) by flash chromatography or distillation before use.

      • Ensure the purity of all reagents and solvents.

Q2: I am observing a significant amount of an isomeric byproduct. What is its likely structure and how can I minimize its formation?

A2: A common byproduct in reactions of methylenecyclopropanes is the formation of a rearranged isomer, often a cyclopentene derivative. The high ring strain of the methylenecyclopropane (approximately 40 kcal/mol) provides a thermodynamic driving force for rearrangement.

  • Likely Isomeric Byproduct: The most probable isomeric byproduct is Diethyl cyclopent-3-ene-1,1-dicarboxylate . This can be formed through a vinylcyclopropane-cyclopentene rearrangement, which can be thermally or metal-catalyzed.

    • Identification: This byproduct can be identified by GC-MS and NMR spectroscopy. The mass spectrum will show the same molecular ion as the starting material but with a different fragmentation pattern. The ¹H NMR spectrum will be characterized by the appearance of signals corresponding to vinylic protons in the cyclopentene ring.

  • Minimizing Isomerization:

    • Temperature Control: Carefully control the reaction temperature. Lower temperatures generally disfavor rearrangement pathways.

    • Choice of Catalyst: In metal-catalyzed reactions, the choice of metal and ligand can significantly influence the propensity for rearrangement. For example, certain palladium catalysts are known to promote this rearrangement. Experiment with different catalyst systems to find one that favors the desired reaction pathway.

    • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of the thermodynamically more stable rearranged product. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Troubleshooting Guide: Common Byproducts and Their Identification

This section provides a detailed guide to identifying and mitigating the formation of common byproducts in reactions of this compound.

Scenario 1: Formation of Ring-Opened Products in the Presence of Nucleophiles

Issue: The appearance of unexpected, more polar products when using protic solvents (e.g., methanol, water) or other nucleophiles.

Underlying Cause: this compound is susceptible to ring-opening reactions in the presence of Lewis acids or even trace amounts of Brønsted acids, which can be generated from impurities.[2] Nucleophiles present in the reaction mixture can then trap the resulting carbocationic intermediate.

Potential Byproducts:

  • Diethyl 2-(alkoxymethyl)but-3-ene-1,1-dicarboxylate (if an alcohol is the nucleophile).

  • Diethyl 2-(hydroxymethyl)but-3-ene-1,1-dicarboxylate (if water is the nucleophile).

Identification of Byproducts:

Byproduct StructureKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)GC-MS (EI) Key Fragments
Diethyl 2-(alkoxymethyl)but-3-ene-1,1-dicarboxylate ~5.8 ppm (m, 1H, -CH=CH₂), ~5.1 ppm (m, 2H, -CH=CH ₂), ~4.2 ppm (q, 4H, OCH₂CH₃), ~3.5 ppm (s, 2H, -CH ₂OR), ~3.3 ppm (s, 3H, OCH₃), ~2.8 ppm (m, 1H, CH -CH₂OR), ~1.2 ppm (t, 6H, OCH₂CH ₃)~170 ppm (C=O), ~135 ppm (-C H=CH₂), ~118 ppm (-CH=C H₂), ~75 ppm (-C H₂OR), ~61 ppm (-OC H₂CH₃), ~58 ppm (-OC H₃), ~50 ppm (C (CO₂Et)₂), ~45 ppm (-C H-), ~14 ppm (-OCH₂C H₃)M-OEt, M-CO₂Et, fragments from loss of the alkoxy group.
Diethyl 2-(hydroxymethyl)but-3-ene-1,1-dicarboxylate ~5.8 ppm (m, 1H, -CH=CH₂), ~5.1 ppm (m, 2H, -CH=CH ₂), ~4.2 ppm (q, 4H, OCH₂CH₃), ~3.6 ppm (d, 2H, -CH ₂OH), ~2.8 ppm (m, 1H, CH -CH₂OH), ~2.5 ppm (br s, 1H, OH), ~1.2 ppm (t, 6H, OCH₂CH ₃)~171 ppm (C=O), ~136 ppm (-C H=CH₂), ~117 ppm (-CH=C H₂), ~65 ppm (-C H₂OH), ~61 ppm (-OC H₂CH₃), ~51 ppm (C (CO₂Et)₂), ~46 ppm (-C H-), ~14 ppm (-OCH₂C H₃)M-H₂O, M-OEt, M-CO₂Et.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use freshly activated molecular sieves or other appropriate drying agents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of acidic species from the reaction with air.

  • Use of a Non-Protic Solvent: If the reaction chemistry allows, switch to a non-protic solvent such as toluene, THF, or dichloromethane.

  • Addition of a Proton Sponge: In cases where trace acid is unavoidable, the addition of a non-nucleophilic base, such as a proton sponge, can neutralize the acid without interfering with the desired reaction.

Scenario 2: Formation of Cyclopentene Byproducts in Palladium-Catalyzed Reactions

Underlying Cause: The palladium-trimethylenemethane intermediate, which is key to these cycloadditions, can undergo a competing rearrangement pathway to form a cyclopentene structure, especially at higher temperatures or with certain substrates.[5]

Potential Byproduct:

  • Diethyl cyclopent-3-ene-1,1-dicarboxylate

Identification of the Byproduct:

  • GC-MS: This is an excellent technique to separate and identify the cyclopentene byproduct from the starting material and other products. The mass spectrum can be compared with literature data.[6][7]

  • ¹H NMR: The spectrum will show characteristic signals for the olefinic protons of the cyclopentene ring around 5.6 ppm and allylic protons around 3.0 ppm.

  • ¹³C NMR: The spectrum will show signals for the sp² carbons of the double bond around 128 ppm.

Troubleshooting Protocol:

  • Optimization of Reaction Temperature: Lowering the reaction temperature can often suppress the rearrangement pathway.

  • Ligand Screening: The choice of ligand on the palladium catalyst can have a profound effect on the reaction pathway. Bulky or electron-rich ligands can sometimes favor the desired cycloaddition over rearrangement.

  • Choice of Palladium Precursor: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the course of the reaction.

  • Reaction Concentration: In some cases, higher concentrations can favor the intermolecular cycloaddition over the intramolecular rearrangement.

Visualizing Reaction Pathways

To better understand the potential reaction pathways of this compound, the following diagrams illustrate the formation of the desired product and key byproducts.

Byproduct_Formation SM Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate DP Desired Product SM->DP Desired Reaction Pathway (e.g., Cycloaddition) BP1 Ring-Opened Byproduct (e.g., Diethyl 2-(alkoxymethyl)but-3-ene-1,1-dicarboxylate) SM->BP1 Lewis/Brønsted Acid Catalyzed Ring-Opening + Nucleophilic Attack BP2 Rearranged Byproduct (Diethyl cyclopent-3-ene-1,1-dicarboxylate) SM->BP2 Thermal or Metal-Catalyzed Rearrangement

Caption: Potential reaction pathways of this compound.

Experimental Protocols for Byproduct Analysis

Protocol 1: General Procedure for Reaction Monitoring by GC-MS
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Quench the aliquot by adding it to a vial containing a suitable solvent (e.g., diethyl ether or ethyl acetate) and a small amount of a quenching agent if necessary (e.g., saturated sodium bicarbonate solution for acidic reactions).

  • Extraction: If necessary, add water to the vial, vortex, and allow the layers to separate.

  • Drying: Transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate).

  • Analysis: Filter the dried organic layer and inject it into the GC-MS.

  • Data Interpretation: Analyze the resulting chromatogram to determine the relative amounts of starting material, desired product, and any byproducts. Compare the mass spectra of the observed peaks with known spectra or use fragmentation patterns to elucidate the structures of unknown byproducts.

Protocol 2: Sample Preparation for ¹H and ¹³C NMR Analysis
  • Work-up: Once the reaction is complete (as determined by TLC or GC-MS), perform an appropriate aqueous work-up to remove any salts and water-soluble impurities.

  • Solvent Removal: Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.

  • Crude NMR: Dissolve a small amount of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. This will provide an overview of the product distribution.

  • Purification: Purify the major components of the crude mixture by flash column chromatography.

  • Characterization: Acquire detailed ¹H and ¹³C NMR spectra for each isolated compound to confirm its structure.

Logical Framework for Troubleshooting

Troubleshooting_Flowchart Start Reaction Issue Identified Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Byproduct_Formation Byproduct Formation? Incomplete_Conversion->Byproduct_Formation No Catalyst Check Catalyst Activity & Purity of Reagents Incomplete_Conversion->Catalyst Yes Low_Yield Low Yield? Byproduct_Formation->Low_Yield No Identify_Byproduct Identify Byproduct(s) (GC-MS, NMR) Byproduct_Formation->Identify_Byproduct Yes Workup_Loss Check for Loss During Workup/Purification Low_Yield->Workup_Loss Yes Conditions Optimize Temperature & Reaction Time Catalyst->Conditions Optimize_Selectivity Optimize for Selectivity: - Temperature - Catalyst/Ligand - Solvent Identify_Byproduct->Optimize_Selectivity

Caption: A logical workflow for troubleshooting common issues in reactions of this compound.

References

  • SpectraBase. Diethyl cyclopent-3-ene-1,1-dicarboxylate - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • PubChem. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Hoyt, H. M., et al. (2015). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. PubMed Central. Available from: [Link]

  • PubChem. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Available from: [Link]

  • Trost, B. M., & Stambuli, J. P. (2004). Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions. National Institutes of Health. Available from: [Link]

  • Zheng, C. (n.d.). Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition. Thieme Chemistry. Available from: [Link]

  • Wikipedia. Trimethylenemethane cycloaddition. Available from: [Link]

  • ChemTube3D. Trimethylenemethane Palladium Catalysed Cycloaddition - Overview. Available from: [Link]

  • Shi, M., et al. (2007). Lewis and Bronsted Acid Mediated Ring-Opening Reactions of Methylenecyclopropanes and Further Transformation of the Ring-Opened Products. ResearchGate. Available from: [Link]

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Technical Support Center: Scaling the Synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

The synthesis of this compound, a valuable building block in organic synthesis, typically proceeds via the alkylation of diethyl malonate with a suitable bifunctional electrophile. While the reaction is conceptually straightforward, scaling up this process presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide provides field-proven insights to navigate these challenges effectively.

Core Synthesis Pathway

The primary route to this compound involves the reaction of diethyl malonate with a 1,3-dihalogenated-2-methylpropene derivative, such as 2-(bromomethyl)-3-bromopropene, in the presence of a base. To enhance efficiency and scalability, phase-transfer catalysis (PTC) is often employed.[1][2][3]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diethyl_Malonate Diethyl Malonate Enolate_Formation Enolate Formation Diethyl_Malonate->Enolate_Formation Deprotonation Alkylating_Agent 2-(Bromomethyl)-3-bromopropene Cyclization Intramolecular SN2 Cyclization Alkylating_Agent->Cyclization Base Base (e.g., K2CO3, NaOEt) Base->Enolate_Formation PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Cyclization Facilitates Reaction Enolate_Formation->Cyclization Nucleophilic Attack Target_Molecule Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate Cyclization->Target_Molecule

Caption: General synthesis workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the synthesis.

Problem 1: Low or Inconsistent Yields

  • Question: My reaction yield is significantly lower than expected, or varies between batches. What are the potential causes and how can I improve it?

  • Answer: Low and inconsistent yields are common challenges when scaling up. Several factors can contribute to this issue:

    • Incomplete Deprotonation of Diethyl Malonate: Ensure the base is of sufficient strength and quantity to fully deprotonate the diethyl malonate. For solid bases like potassium carbonate, ensure it is finely powdered to maximize surface area.[1] When using sodium ethoxide, it is crucial to use a freshly prepared solution, as it degrades upon exposure to moisture.

    • Side Reactions: The primary side reaction is often the intermolecular dialkylation of diethyl malonate, leading to oligomeric byproducts instead of the desired cyclopropane. To mitigate this, slow, controlled addition of the alkylating agent is critical. Maintaining a low concentration of the alkylating agent in the reaction mixture favors the intramolecular cyclization.

    • Inefficient Phase-Transfer Catalysis: The choice and concentration of the phase-transfer catalyst are crucial. Tetrabutylammonium bromide (TBAB) is a common choice. Ensure the catalyst is fully dissolved and active. In some cases, screening other catalysts like crown ethers may be beneficial.

    • Reaction Temperature: The reaction is often exothermic. Poor temperature control can lead to increased side reactions. Maintain a consistent and optimized temperature throughout the reaction.

    • Work-up Losses: The product can be lost during the work-up procedure. Ensure complete extraction from the aqueous phase and minimize losses during solvent removal, especially if the product has some volatility.

Problem 2: Exothermic Reaction Leading to Poor Control

  • Question: The reaction becomes highly exothermic upon adding the alkylating agent, making it difficult to control the temperature. How can I manage this?

  • Answer: Exothermic reactions are a significant safety concern during scale-up.[4][5] Proper heat management is essential for both safety and product quality.

    • Controlled Addition: The most effective method to control the exotherm is by adding the alkylating agent slowly and at a controlled rate. This can be achieved using a syringe pump for smaller scales or a metering pump for pilot-plant scale.

    • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system, such as a cooling jacket or an external heat exchanger.[4] The cooling capacity should be sufficient to handle the heat generated by the reaction.

    • Dilution: Increasing the solvent volume can help to dissipate the heat more effectively. However, this may also slow down the reaction rate, so a balance needs to be found.

    • Initial Temperature: Starting the reaction at a lower temperature can help to mitigate the initial exotherm upon addition of the alkylating agent.

Problem 3: Difficulty in Product Purification

  • Question: I am struggling to obtain a pure product after the reaction. What are the likely impurities and what is the best purification strategy?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar physical properties to the desired product.

    • Common Impurities:

      • Unreacted diethyl malonate.

      • Unreacted alkylating agent.

      • Dialkylated and oligomeric byproducts.

    • Purification Strategy:

      • Work-up: A thorough aqueous wash is the first step to remove the base, phase-transfer catalyst, and any water-soluble impurities.

      • Fractional Distillation under Vacuum: This is the most effective method for purifying this compound on a larger scale.[6][7] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. Careful control of the vacuum and temperature is required to achieve good separation from closely boiling impurities.

      • Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel can be employed. However, this method is often not practical for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction on a large scale?

A1: The choice of base depends on several factors, including cost, safety, and ease of handling.

  • Sodium Ethoxide (NaOEt): A strong base that often gives good yields. However, it is highly reactive, moisture-sensitive, and requires careful handling, especially on a large scale.[8][9][10][11][12]

  • Potassium Carbonate (K2CO3): A milder, less expensive, and easier-to-handle solid base. When used with a phase-transfer catalyst, it can be very effective.[1] It also acts as a desiccant, which can be advantageous.

For large-scale industrial applications, a solid base like potassium carbonate in a phase-transfer catalysis system is often preferred due to safety and cost considerations.[2][3]

Q2: What are the key safety precautions I should take when running this synthesis at scale?

A2: Safety is paramount, especially when scaling up chemical reactions.

  • Reagent Handling:

    • Diethyl Malonate: Combustible liquid. Avoid contact with skin and eyes.[1][10][13][14][15][16][17]

    • Sodium Ethoxide: Highly corrosive and reacts violently with water. Must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).[8][9][10][11][12]

    • 2-(Bromomethyl)-3-bromopropene: This is a lachrymator and is toxic. Handle in a well-ventilated fume hood with appropriate PPE.

  • Reaction Monitoring: The reaction is exothermic. Continuous monitoring of the internal temperature is crucial. Have a cooling system on standby and a plan for emergency quenching if the temperature rises uncontrollably.

  • Ventilation: Ensure adequate ventilation to handle any volatile organic compounds (VOCs) and potential off-gassing.

Q3: Can I use a different alkylating agent?

A3: Yes, other 1,3-dihalogenated-2-methylpropenes, such as 2-(chloromethyl)-3-chloropropene, can potentially be used. However, the reactivity of the leaving group will affect the reaction rate (Br > Cl). If a different alkylating agent is used, re-optimization of the reaction conditions (temperature, reaction time, base) will be necessary.

Q4: How can I monitor the progress of the reaction?

A4: For real-time monitoring, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are suitable methods.

  • TLC: A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • GC: Provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion rate more accurately.

Q5: What are the expected quantitative parameters for a successful scale-up?

A5: The following table provides a general guideline for scaling up the synthesis. These parameters may require optimization for your specific setup.

ParameterLab Scale (10g)Pilot Scale (1kg)
Diethyl Malonate 1.0 eq1.0 eq
2-(Bromomethyl)-3-bromopropene 1.1 eq1.05 - 1.1 eq
Base (K2CO3) 2.5 eq2.2 - 2.5 eq
Phase-Transfer Catalyst (TBAB) 0.05 eq0.02 - 0.05 eq
Solvent (e.g., Toluene) 100-150 mL5 - 10 L
Reaction Temperature 60-80 °C60-80 °C (with careful monitoring)
Addition Time of Alkylating Agent 30-60 min2-4 hours
Reaction Time 4-8 hours6-12 hours
Expected Yield 70-85%65-80%

Experimental Protocols

Detailed Step-by-Step Methodology for Pilot-Scale Synthesis

This protocol is a general guideline and should be adapted and optimized based on your specific equipment and safety procedures.

  • Reactor Setup:

    • Charge a clean, dry, and inerted glass-lined reactor with the appropriate volume of toluene.

    • Ensure the reactor is equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a port for controlled liquid addition.

    • Start the stirrer at a moderate speed.

  • Reagent Charging:

    • Add finely powdered anhydrous potassium carbonate to the reactor.

    • Add the phase-transfer catalyst (e.g., TBAB).

    • Add diethyl malonate to the stirred suspension.

  • Reaction Initiation:

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C).

    • Once the temperature is stable, begin the slow, controlled addition of 2-(bromomethyl)-3-bromopropene via a metering pump over 2-4 hours.

    • Closely monitor the internal temperature. If a significant exotherm is observed, slow down the addition rate and/or increase cooling.

  • Reaction Monitoring and Completion:

    • After the addition is complete, maintain the reaction at temperature and monitor its progress by GC analysis of aliquots taken periodically.

    • The reaction is typically complete when the starting materials are consumed (usually 6-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene to recover any dissolved product.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to remove the solvent.

    • Purify the crude product by fractional distillation under high vacuum. Collect the fraction corresponding to this compound.

Experimental_Workflow cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Charge Toluene B Add K2CO3 and TBAB A->B C Add Diethyl Malonate B->C D Heat to 70°C C->D E Slowly add Alkylating Agent D->E F Monitor Temperature and Reaction Progress (GC) E->F G Cool and Quench with Water F->G H Separate Layers G->H I Extract Aqueous Layer H->I J Wash and Dry Organic Layer I->J K Solvent Removal J->K L Fractional Vacuum Distillation K->L M Collect Pure Product L->M

Caption: Step-by-step experimental workflow for the scaled-up synthesis.

References

  • PTC C-Alkylation of Malonate. Phase Transfer Catalysis. [Link]

  • Diethyl malonate Safety Data Sheet. Carl ROTH. [Link]

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Validation & Comparative

A Comparative Analysis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate in the Realm of Strained Ring Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of strained carbocycles is paramount for innovative molecular design. This guide provides an in-depth comparison of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate, a highly functionalized and electron-deficient methylenecyclopropane (MCP), with its counterparts bearing varying electronic and steric profiles. By examining key reaction classes—cycloadditions, ring-opening reactions, and polymerizations—supported by experimental data, we aim to elucidate the unique chemical behavior of this versatile building block.

Methylenecyclopropanes (MCPs) are a class of highly strained molecules that have garnered significant attention in organic synthesis due to their propensity to undergo a variety of transformations, driven by the release of approximately 40 kcal/mol of ring strain.[1] This inherent reactivity makes them valuable three-carbon synthons for the construction of complex molecular architectures. The reactivity of MCPs can be finely tuned by the nature of the substituents on the cyclopropane ring and the exocyclic double bond. This compound is of particular interest due to the presence of two electron-withdrawing ester groups, which significantly influence its electronic properties and subsequent chemical behavior.

Physical and Chemical Properties at a Glance

A fundamental understanding of a molecule's properties is crucial for predicting its reactivity. Below is a comparison of the key computed properties of this compound and a representative less-substituted analogue, 2-methyl-1-methylenecyclopropane.

PropertyThis compound2-Methyl-1-methylenecyclopropaneReference
Molecular Formula C₁₀H₁₄O₄C₅H₈[2]
Molecular Weight 198.22 g/mol 68.12 g/mol [2]
Topological Polar Surface Area 52.6 Ų0 Ų[2]
XLogP3-AA 1.21.5[2]

The presence of the two ester groups in this compound dramatically increases its polarity, as indicated by the topological polar surface area, compared to the nonpolar hydrocarbon structure of 2-methyl-1-methylenecyclopropane. This difference in polarity has profound implications for solubility and interactions with catalysts and reagents.

Synthesis of this compound: A Practical Approach

A plausible synthetic approach for this compound would involve the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base to form diethyl cyclopropane-1,1-dicarboxylate, followed by a subsequent functionalization and elimination sequence to introduce the exocyclic methylene group. A general procedure for the formation of the cyclopropane-1,1-dicarboxylate core is available in Organic Syntheses.[4]

Comparative Reactivity: A Deeper Dive

The true utility of a chemical building block is revealed through its reactivity in various chemical transformations. Here, we compare the performance of this compound with other MCPs in key reaction types.

Cycloaddition Reactions

[3+2] cycloadditions are a powerful tool for the construction of five-membered rings. Palladium-catalyzed intramolecular [3+2] cycloadditions of methylenecyclopropanes with alkynes have been shown to be stereospecific.[5] The electron-withdrawing nature of the substituents on the MCP can significantly impact the facility of these reactions.

While specific comparative kinetic data for this compound in these reactions is scarce in the literature, it is generally understood that electron-deficient MCPs can exhibit altered reactivity profiles compared to their electron-rich or neutral counterparts. For instance, in Diels-Alder reactions, the electronic nature of both the diene and dienophile is critical.[6] The electron-deficient double bond in this compound would be expected to react more readily with electron-rich dienes.

A generalized workflow for a palladium-catalyzed intramolecular [3+2] cycloaddition is depicted below. The choice of catalyst and ligands is crucial for achieving high yields and stereoselectivity.[5]

G cluster_product Product MCP Substituted MCP Reaction_Vessel Reaction Mixture MCP->Reaction_Vessel Alkyne Tethered Alkyne Alkyne->Reaction_Vessel Pd_catalyst Pd₂(dba)₃ Pd_catalyst->Reaction_Vessel Ligand P(O-iPr)₃ Ligand->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Temperature Heat Temperature->Reaction_Vessel Cycloadduct Bicyclic Product Reaction_Vessel->Cycloadduct [3+2] Cycloaddition

Caption: Generalized workflow for a Pd-catalyzed intramolecular [3+2] cycloaddition of a methylenecyclopropane.

Ring-Opening Reactions

The high ring strain of MCPs makes them susceptible to ring-opening reactions under various conditions, including the presence of Lewis acids.[7][8][9][10] The regioselectivity of the ring opening is highly dependent on the substituents present on the cyclopropane ring.

For this compound, the electron-withdrawing ester groups are expected to stabilize the developing negative charge on the adjacent carbon upon nucleophilic attack, thus influencing the site of ring cleavage. In contrast, MCPs with electron-donating groups would favor the formation of a cationic intermediate at a different position.

A study on the Lewis acid-mediated ring-opening of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates demonstrated that the choice of Lewis acid can dictate the reaction pathway, leading to either cyclopentenes or E,E-1,3-dienes.[11] While this study does not directly involve an exocyclic methylene group, it highlights the profound influence of substituents and reagents on the outcome of cyclopropane ring-opening reactions.

The general mechanism for a Lewis acid-catalyzed ring-opening reaction with a nucleophile is illustrated below.

G MCP Methylenecyclopropane Intermediate Carbocationic Intermediate MCP->Intermediate + Lewis Acid Lewis_Acid Lewis Acid (e.g., Sc(OTf)₃) Nucleophile Nucleophile (e.g., R-OH) Product Ring-Opened Product Intermediate->Product + Nucleophile

Caption: Simplified mechanism of Lewis acid-catalyzed ring-opening of an MCP.

Rearrangement Reactions

Thermal and transition metal-catalyzed rearrangements of MCPs provide access to a variety of isomeric structures. For instance, PtCl₂ catalyzes the rearrangement of alkylidenecyclopropanes to cyclobutene derivatives.[12][13] The electronic nature of the substituents on the exocyclic double bond can influence the rate and outcome of these rearrangements. A study on the palladium-catalyzed ring enlargement of aryl-substituted MCPs showed a strong dependence on the electronic nature of the aryl substituent.[5][14] Electron-donating groups on the aryl ring generally facilitate the reaction.

The thermal rearrangements of methylenecyclopropanecarboxylic acids have been shown to yield mixtures of lactones and dihydrofuranones, with the product ratio being dependent on the position of the substituents.[3][7][14] This further underscores the critical role of substituent effects in directing the reactivity of MCPs.

Conclusion and Future Outlook

This compound stands out as a highly functionalized and electron-deficient building block in the diverse family of methylenecyclopropanes. Its unique electronic properties, conferred by the gem-diester functionality, significantly influence its reactivity in cycloaddition, ring-opening, and rearrangement reactions. While direct comparative studies with other MCPs are somewhat limited in the literature, the existing knowledge of fundamental organic reaction mechanisms allows for informed predictions of its chemical behavior.

The electron-deficient nature of this compound makes it a complementary substrate to the more commonly studied electron-rich or neutral MCPs. This opens up avenues for novel synthetic strategies, particularly in reactions where inverse electron demand is favorable. Further quantitative studies directly comparing the reaction kinetics and outcomes of this versatile molecule with a broader range of substituted MCPs are warranted and will undoubtedly unlock its full potential in the synthesis of complex molecules for applications in drug discovery and materials science.[15]

References

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  • 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER. LookChem. [Link] (accessed Jan 19, 2026).

  • Rondan, N. G.; Domelsmith, L. N.; Houk, K. N.; Levin, R. H. The relative rates of electron-rich and electron-deficient alkene cycloadditions to benzyne. Enhanced electrophilicity as a consequence of alkyne bending distortions. Tetrahedron Lett.1979, 20 (38), 3237–3240. DOI: 10.1016/S0040-4039(01)95383-1.
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  • Domingo, L. R.; et al. MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of (Z)-N-methyl-C-(2-furyl)-nitrone with but-2-ynedioic acid and the bioactivity of the reaction products. RSC Adv., 2023, 13, 28859-28870. DOI: 10.1039/D3RA05118A.
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A Senior Application Scientist's Guide to Spectroscopic Data Validation: A Comparative Analysis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the spectroscopic data validation of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate. In the absence of a complete, publicly available experimental dataset for our target compound, we will leverage predictive analysis based on foundational spectroscopic principles and compare these predictions with experimentally obtained data for two structurally significant analogs: Diethyl cyclopropane-1,1-dicarboxylate and Diethyl 2-vinylcyclopropane-1,1-dicarboxylate. This comparative methodology not only illuminates the unique spectral features of the target molecule but also serves as a practical framework for spectroscopic problem-solving in a real-world research environment.

The Imperative of Multi-technique Spectroscopic Validation

The structural elucidation of an organic molecule is rarely, if ever, achieved with a single analytical technique. A robust validation strategy employs a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. The synergy of these techniques allows for a self-validating system where the data from one method corroborates the interpretations of another. Our analysis will focus on the "big four" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Experimental Protocols: A Foundation of Quality Data

The integrity of any spectroscopic validation rests upon the quality of the acquired data. The following are detailed, step-by-step methodologies for obtaining high-quality spectra, representing best practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a proton (¹H) NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a carbon-13 (¹³C) NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (Electron Ionization - EI):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation of mixtures.

  • Data Acquisition:

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z.

Spectroscopic Data Validation Workflow

The following diagram illustrates a logical workflow for the validation of spectroscopic data, emphasizing the interconnectedness of the different techniques.

G cluster_0 Data Acquisition cluster_1 Initial Interpretation cluster_2 Cross-Validation & Structure Elucidation cluster_3 Final Confirmation A ¹H NMR E Proton Environments & Coupling A->E B ¹³C NMR F Carbon Skeleton & Functional Groups B->F C IR G Functional Groups Present C->G D MS H Molecular Ion & Fragmentation Pattern D->H I Proposed Structure E->I F->I G->I H->I J Validated Structure I->J Consistent Data?

Caption: A workflow for spectroscopic data validation.

Comparative Spectroscopic Analysis

This compound (Predicted Data)
Spectroscopic Technique Predicted Key Features Rationale
¹H NMR - Two distinct signals for the diastereotopic cyclopropyl protons (~1.5-2.0 ppm).- A signal for the vinylic protons of the methylene group (~5.5-6.0 ppm).- A quartet for the methylene protons of the ethyl groups (~4.2 ppm).- A triplet for the methyl protons of the ethyl groups (~1.3 ppm).The gem-dicarboxylate group renders the two protons on the C3 of the cyclopropane ring diastereotopic. The exocyclic double bond will have characteristic chemical shifts for its vinylic protons. The ethyl ester groups will show the classic quartet-triplet pattern due to spin-spin coupling.
¹³C NMR - A quaternary carbon of the cyclopropane ring (~30-40 ppm).- A methylene carbon of the cyclopropane ring (~20-30 ppm).- A quaternary carbon of the double bond (~140-150 ppm).- A methylene carbon of the double bond (~110-120 ppm).- Carbonyl carbons of the ester groups (~170 ppm).- Methylene carbons of the ethyl groups (~60 ppm).- Methyl carbons of the ethyl groups (~14 ppm).The strained cyclopropane ring and the presence of the electron-withdrawing ester groups will influence the chemical shifts of the ring carbons. The sp² hybridized carbons of the methylene group will appear in the typical alkene region of the spectrum. The ester carbons will have characteristic shifts in the downfield region.
IR (cm⁻¹) - C=O stretch of the ester groups (~1730 cm⁻¹).- C=C stretch of the alkene (~1650 cm⁻¹).- C-H stretch of the alkene (~3080 cm⁻¹).- C-H stretches of the alkanes (~2850-3000 cm⁻¹).- C-O stretch of the esters (~1100-1300 cm⁻¹).The carbonyl stretch is a strong, characteristic absorption for esters. The C=C stretch of the exocyclic double bond will also be present, though it may be of medium intensity. The C-H stretches for both sp² and sp³ hybridized carbons will be observable.
Mass Spec (m/z) - Molecular ion peak (M⁺) at m/z 198.- Fragments corresponding to the loss of an ethoxy group (-OCH₂CH₃, m/z 153).- Fragments corresponding to the loss of a carboxylic ester group (-COOCH₂CH₃, m/z 125).- Other fragments resulting from the cleavage of the cyclopropane ring.The molecular ion peak will correspond to the molecular weight of the compound. The ester groups are prone to fragmentation, leading to characteristic losses. The strained cyclopropane ring can also undergo fragmentation.
Diethyl cyclopropane-1,1-dicarboxylate (Experimental Data)
Spectroscopic Technique Observed Key Features Reference
¹H NMR - Singlet for the four cyclopropyl protons at ~1.43 ppm.- Quartet for the methylene protons of the ethyl groups at ~4.20 ppm.- Triplet for the methyl protons of the ethyl groups at ~1.28 ppm.
¹³C NMR - Quaternary carbon of the cyclopropane ring at ~29.5 ppm.- Methylene carbons of the cyclopropane ring at ~17.5 ppm.- Carbonyl carbons of the ester groups at ~170.8 ppm.- Methylene carbons of the ethyl groups at ~61.2 ppm.- Methyl carbons of the ethyl groups at ~14.1 ppm.
IR (cm⁻¹) - Strong C=O stretch at ~1725 cm⁻¹.- C-H stretches of the alkanes at ~2980-3010 cm⁻¹.- Strong C-O stretches at ~1180 and 1270 cm⁻¹.
Mass Spec (m/z) - Molecular ion peak (M⁺) at m/z 186.- Prominent fragment at m/z 141 (loss of -OC₂H₅).- Fragment at m/z 113 (loss of -COOC₂H₅).
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (Experimental Data)
Spectroscopic Technique Observed Key Features Reference
¹H NMR - Complex multiplets for the cyclopropyl and vinyl protons in the range of ~1.2-2.5 ppm and ~5.0-5.8 ppm.- Quartet for the methylene protons of the ethyl groups at ~4.15 ppm.- Triplet for the methyl protons of the ethyl groups at ~1.25 ppm.
¹³C NMR - Signals for the cyclopropyl carbons between ~20-40 ppm.- Signals for the vinyl carbons at ~117 ppm and ~135 ppm.- Carbonyl carbons of the ester groups at ~169 and ~171 ppm.- Methylene carbons of the ethyl groups at ~61 ppm.- Methyl carbons of the ethyl groups at ~14 ppm.
IR (cm⁻¹) - C=O stretch at ~1730 cm⁻¹.- C=C stretch at ~1640 cm⁻¹.- C-H stretches for sp² and sp³ carbons.
Mass Spec (m/z) - Molecular ion peak (M⁺) at m/z 212.- Fragments corresponding to losses of ethoxy and carboxylic ester groups.

Discussion and Comparative Validation

The predicted data for this compound shows distinct differences from its structural analogs, providing a clear path for its identification.

  • ¹H NMR: The key differentiator for our target compound is the presence of vinylic proton signals for the exocyclic methylene group, which are absent in Diethyl cyclopropane-1,1-dicarboxylate. Compared to Diethyl 2-vinylcyclopropane-1,1-dicarboxylate, the chemical shifts and coupling patterns of the olefinic protons would be different, reflecting the change from a vinyl group to a methylene group.

  • ¹³C NMR: The presence of two sp² hybridized carbons (one quaternary, one methylene) is a unique feature of the target compound. Diethyl cyclopropane-1,1-dicarboxylate lacks any sp² carbons, while Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has two sp² carbons that are both part of a CH and a CH₂ group.

  • IR Spectroscopy: The C=C stretching frequency for the exocyclic double bond in our target compound is expected to be around 1650 cm⁻¹, which would be absent in the spectrum of Diethyl cyclopropane-1,1-dicarboxylate.

  • Mass Spectrometry: While all three compounds will exhibit fragmentation patterns characteristic of diethyl esters, the molecular ion peak is the most direct indicator of the compound's identity: m/z 198 for the target, 186 for the saturated analog, and 212 for the vinyl analog.

Conclusion

This guide has outlined a comprehensive, multi-technique approach to the spectroscopic data validation of this compound. By combining predictive analysis with a comparative study of experimentally characterized analogs, we have established a robust framework for structural elucidation. The causality behind experimental choices, the emphasis on a self-validating system of cross-verification, and the grounding in established spectroscopic principles provide a trustworthy and authoritative methodology for researchers in the chemical and pharmaceutical sciences. The successful application of this workflow ensures the unambiguous identification of molecules, a critical step in advancing scientific discovery and development.

References

  • PubChem. Diethyl cyclopropane-1,1-dicarboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Guide to Modern Cyclopentane Synthesis: Exploring Alternatives to Methylene-cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Conventional [3+2] Annulation

The cyclopentane ring is a cornerstone of organic synthesis, forming the core scaffold of a vast array of natural products, pharmaceuticals, and complex molecular architectures. For decades, synthetic chemists have relied on a toolbox of reactions to construct this versatile five-membered carbocycle. Among these, the [3+2] cycloaddition of activated methylenecyclopropanes, such as Diethyl 2-methylenecyclopropane-1,1-dicarboxylate, has served as a reliable strategy. This approach leverages the inherent ring strain of the cyclopropane to act as a 1,3-dipole equivalent, reacting with an electron-deficient alkene to form the cyclopentane ring.

While effective, the reliance on a specific class of reagents can limit the accessible chemical space and functional group tolerance. Modern synthetic challenges demand a broader repertoire of methods that offer enhanced control over stereochemistry, improved atom economy, and access to diverse substitution patterns. This guide provides a comprehensive comparison of leading alternative strategies to the classical methylenecyclopropane approach. We will delve into the mechanistic underpinnings, compare performance with supporting experimental data, and provide detailed protocols for key transformations, empowering researchers to select the optimal synthetic route for their specific target.

Benchmark_Reaction Figure 1. Benchmark [3+2] Cycloaddition cluster_reactants cluster_products R1 This compound P1 Functionalized Cyclopentane R1->P1 Lewis Acid or Heat R2 + Electron-Deficient Alkene R2->P1

Caption: Figure 1. Benchmark [3+2] Cycloaddition.

The Classic Reimagined: Vinylcyclopropane-Cyclopentene Rearrangement

One of the most fundamental and powerful alternatives is the thermal or metal-catalyzed rearrangement of vinylcyclopropanes. First discovered in the late 1950s, this reaction has become a mainstay for cyclopentene synthesis.[1] The transformation proceeds through the cleavage of the cyclopropane's internal bond, which is allylic to the vinyl group, to generate a diradical intermediate that subsequently cyclizes to form the more stable five-membered ring.[2]

Mechanistic Insight: The reaction's driving force is the release of approximately 27 kcal/mol of ring strain from the cyclopropane. While the reaction can be induced thermally, temperatures are often high (above 300 °C). The introduction of transition metal catalysts (e.g., Rh, Pd, Cu) can dramatically lower the activation energy, allowing the rearrangement to proceed under much milder conditions. The choice between thermal and catalytic methods often depends on the substrate's thermal stability and the desired stereochemical outcome.

VCPR_Mechanism Figure 2. Mechanism of Vinylcyclopropane Rearrangement VCP Vinylcyclopropane Diradical [ Allylic Diradical Intermediate ] VCP->Diradical Δ or [M] cat. CP Cyclopentene Diradical->CP Ring Closure Domino_Workflow Figure 3. Rhodium-Catalyzed Domino Reaction Workflow cluster_start Starting Materials VDA Vinyldiazoacetate Ylide Oxonium Ylide Formation VDA->Ylide AA Allyl Alcohol AA->Ylide CAT [Rh₂(S-DOSP)₄] CAT->Ylide Sigmatropic [2,3]-Sigmatropic Rearrangement Ylide->Sigmatropic OxyCope Oxy-Cope Rearrangement Sigmatropic->OxyCope KetoEnol Keto-Enol Tautomerization OxyCope->KetoEnol Ene Carbonyl Ene Reaction KetoEnol->Ene Product Highly Functionalized Cyclopentane Ene->Product

Caption: Figure 3. Rhodium-Catalyzed Domino Reaction Workflow.

Experimental Data: The power of this method is evident in its broad scope and excellent stereoselectivity.

EntryVinyldiazoacetate (R¹)Allyl Alcohol (R²)Yield (%)ee (%)
1Phenyl3,3-dimethyl9592
24-MeO-Phenyl3,3-dimethyl8594
3Ethyl3,3-dimethyl7598
4Phenyl3-methyl-3-butenyl8192
Table 2. Representative Data for the Asymmetric Domino Cyclopentane Synthesis.
[3]
Detailed Experimental Protocol

Synthesis of Cyclopentane 7a (Table 2, Entry 1 adaptation): [3]To a solution of dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄, 0.005 mmol) in anhydrous dichloromethane (1.0 mL) at 23 °C is added a solution of 3,3-dimethylallyl alcohol (0.5 mmol) in dichloromethane (1.0 mL). To this stirring solution is added a solution of styryldiazoacetate (0.6 mmol) in dichloromethane (3.0 mL) via syringe pump over 4 hours. Upon complete addition, the reaction mixture is stirred for an additional 1 hour. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography (10% ethyl acetate in hexanes) to afford the cyclopentane product as a colorless oil.

Phosphine Catalysis: A [3+2] Annulation with Allenoates

A distinct and highly effective catalytic approach utilizes phosphines to mediate the [3+2] annulation of allenoates with bifunctional malonates. [4]This strategy, developed by the Smith group, provides access to a diverse array of functionalized cyclopentanes with excellent enantioselectivity.

Mechanistic Distinction: Unlike the Lu annulation where allenoates act as a three-carbon (3C) synthon, this methodology leverages the allenoate as a two-carbon (2C) synthon. The phosphine catalyst initially adds to the allenoate to form a phosphonium intermediate. The bifunctional malonate then acts as the three-carbon component, adding to the intermediate, followed by a catalyst-controlled diastereoselective cyclization. Elimination of the catalyst furnishes the enantioenriched cyclopentane product. This orthogonal reactivity profile opens up new avenues for cyclopentanoid construction. [4] Performance Data: The reaction demonstrates high stereoselectivity across a range of substrates.

EntryAllenoate (R¹)Malonate (R²)Yield (%)erdr
1EthylPhenyl8597:3>9:1
2Methyl2-Naphthyl9096:4>9:1
3t-Butyl4-Cl-Phenyl7895:5>9:1
4Ethyl2-Thienyl8198:2>9:1
Table 3. Phosphine-Catalyzed Enantioselective Cyclopentane Synthesis.
[4]

Other Key Strategies at a Glance

To provide a broader perspective, several other powerful methods warrant consideration:

  • Pauson-Khand Reaction: A formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt complexes, to yield cyclopentenones. It is a robust method for building fused ring systems. [5]* [3+2] Cycloaddition of Donor-Acceptor (D-A) Cyclopropanes: These highly reactive cyclopropanes, substituted with both an electron-donating and an electron-accepting group, readily undergo ring-opening with Lewis acids to form a 1,3-zwitterion, which can be trapped by various dipolarophiles, including ketenes, to form cyclopentanones. [6][7]* Radical [3+2] Cycloadditions: Modern photoredox catalysis has enabled novel radical-mediated pathways. These reactions can proceed under very mild conditions and offer unique reactivity and functional group compatibility, allowing for the synthesis of complex structures like difluorocyclopentanones. [8]

Comparative Analysis and Outlook

The choice of a synthetic method is always dictated by the specific target molecule, required stereochemistry, and available starting materials. The alternatives to this compound presented here offer a powerful and diverse set of tools for the modern synthetic chemist.

MethodKey ReagentsCatalyst / ConditionsStereocontrolKey AdvantagesLimitations
Benchmark [3+2] Methylenecyclopropane, AlkeneLewis Acid / HeatSubstrate / ReagentWell-established, reliable.Limited substrate scope, can require harsh conditions.
Vinylcyclopropane Rearr. VinylcyclopropaneThermal or Transition MetalGood to ExcellentAtom economical, convergent.High temperatures for thermal variant, substrate synthesis.
Rh-Domino Reaction Vinyldiazoacetate, Allyl AlcoholChiral Rhodium CatalystExcellentHigh complexity from simple precursors, outstanding stereocontrol.Requires diazo compounds, catalyst cost.
Phosphine-Catalyzed [3+2] Allenoate, Bifunctional MalonateChiral Phosphine CatalystExcellentOrthogonal reactivity, high enantioselectivity.Substrate scope can be catalyst-dependent.
Pauson-Khand Reaction Alkene, Alkyne, COCobalt / Other MetalsGood to ExcellentAccess to cyclopentenones, good for fused systems.Use of toxic CO gas, stoichiometric metal often required.
Table 4. Overall Comparison of Key Cyclopentane Synthesis Strategies.

References

  • Smith, M. S. et al. Enantioselective Synthesis of Cyclopentanes by Phosphine-Catalyzed β,γ-Annulation of Allenoates. Organic Letters.

  • Fulop, F. et al. Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers. Monatshefte für Chemie - Chemical Monthly.

  • Davies, H. M. L. et al. Asymmetric synthesis of highly functionalized cyclopentanes by a rhodium- and scandium-catalyzed five-step domino sequence. Chemical Science.

  • Davies, H. M. L. et al. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PubMed Central.

  • Ferreira, V. F. et al. Synthesis of Chiral Cyclopentenones. Chemical Reviews.

  • Marcos, I. S. et al. Multicomponent Domino Reaction in the Asymmetric Synthesis of Cyclopentan[c]pyran Core of Iridoid Natural Products. Molecules.

  • Jana, C. K. et al. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry.

  • Jana, C. K. et al. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. American Chemical Society.

  • Hudlicky, T. & Reed, J. W. The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions.

  • Hopf, H. The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry.

  • Beaudry, C. M. Synthesis of natural products containing fully functionalized cyclopentanes. Oregon State University.

  • Organic Chemistry Portal. Cyclopentane Synthesis. Organic Chemistry Portal.

  • Gajewski, J. J. Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews.

  • Wikipedia. Vinylcyclopropane rearrangement. Wikipedia.

  • Zou, J-J. et al. Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring. ACS Omega.

  • Hudlicky, T. Vinylcyclopropane−cyclopentene rearrangement in terpene synthesis. ResearchGate.

  • Lathrop, S. P. & Rovis, T. AHCC tandem reaction for the synthesis of cyclopentanone derivatives. ResearchGate.

  • Paquette, L. A. Vinylcyclopropane rearrangements. ResearchGate.

  • Meng, F. Catalytic enantioselective synthesis of cyclopropanes. ResearchGate.

  • Domingo, L. R. Domino reaction between the oxirane 1a and 2-cyclopentenone (4). ResearchGate.

  • Baran, P. S. Cyclopentane Synthesis. Baran Lab, Scripps Research.

  • Nakamura, E. & Yamago, S. Use of methylenecyclopropanone ketals for cyclopentane synthesis. A new efficient thermal [3 + 2] cycloaddition. Journal of the American Chemical Society.

  • Wang, C. et al. A radical [3 + 2]-cycloaddition reaction for the synthesis of difluorocyclopentanones. Organic Chemistry Frontiers.

  • Piechota, M. et al. Visible Light Promoted [3+2]-Cycloaddition for the Synthesis of Cyclopenta[b]chromenocarbonitrile Derivatives. The Journal of Organic Chemistry.

  • Pauson, P. L. & Khand, I. U. The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions.

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A Mechanistic and Performance-Based Comparison of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic organic chemistry, the choice of reagents and methodologies is paramount to achieving desired molecular architectures with efficiency and precision. Diethyl 2-methylenecyclopropane-1,1-dicarboxylate (DMCPD) has emerged as a versatile and highly reactive building block, offering unique pathways to a variety of carbocyclic and heterocyclic scaffolds. This guide provides an in-depth, objective comparison of DMCPD's performance in key chemical transformations against established alternative methods, supported by experimental data and mechanistic insights.

Introduction to this compound: A Strain-Driven Reagent

This compound is a highly strained molecule due to the presence of a three-membered ring and an exocyclic double bond. This inherent ring strain, estimated to be around 39 kcal/mol, is the driving force behind its diverse reactivity, making it an attractive substrate for a range of chemical transformations. The electron-withdrawing diethyl dicarboxylate moiety further activates the molecule, influencing its reactivity in cycloaddition and ring-opening reactions.

Core Applications and Mechanistic Pathways

The utility of DMCPD in synthetic chemistry primarily revolves around two major reaction pathways: cycloaddition reactions to form five-membered rings and ring-opening reactions to generate functionalized linear chains. This guide will delve into the mechanistic underpinnings of these transformations and compare their outcomes with alternative synthetic strategies.

I. [3+2] Cycloaddition Reactions: The Gateway to Functionalized Cyclopentanes

One of the most powerful applications of DMCPD is its participation in [3+2] cycloaddition reactions, providing a direct route to highly functionalized cyclopentane rings. These reactions are often catalyzed by transition metals, particularly palladium.

A. Palladium-Catalyzed [3+2] Cycloaddition of DMCPD

In a typical palladium-catalyzed [3+2] cycloaddition, a Pd(0) catalyst initiates the reaction by oxidative addition to the strained C-C bond of the methylenecyclopropane ring. This forms a trimethylenemethane (TMM)-palladium intermediate, which then undergoes a cycloaddition with an electron-deficient alkene to afford the cyclopentane product.

General Reaction Scheme:

Caption: Palladium-catalyzed [3+2] cycloaddition of DMCPD.

This methodology offers a convergent and often stereoselective route to densely functionalized five-membered rings.

B. Alternative Method: Tandem Michael Addition/Intramolecular Alkylation

A classic and widely used alternative for the synthesis of functionalized cyclopentanes is the tandem Michael addition of a malonate derivative to an α,β-unsaturated ketone, followed by an intramolecular alkylation.

General Reaction Scheme:

Caption: Tandem Michael addition for cyclopentane synthesis.

C. Performance Comparison: DMCPD [3+2] Cycloaddition vs. Tandem Michael Addition
FeatureDMCPD [3+2] CycloadditionTandem Michael Addition/Alkylation
Atom Economy High (all atoms from both reactants are incorporated)Moderate (loss of leaving groups from the alkylating agent)
Stereoselectivity Often high, controllable with chiral ligands[1]Can be challenging to control multiple stereocenters
Substrate Scope Broad for electron-deficient alkenesBroad for enones and malonates
Reaction Conditions Mild to moderate temperatures, requires a catalystOften requires strong bases and harsher conditions
Functional Group Tolerance Generally good, but can be sensitive to catalyst poisoningCan be limited by the use of strong bases
Yields Generally good to excellentVariable, can be affected by side reactions

Supporting Experimental Data:

While a direct head-to-head comparison under identical conditions is scarce in the literature, representative examples highlight the strengths of each method. Palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes with alkylidene azlactones have been shown to produce substituted cyclopentanes with high diastereoselectivity and enantioselectivity.[1] In contrast, while the double Michael addition can be effective for creating multiple stereocenters, achieving high diastereoselectivity can be challenging.[2]

II. Ring-Opening Reactions: Access to Acyclic Scaffolds

The inherent strain in the DMCPD ring can be harnessed to drive ring-opening reactions, providing access to highly functionalized acyclic molecules that would be challenging to synthesize through other means.

A. Lewis Acid-Catalyzed Ring-Opening of DMCPD with Nucleophiles

Lewis acids can activate the exocyclic double bond of DMCPD, facilitating nucleophilic attack and subsequent ring opening. This process generates a homoallylic species with the nucleophile incorporated at the terminus of a four-carbon chain.

Mechanistic Pathway:

Caption: Lewis acid-catalyzed ring-opening of DMCPD.

This reaction is particularly useful for introducing a variety of functional groups, including alcohols, phenols, carboxylic acids, and thiols, onto a carbon backbone.[3]

B. Alternative Method: Epoxide Ring-Opening

A common alternative for the synthesis of 1,2-difunctionalized acyclic systems is the ring-opening of epoxides with nucleophiles. This reaction can be catalyzed by either acid or base.

General Reaction Scheme:

Caption: Nucleophilic ring-opening of an epoxide.

C. Performance Comparison: DMCPD Ring-Opening vs. Epoxide Ring-Opening
FeatureDMCPD Ring-OpeningEpoxide Ring-Opening
Product Structure Homoallylic (1,4-difunctionalized)Vicinal (1,2-difunctionalized)
Regioselectivity Generally high, with nucleophilic attack at the terminal carbonCan be an issue, dependent on substrate and conditions[4]
Stereoselectivity Can be stereoselective, depending on the substrate and catalystOften highly stereospecific (anti-addition in SN2)
Substrate Availability DMCPD and derivatives are readily synthesizedA wide variety of epoxides are commercially available or easily prepared
Reaction Conditions Typically requires a Lewis acid catalystCan be performed under acidic or basic conditions

Discussion:

The choice between these two methodologies is largely dictated by the desired final product. DMCPD ring-opening provides access to 1,4-dicarbonyl precursors and other homoallylic systems, while epoxide ring-opening is the method of choice for synthesizing 1,2-diols and related vicinal compounds. The regioselectivity of DMCPD ring-opening is a key advantage, often proceeding with high predictability.

Experimental Protocols

Protocol 1: Palladium-Catalyzed [3+2] Cycloaddition of DMCPD with an Electron-Deficient Alkene

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (DMCPD)

  • Electron-deficient alkene (e.g., dimethyl maleate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to form the active Pd(0) catalyst.

  • Add DMCPD (1.0 equiv) and the electron-deficient alkene (1.2 equiv) to the flask.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane derivative.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening of DMCPD with an Alcohol

This protocol is a representative example and may require optimization for specific substrates and nucleophiles.

Materials:

  • This compound (DMCPD)

  • Alcohol (e.g., benzyl alcohol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add DMCPD (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the alcohol (1.5 equiv) to the solution.

  • Slowly add BF₃·OEt₂ (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the homoallylic ether.

Data Presentation: Spectroscopic Characterization

Representative Spectroscopic Data for Diethyl 2-methylcyclopentane-1,1-dicarboxylate (a product of DMCPD hydrogenation): [2]

  • ¹H NMR (CDCl₃): δ 4.17 (q, 4H), 2.50-2.35 (m, 1H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 2H), 1.65-1.50 (m, 2H), 1.25 (t, 6H), 0.95 (d, 3H).

  • ¹³C NMR (CDCl₃): δ 172.5, 61.0, 58.5, 40.0, 34.5, 31.0, 25.0, 16.0, 14.0.

  • IR (neat): ν 2960, 1730 (C=O), 1460, 1370, 1250, 1180, 1030 cm⁻¹.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its strain-driven reactivity enables the efficient construction of complex carbocyclic and heterocyclic frameworks through cycloaddition and ring-opening pathways. When compared to traditional methods, DMCPD often offers advantages in terms of atom economy, stereocontrol, and milder reaction conditions. However, the choice of synthetic strategy will always depend on the specific target molecule, functional group tolerance, and desired stereochemical outcome. This guide provides a framework for researchers to make informed decisions when considering the incorporation of DMCPD into their synthetic endeavors.

References

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A Comparative Guide to Catalytic Systems for Reactions of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex molecular scaffolds is a cornerstone of innovation. Diethyl 2-methylenecyclopropane-1,1-dicarboxylate stands out as a versatile building block, its inherent ring strain and reactive olefinic bond offering a gateway to a diverse array of chemical transformations. The choice of catalytic system is paramount in dictating the reaction pathway and achieving the desired molecular architecture with high efficiency and selectivity. This guide provides an in-depth comparison of prominent catalytic systems for reactions involving this valuable substrate, supported by experimental data and mechanistic insights to inform your synthetic strategies.

Introduction: The Unique Reactivity of this compound

The reactivity of this compound is dominated by the interplay between the strained three-membered ring and the exocyclic double bond. This arrangement makes the molecule susceptible to a variety of transformations, primarily initiated by the cleavage of either the proximal C1-C2 bond or the distal C2-C3/C1-C3 bonds of the cyclopropane ring. The choice of catalyst—be it a transition metal complex, a main-group metal system, or an organocatalyst—plays a crucial role in directing the regioselectivity and stereoselectivity of these transformations. This guide will explore the nuances of palladium, rhodium, magnesium-tin, and organocatalytic systems in harnessing the synthetic potential of this strained carbocycle.

Palladium-Catalyzed Transformations: Versatility in Ring-Opening and Cycloaddition

Palladium catalysts are renowned for their versatility in organic synthesis, and their application to the chemistry of methylenecyclopropanes is no exception.[1] These catalysts can promote a range of reactions, including isomerizations, hydroalkylations, and various modes of cycloaddition.[2][3]

Isomerization and Hydroalkylation

Palladium complexes, such as Pd(PPh₃)₄, in the presence of an acid like acetic acid, can effectively catalyze the isomerization of methylenecyclopropanes to yield 1-substituted or 1,1-disubstituted dienes.[4] This process is believed to proceed through a hydropalladation mechanism. Furthermore, palladium catalysts can facilitate the hydroalkylation of methylenecyclopropanes with nucleophiles like simple hydrazones, which act as carbanion equivalents.[2] This reaction proceeds via a selective C-C σ-bond scission, offering a mild route to C-alkylated terminal alkenes.[2]

[3+2] Cycloadditions

A significant application of palladium catalysis in this context is the formal [3+2] cycloaddition. In these reactions, the methylenecyclopropane acts as a three-carbon synthon. The reaction is initiated by the oxidative addition of a Pd(0) species to the distal C-C bond of the cyclopropane, forming a trimethylenemethane (TMM)-palladium intermediate. This intermediate can then react with a variety of dipolarophiles, such as alkenes, to furnish five-membered rings. The regioselectivity of this process can be influenced by the nature of the substituents on both the methylenecyclopropane and the reacting partner.

Rhodium-Catalyzed Cycloadditions and Rearrangements

Rhodium catalysts offer a complementary approach to palladium, often exhibiting distinct reactivity profiles. While also capable of promoting cycloaddition reactions, rhodium catalysts are particularly noted for their utility in carbonylative ring expansions and enantioselective transformations.[5]

Enantioselective Cyclopropanation

Chiral dirhodium carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds.[1] In the context of this compound, rhodium-catalyzed reactions can be employed to construct complex polycyclic systems with high stereocontrol. For instance, the reaction of electron-deficient alkenes with aryldiazoacetates catalyzed by chiral rhodium complexes can lead to highly enantioselective cyclopropanations.[1]

Carbonylative Ring Expansion

Rhodium catalysts can also mediate the carbonylative ring expansion of aminomethylenecyclopropanes, a transformation that provides access to N-heterobicyclic enones.[5] This reaction proceeds through a mechanism involving C-C bond activation and CO insertion, showcasing the ability of rhodium to orchestrate complex multicomponent reactions.

Magnesium-Tin Catalytic System: A Tunable Approach to Annulation Reactions

A noteworthy and highly selective catalytic system for the annulation of this compound involves a combination of magnesium and tin reagents.[6] This system demonstrates remarkable control over the reaction outcome, allowing for the selective formation of either cyclopentylidenemalonates or spiro[2][7]hexane-1,1-dicarboxylates from the reaction with 1,1-dicyanoalkenes.[6]

The selectivity of the Mg-Sn catalytic system is highly dependent on the choice of solvent and the specific catalyst combination.[6] For instance, the use of a Bu₂SnI₂-MgI₂ catalyst in dichloromethane favors the formation of the spiro[2][7]hexane-1,1-dicarboxylate, which is a formal [2+2] cycloaddition product where the cyclopropane ring remains intact.[6] In contrast, employing MgI₂ alone or the Bu₂SnI₂-MgI₂ system in a solvent like THF leads to the cyclopentylidenemalonate, a product of a distal-bond-cleaved [3+2] annulation.[6]

The proposed mechanism for the [3+2] annulation involves the Lewis acidic magnesium catalyst activating the methylenecyclopropane, leading to the cleavage of the distal bond to form a metal dienolate.[6] This dienolate then adds to the dicyanoalkene, followed by intramolecular alkylation to yield the cyclopentylidene product.[6]

Comparative Performance of Mg-Sn Catalytic Systems
Catalyst SystemSolventMajor ProductProduct TypeReference
Bu₂SnI₂-MgI₂CH₂Cl₂Spiro[2][7]hexane-1,1-dicarboxylate[2+2] Cycloaddition[6]
MgI₂THFCyclopentylidenemalonate[3+2] Annulation[6]
Bu₂SnI₂-MgI₂THFCyclopentylidenemalonate[3+2] Annulation[6]

Organocatalysis: Metal-Free Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative to traditional catalytic systems.[8][9][10] Chiral secondary amines, such as derivatives of proline, can catalyze cascade reactions of α,β-unsaturated aldehydes with various nucleophiles, leading to the enantioselective formation of complex carbocyclic structures.[8]

In the context of this compound, organocatalysis can be envisioned for asymmetric Michael additions or Diels-Alder reactions, where the substrate can act as either the nucleophile or the electrophile after suitable activation. For instance, the enantioselective cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether, provides a route to highly functionalized chiral cyclopropanes.[8] While not directly demonstrated with this compound, this methodology highlights the potential of organocatalysis in constructing chiral cyclopropane-containing molecules.

Mechanistic Insights

The divergent reactivity observed with different catalytic systems stems from their distinct modes of activation of the this compound substrate.

Palladium-Catalyzed [3+2] Cycloaddition Mechanism

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Intermediate_A π-allyl Palladium Complex Pd(0)L_n->Intermediate_A Oxidative Addition (Distal C-C cleavage) MCP This compound MCP->Intermediate_A Intermediate_B Palladacyclopentane Intermediate_A->Intermediate_B [3+2] Cycloaddition Alkene Alkene Alkene->Intermediate_B Intermediate_B->Pd(0)L_n Product Cyclopentane Derivative Intermediate_B->Product Reductive Elimination

Caption: Palladium-catalyzed [3+2] cycloaddition pathway.

Mg-Sn Catalyzed [3+2] Annulation Mechanism

G cluster_1 Catalytic Cycle Mg_Catalyst MgI₂ or Bu₂SnI₂-MgI₂ Intermediate_C Magnesium Dienolate Mg_Catalyst->Intermediate_C Ring Opening (Distal C-C cleavage) MCP This compound MCP->Intermediate_C Intermediate_D Adduct Intermediate_C->Intermediate_D Nucleophilic Addition Dicyanoalkene Dicyanoalkene Dicyanoalkene->Intermediate_D Intermediate_D->Mg_Catalyst Product_2 Cyclopentylidenemalonate Intermediate_D->Product_2 Intramolecular Alkylation

Caption: Mg-Sn catalyzed [3+2] annulation pathway.

Experimental Protocols

Representative Procedure for Mg-Sn Catalyzed [3+2] Annulation

To a solution of this compound (1.0 mmol) and 1,1-dicyanoalkene (1.2 mmol) in anhydrous THF (5 mL) under an argon atmosphere is added MgI₂ (0.1 mmol). The reaction mixture is stirred at the specified temperature (e.g., 40 °C) and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired cyclopentylidenemalonate.

Representative Procedure for Palladium-Catalyzed [3+2] Cycloaddition

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), Pd₂(dba)₃·CHCl₃ (0.025 mmol), and a suitable phosphine ligand (e.g., P(OPh)₃, 0.1 mmol) in anhydrous toluene (5 mL) is heated under an argon atmosphere at the specified temperature (e.g., 80 °C). The reaction progress is monitored by GC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclopentane derivative.

Conclusion

The catalytic transformations of this compound offer a rich landscape for the synthesis of diverse and complex molecular architectures. The choice of catalytic system is a critical parameter that dictates the reaction outcome. Palladium and rhodium catalysts provide versatile platforms for cycloadditions and rearrangements, with opportunities for asymmetric induction. The Mg-Sn system offers a unique and highly tunable method for selective [3+2] annulation or [2+2] cycloaddition, controlled by the reaction conditions. Organocatalysis presents a promising avenue for metal-free, enantioselective transformations. A thorough understanding of the reactivity patterns and underlying mechanisms of these catalytic systems, as presented in this guide, will empower researchers to strategically design and execute novel synthetic routes for applications in drug discovery and materials science.

References

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A Senior Application Scientist's Guide to Confirming the Structure of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, Diethyl 2-methylenecyclopropane-1,1-dicarboxylate (DMCPD) is a molecule of significant interest. Its inherent high ring strain, a consequence of its three-membered ring and exocyclic double bond, makes it a potent and versatile building block. The relief of this strain provides a strong thermodynamic driving force for a variety of chemical transformations, offering pathways to complex molecular architectures that are otherwise difficult to access.[1]

However, this high reactivity also presents a challenge: DMCPD can proceed through multiple reaction pathways, sometimes concurrently, leading to a mixture of products or unexpected molecular arrangements. Consequently, unambiguous structural confirmation of the resulting products is not merely a routine final step but a critical component of the research and development process. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data, to equip researchers with the expertise to confidently elucidate the structures of DMCPD reaction products.

Part 1: The Reactive Landscape of a Strained System

The synthetic utility of DMCPD stems from its susceptibility to undergo several classes of reactions, primarily driven by the opening of the strained cyclopropane ring. Understanding these potential pathways is the first step in predicting and subsequently identifying the reaction products.

  • Ring-Opening Reactions : This is the most common transformation. Depending on the catalyst and nucleophile, the ring can open to form various homoallylic structures. Lewis acids, for instance, catalyze the reaction with alcohols, phenols, and carboxylic acids to yield homoallylic ethers and esters. Similarly, reactions with metal halides produce the corresponding homoallylic halides.[1]

  • Palladium-Catalyzed Transformations : Palladium catalysts are particularly effective in manipulating DMCPD. These reactions can lead to a diverse array of products, including five-membered lactones through cyclodimerization with carbon dioxide[2][3], or C-alkylated terminal alkenes via hydroalkylation with hydrazones.[4]

  • Cycloadditions and Annulations : DMCPD can act as a three-carbon (C3) synthon in cycloaddition reactions. For example, a [3+2] annulation with 1,1-dicyanoalkenes can produce cyclopentylidenemalonates.[5] Interestingly, under different catalytic conditions, a formal [2+2] cycloaddition can occur, yielding spiro[2][6]hexane-1,1-dicarboxylates, demonstrating the fine balance between competing reaction pathways.[5]

  • Rearrangements : Thermally induced pericyclic reactions, such as the Cope rearrangement, can transform DMCPD derivatives into cyclopentene structures.[6]

The choice of reagents and reaction conditions dictates which of these pathways is favored, as summarized in the table below.

Reaction TypeTypical Reagents/CatalystsResulting Product Class
Ring-Opening Lewis Acids (e.g., Sn(OTf)₂, TiCl₄) + Nucleophiles (ROH, RCOOH)Homoallylic ethers/esters
Ring-Opening Metal Halides (e.g., BiCl₃, FeCl₃)Homoallylic halides
Cyclodimerization Palladium(0) complexes + Carbon Dioxide (CO₂)Five-membered lactones
Hydroalkylation Palladium catalysts + HydrazonesC-alkylated terminal alkenes
[3+2] Annulation Bu₂SnI₂−MgI₂ catalyst + Dicyanoalkenes (in THF)Cyclopentylidenemalonates
[2+2] Cycloaddition Bu₂SnI₂−MgI₂ catalyst + Dicyanoalkenes (in CH₂Cl₂)Spiro[2][6]hexane-1,1-dicarboxylates
Cope Rearrangement Heat (Thermal)Cyclopentene derivatives

Part 2: The Analytical Workflow for Unambiguous Structural Confirmation

A robust analytical strategy is paramount. No single technique is sufficient; instead, a combination of spectroscopic and spectrometric methods provides a self-validating system for structural proof. The diagram below illustrates a logical workflow for product analysis.

G cluster_0 Reaction & Purification cluster_1 Primary Structural Analysis cluster_2 Definitive Confirmation (If Needed) Start DMCPD Reaction Purification Work-up & Purification (e.g., Column Chromatography) Start->Purification NMR ¹H & ¹³C NMR Spectroscopy (Connectivity & Framework) Purification->NMR Isolate Pure Product MS Mass Spectrometry (HRMS) (Molecular Formula) NMR->MS Confirm Connectivity XRay Single Crystal X-ray Crystallography (Absolute 3D Structure) NMR->XRay Ambiguous Stereochemistry or Novel Structure Propose Proposed Structure MS->Propose Confirm Formula Final Confirmed Structure XRay->Final Unambiguous Proof Propose->Final Corroborated Structure

Caption: Logical workflow for reaction product structural confirmation.

Comparative Analysis of Core Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitationsCausality in DMCPD Analysis
NMR Spectroscopy Carbon-hydrogen framework, connectivity, stereochemistry. The primary tool for detailed structural elucidation in solution. 2D NMR (COSY, HSQC, HMBC) maps out the entire molecule.Requires pure sample. Can be difficult to interpret complex spectra or distinguish some isomers without extensive 2D analysis.Essential. Distinguishes between ring-opened products (new olefinic protons), cycloadducts (loss of methylene protons, new aliphatic signals), and starting material.[7][8][9]
Mass Spectrometry Molecular weight and elemental formula (HRMS). Extremely sensitive, requires minimal sample. HRMS provides highly accurate mass to confirm the elemental composition. Fragmentation patterns offer structural clues.[10]Isomers have the same mass and often similar fragmentation, making it non-definitive for isomer identification on its own.Essential. Confirms that the product is an isomer of the starting material (in a rearrangement) or has the expected mass of an addition product. Rules out unexpected side reactions.
X-ray Crystallography Unambiguous 3D molecular structure, absolute stereochemistry. The "gold standard" for structural proof. Provides definitive, incontrovertible evidence of atomic positions and bonding.[11][12][13][14]Requires a suitable single crystal, which can be difficult and time-consuming to grow. The structure is in the solid state, which may differ from solution.Crucial for Novelty. When a new, unexpected product is formed or when the relative stereochemistry cannot be determined by NMR, X-ray crystallography is the only way to provide authoritative proof.[15][16]

Part 3: Field-Proven Insights & Experimental Protocols

NMR Spectroscopy: The Story in the Spectrum

The power of NMR lies in its ability to tell a structural story. For DMCPD reactions, the disappearance of the characteristic signals for the exocyclic methylene protons (typically around 4.8-5.0 ppm) is the first indication that a reaction has occurred at that site. The appearance of new signals allows for the confident assignment of the product structure.

Representative ¹H NMR Chemical Shifts for Different Product Scaffolds:

Product TypeKey Structural FeatureExpected ¹H NMR Signal Range (ppm)
Homoallylic Ether/Ester New C=CH₂ group and CH-O-4.9 - 5.2 (vinylic CH₂) and 3.5 - 4.5 (methine)
Cyclopentene Derivative Internal C=C double bond5.5 - 6.0 (alkene protons)
Spiro[2][6]hexane Intact cyclopropane ring, new cyclobutane ring1.5 - 2.8 (complex aliphatic signals)
Five-membered Lactone Ester group within a five-membered ring2.0 - 3.0 (ring CH₂) and 4.0 - 4.5 (CH₂-O)
Protocol: Lewis Acid-Catalyzed Ring-Opening with an Alcohol

This protocol describes a self-validating system where the analytical results directly confirm the success of each step.

Objective: To synthesize a homoallylic ether from DMCPD and confirm its structure.

Workflow Diagram:

G cluster_reaction Synthesis cluster_purification Purification cluster_analysis Confirmation A 1. Combine DMCPD (1 eq) & Benzyl Alcohol (2 eq) in DCM B 2. Add Sn(OTf)₂ (0.1 eq) at room temperature A->B C 3. Stir for 24h (Monitor by TLC) B->C D 4. Quench with H₂O, Extract with DCM C->D E 5. Dry (Na₂SO₄), Concentrate D->E F 6. Purify via Column Chromatography E->F G 7. Obtain ¹H & ¹³C NMR Spectra F->G H 8. Obtain HRMS Data G->H I 9. Compare data to expected homoallylic ether structure H->I

Caption: Step-by-step experimental and analytical workflow.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 mmol) and benzyl alcohol (2.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) (0.1 mmol).

  • Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The causality here is that the disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Quench the reaction by adding distilled water (15 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

  • Structural Validation:

    • NMR Analysis: Acquire ¹H and ¹³C NMR spectra of the purified product. The expected spectrum will show the disappearance of the exocyclic methylene signals of DMCPD and the appearance of new signals corresponding to a terminal alkene and a benzylic ether.

    • HRMS Analysis: Obtain a high-resolution mass spectrum. The measured mass should correspond to the exact mass of the expected homoallylic ether product (C₁₇H₂₂O₄), confirming the addition of one molecule of benzyl alcohol.

This integrated approach, combining predictive knowledge of reaction pathways with a multi-faceted analytical workflow, ensures the trustworthy and authoritative confirmation of product structures in the complex and rewarding chemistry of this compound.

References

  • Ma, S., & Zhang, J. (2002). Lewis Acid-Catalyzed Ring-Opening Reactions of Methylenecyclopropanes with Alcoholic or Acidic Nucleophiles. Organic Letters, 4(13), 2261–2264. [Link]

  • Tang, X., Wei, Y., & Shi, M. (2010). Ring‐Opening Reaction of Methylenecyclopropanes Derived from Methylenecyclopropyl Aldehydes through Cope Rearrangement. European Journal of Organic Chemistry, 2010(31), 6038–6042. [Link]

  • Al-Masum, M., & Yamamoto, Y. (1998). Reaction of methylenecyclopropanes with carbon dioxide catalysed by palladium(0) complexes. Synthesis of five-membered lactones. Journal of the Chemical Society, Chemical Communications, (10), 1063-1064. [Link]

  • Li, J., et al. (2012). Palladium(0)-catalyzed methylenecyclopropanation of norbornenes with vinyl bromides. Organic Letters, 14(17), 4490-4493. [Link]

  • Shi, M., & Chen, Y. (2011). Palladium(0)‐Catalyzed Reaction of Cyclopropylidenecycloalkanes with Carbon Dioxide. Advanced Synthesis & Catalysis, 353(17), 3187-3192. [Link]

  • Xu, B., & Shi, M. (2003). Ring-Opening Reactions of Methylenecyclopropanes Promoted by Metal Halides. Organic Letters, 5(9), 1415–1418. [Link]

  • Li, Z., et al. (2020). Palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones. Chemical Science, 11(20), 5227-5232. [Link]

  • Li, J., et al. (2012). Palladium(0)-Catalyzed Methylenecyclopropanation of Norbornenes with Vinyl Bromides. Organic Letters, 14(17), 4490-4493. [Link]

  • Wei, H. Z., Shi, M., & Wei, Y. (2023). Visible-light-induced reactions of methylenecyclopropanes (MCPs). Chemical Communications, 59(12), 1541-1552. [Link]

  • Xu, B., & Shi, M. (2003). Ring-Opening Reactions of Methylenecyclopropanes Promoted by Metal Halides. Organic Letters, 5(9), 1415-1418. [Link]

  • Barluenga, J., et al. (2007). Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐Unsaturated Fischer Carbene Complexes. Chemistry – A European Journal, 13(24), 6948-6960. [Link]

  • Oonishi, Y., et al. (2017). Catalytic Annulation of Diethyl Methylenecyclopropane-1,1-dicarboxylate with 1,1-Dicyanoalkenes. The Journal of Organic Chemistry, 82(10), 5360-5368. [Link]

  • Danishefsky, S., et al. (2003). The First Examples of Copper-Catalyzed Intramolecular Cyclopropanations of Glycal-Derived Diazoacetates. Journal of the American Chemical Society, 125(48), 14943-14953. [Link]

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A Comparative Guide to the Reproducible Synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The reproducible synthesis of key chemical intermediates is a cornerstone of efficient and reliable research and development. This guide provides an in-depth comparison of published methodologies for the synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate, a valuable building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[1] We will delve into the practical details of two distinct and validated synthetic routes, offering insights into their reproducibility, scalability, and underlying chemical principles.

Introduction to this compound

This compound (CAS 106352-19-6) is a highly functionalized cyclopropane derivative.[2][3] Its strained three-membered ring and the presence of a reactive exocyclic double bond, combined with the dual ester functionalities, make it a versatile precursor for a variety of more complex molecular architectures. The reliable and reproducible synthesis of this compound is therefore of significant interest to the scientific community. This guide will compare two prominent methods for its preparation: a palladium-catalyzed reaction of a gem-dibromocyclopropane with dimethylzinc, and a classical base-mediated cyclization of diethyl malonate with 2,3-dichloro-1-propene.

Method 1: Palladium-Catalyzed Methylene Installation

A modern and efficient method for the synthesis of this compound involves the palladium-catalyzed reaction of a gem-dibromocyclopropane precursor with dimethylzinc. This method offers high yields and excellent purity of the final product.

Experimental Protocol

Step 1: Synthesis of Diethyl 2,2-dibromocyclopropane-1,1-dicarboxylate

  • To a solution of diethyl itaconate (18.6 g, 100 mmol) in chloroform (100 mL) is added bromoform (50.6 g, 200 mmol) and benzyltriethylammonium chloride (0.46 g, 2 mmol).

  • The mixture is cooled to 0 °C, and a 50% aqueous solution of sodium hydroxide (40 mL) is added dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • The reaction mixture is stirred vigorously at room temperature for 24 hours.

  • The layers are separated, and the aqueous layer is extracted with chloroform (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford diethyl 2,2-dibromocyclopropane-1,1-dicarboxylate as a colorless oil.

Step 2: Synthesis of this compound

  • A flame-dried flask is charged with diethyl 2,2-dibromocyclopropane-1,1-dicarboxylate (3.58 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and triphenylphosphine (105 mg, 0.4 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an argon atmosphere.

  • A 1.2 M solution of dimethylzinc in toluene (10 mL, 12 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred at 60 °C for 6 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (20 mL).

  • The mixture is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Mechanistic Insights

The key transformation in this method is the palladium-catalyzed cross-coupling reaction. The catalytic cycle is believed to involve the oxidative addition of the gem-dibromocyclopropane to a Pd(0) species, followed by transmetalation with dimethylzinc and subsequent reductive elimination to form the methylene group.

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Dibromocyclopropane Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Dimethylzinc Dimethyl-Pd(II) Intermediate Dimethyl-Pd(II) Intermediate Transmetalation->Dimethyl-Pd(II) Intermediate Reductive Elimination Reductive Elimination Dimethyl-Pd(II) Intermediate->Reductive Elimination Forms Methylene Reductive Elimination->Pd(0) Regenerates Catalyst Product Product Reductive Elimination->Product

Caption: Palladium-catalyzed methylene installation workflow.

Method 2: Base-Mediated Cyclization

A more traditional and cost-effective approach utilizes the reaction of diethyl malonate with 2,3-dichloro-1-propene in the presence of a strong base. This method avoids the use of expensive palladium catalysts and organozinc reagents.

Experimental Protocol
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous dimethylformamide (DMF, 150 mL) under a nitrogen atmosphere, diethyl malonate (16.0 g, 100 mmol) is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • 2,3-dichloro-1-propene (11.1 g, 100 mmol) is then added dropwise at 0 °C.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is carefully quenched with water (100 mL).

  • The mixture is extracted with diethyl ether (3 x 75 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Mechanistic Insights

This reaction proceeds through a tandem alkylation-cyclization mechanism. The sodium hydride deprotonates diethyl malonate to form a nucleophilic enolate. This enolate then participates in a nucleophilic substitution with 2,3-dichloro-1-propene, followed by an intramolecular cyclization to form the cyclopropane ring.

G Diethyl Malonate Diethyl Malonate Deprotonation Deprotonation Diethyl Malonate->Deprotonation NaH Malonate Enolate Malonate Enolate Deprotonation->Malonate Enolate Nucleophilic Attack Nucleophilic Attack Malonate Enolate->Nucleophilic Attack 2,3-dichloro-1-propene Alkylated Intermediate Alkylated Intermediate Nucleophilic Attack->Alkylated Intermediate Intramolecular Cyclization Intramolecular Cyclization Alkylated Intermediate->Intramolecular Cyclization Forms Cyclopropane Product Product Intramolecular Cyclization->Product

Caption: Base-mediated cyclization workflow.

Performance Comparison

ParameterMethod 1: Palladium-CatalyzedMethod 2: Base-Mediated Cyclization
Reported Yield Typically > 80%60-75%
Purity of Crude Product Generally highMay contain side-products
Reagent Cost Higher (Palladium catalyst, organozinc)Lower (NaH, 2,3-dichloro-1-propene)
Reaction Conditions Milder (60 °C)More forcing (80 °C, requires inert atmosphere)
Scalability Readily scalableScalable, but exothermicity of NaH requires careful control
Key Advantage High yield and selectivityCost-effective, readily available reagents
Key Disadvantage Cost and sensitivity of reagentsModerate yields, potential for side reactions

Conclusion

Both presented methods offer viable and reproducible pathways to this compound. The choice of method will largely depend on the specific requirements of the researcher. For small-scale synthesis where high purity and yield are paramount, the palladium-catalyzed method is advantageous. For larger-scale production where cost is a significant factor, the base-mediated cyclization presents a more economical option, provided that careful optimization and control of reaction conditions are implemented to maximize yield and minimize impurities.

References

  • Suzuki, I., Tsunoi, S., & Shibata, I. (2017). Catalytic Annulation of Diethyl Methylenecyclopropane-1,1-dicarboxylate with 1,1-Dicyanoalkenes. Organic Letters, 19(10), 2536–2539. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of diethyl 2-methylenecyclopropane-1,1-dicarboxylate, a unique and reactive molecule. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the principles that underpin these essential procedures.

Understanding the Compound: A Profile of Reactivity

This compound is a diester featuring a highly strained cyclopropane ring with an exocyclic double bond. This structure is not merely a curiosity; it is a reservoir of potential chemical energy. The ring strain, estimated to be around 41.0 kcal/mol for the parent methylenecyclopropane, makes the molecule susceptible to a variety of reactions, including ring-opening and cycloadditions, often initiated by light, heat, or chemical catalysts.[1] The presence of the electron-withdrawing ester groups further influences its reactivity.

Core Principles of Disposal

The disposal of any reactive chemical is governed by a simple, yet unyielding principle: prevent uncontrolled reactions . This is achieved through careful segregation, proper containment, and clear communication with your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the following minimum PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield in combination with safety glasses.Protects against splashes of the chemical or other reagents.
Hand Protection Nitrile gloves (or other chemically resistant gloves as specified by your institution's chemical hygiene plan).Prevents skin contact.
Body Protection A flame-resistant laboratory coat.Protects against splashes and potential, albeit unlikely, ignition.
Respiratory Protection Generally not required if handling small quantities in a well-ventilated area or chemical fume hood.For larger quantities or in case of a spill, a respirator with an organic vapor cartridge may be necessary. Always consult your EHS department.
Step-by-Step Disposal Protocol

This protocol is designed for small quantities of neat this compound or solutions containing the compound.

1. Waste Collection and Containment:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with organic esters (e.g., glass or high-density polyethylene).

  • Labeling: The label must be clear, legible, and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The date of accumulation.

    • Any known hazards (e.g., "Reactive," "Combustible Liquid").

  • Container Integrity: Ensure the container is in good condition, with a secure, tightly fitting lid. Keep the container closed except when adding waste.

2. Segregation of Waste:

  • Incompatible Materials: This is the most critical step in preventing dangerous reactions. Store the waste container for this compound separately from the following classes of chemicals:

    • Acids: Strong acids can catalyze the ring-opening of cyclopropanes.

    • Bases: Strong bases can promote hydrolysis of the ester groups and other unforeseen reactions.

    • Oxidizing Agents: The double bond and strained ring may be susceptible to oxidation.

    • Reducing Agents: While less likely to cause a violent reaction, it is good practice to segregate from strong reducing agents.

    • Radical Initiators: Due to the potential for radical-driven ring-opening or polymerization, keep away from sources of radicals.[2]

Disposal Workflow Diagram

DisposalWorkflow start Start: Diethyl 2-methylenecyclopropane- 1,1-dicarboxylate Waste ppe Don Appropriate PPE start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container transfer Carefully Transfer Waste container->transfer segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) transfer->segregate storage Store in Designated Satellite Accumulation Area segregate->storage pickup Arrange for EHS Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

3. Storage of Waste:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory. This area should be clearly marked and provide secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Ventilation: The SAA should be in a well-ventilated area, away from heat sources, direct sunlight, and high-traffic areas.

4. Final Disposal:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your Environmental Health and Safety department to arrange for a hazardous waste pickup.

  • Provide Information: Be prepared to provide the EHS personnel with all the information from the waste label.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your colleagues and supervisor.

  • Control: If it is safe to do so, prevent the spill from spreading by using absorbent materials (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Ventilate: Increase ventilation to the area.

  • Clean-up: For small spills, and if you are trained to do so, absorb the material with an inert absorbent, collect it in a sealed container, and label it as hazardous waste for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department.

Empty Container Disposal

Empty containers that once held this compound must also be treated with care.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinseate is considered hazardous waste and must be collected in your designated organic waste container. Subsequent rinsates may also need to be collected, depending on your local regulations.

  • Deface Label: Completely remove or deface the original label on the container.

  • Air Dry: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.

  • Final Disposal: Dispose of the clean, dry container in the appropriate recycling or solid waste stream as directed by your institution.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority on waste disposal in your facility.

References

  • Radical Ring Expansion Reactions of Methylenecyclopropane Derivatives: A Theoretical Study. The Journal of Organic Chemistry. [Link]

  • Synthesis of Methylene- and Alkylidenecyclopropane Derivatives. Chemical Reviews. [Link]

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Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

The pursuit of novel therapeutics and advanced materials frequently introduces researchers to unique chemical entities. Diethyl 2-methylenecyclopropane-1,1-dicarboxylate, a highly functionalized cyclopropane derivative, is one such molecule that holds significant promise in synthetic chemistry. However, its strained three-membered ring and reactive methylene group necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the well-being of researchers and the integrity of their work.

Understanding the Inherent Risks: A Proactive Stance on Safety

General hazards associated with similar organic esters and cyclopropane derivatives include:

  • Flammability: Organic esters can be flammable.

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can lead to respiratory discomfort.

Given the strained nature of the molecule, there is also a potential for unexpected reactivity or decomposition, especially under elevated temperatures or in the presence of incompatible materials.

The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsNitrile or neoprene glovesFlame-retardant lab coatNot generally required if handled in a well-ventilated area
Conducting reactions Chemical splash gogglesNitrile or neoprene glovesFlame-retardant lab coatWork within a certified chemical fume hood
Large-scale operations (>5g) Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-retardant lab coat and a chemical-resistant apronWork within a certified chemical fume hood
Handling spills Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges

Causality Behind PPE Choices:

  • Eye Protection: The progression from safety glasses to goggles and a face shield corresponds to the increasing risk of splashes and aerosols.

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a broad range of organic chemicals. Double-gloving provides an extra layer of protection against potential tears and rapid permeation.

  • Body Protection: A flame-retardant lab coat is a baseline requirement. For larger quantities or situations with a higher splash risk, a chemical-resistant apron or suit is necessary.

  • Respiratory Protection: Handling volatile or reactive compounds necessitates the use of a chemical fume hood to prevent inhalation of harmful vapors. For emergencies such as spills, a respirator provides immediate protection.

Operational Plan: From Receipt to Disposal

A systematic workflow is paramount for the safe handling of this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight.

  • Segregate from strong oxidizing agents, acids, and bases to prevent incompatible reactions.

  • The recommended storage temperature is typically 2-8°C to minimize potential decomposition.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill kits, and waste containers readily accessible.

  • Donning PPE: Follow the standard procedure for donning PPE, starting with the lab coat, followed by eye protection, and then gloves.

  • Aliquoting and Transfer: Conduct all transfers of the compound within the fume hood. Use compatible spatulas and glassware. Avoid generating dust or aerosols.

  • Running Reactions: When setting up reactions, ensure the apparatus is secure and properly vented. Use a heating mantle or oil bath for controlled heating; avoid open flames.

  • Work-up and Purification: Quench reactions carefully, especially if reactive intermediates are possible. Be mindful of potential exotherms.

  • Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Dispose of disposable PPE in the appropriate waste stream.

Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather Materials & Verify Fume Hood Don_PPE Don Appropriate PPE Prep->Don_PPE Safety First Transfer Aliquot & Transfer in Fume Hood Don_PPE->Transfer Proceed to Handling Reaction Conduct Reaction with Controlled Heating Transfer->Reaction Workup Careful Quenching & Work-up Reaction->Workup Doff_PPE Doff PPE Correctly Workup->Doff_PPE Post-Experiment Waste Segregate & Dispose of Waste Doff_PPE->Waste Cleanup Decontaminate Work Area Waste->Cleanup

Caption: A stepwise workflow for the safe handling of this compound.

Spill Management and First Aid

In the event of a spill, immediately evacuate the area and alert your supervisor. For small spills within a fume hood, use an inert absorbent material, and for larger spills, follow your institution's emergency procedures.

First Aid Measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.

  • Chemical Waste: Collect all unused material and reaction residues in a dedicated, properly labeled, and sealed waste container.[1][2] This container should be stored in a designated satellite accumulation area.[3]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, should be placed in a separate, labeled solid waste container.

  • Disposal Method: Arrange for the disposal of all chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1] Never dispose of this compound down the drain.[2][4]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

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